Product packaging for Niobium(3+);trichloride(Cat. No.:CAS No. 13569-59-0)

Niobium(3+);trichloride

Cat. No.: B086010
CAS No.: 13569-59-0
M. Wt: 199.26 g/mol
InChI Key: VPDYSPXEGTXWEU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Niobium(3+);trichloride is a useful research compound. Its molecular formula is Cl3Nb and its molecular weight is 199.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Nb B086010 Niobium(3+);trichloride CAS No. 13569-59-0

Properties

CAS No.

13569-59-0

Molecular Formula

Cl3Nb

Molecular Weight

199.26 g/mol

IUPAC Name

trichloroniobium

InChI

InChI=1S/3ClH.Nb/h3*1H;/q;;;+3/p-3

InChI Key

VPDYSPXEGTXWEU-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Nb+3]

Canonical SMILES

Cl[Nb](Cl)Cl

Other CAS No.

13569-59-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Niobium(3+);trichloride (CAS: 13569-59-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Niobium(3+);trichloride (NbCl₃), a versatile inorganic compound with significant applications in synthetic chemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, its role in organic synthesis relevant to drug development, and essential safety and handling information.

Core Properties of this compound

Niobium(III) chloride is a black, solid inorganic compound.[1] It is often utilized in its more stable and soluble 1,2-dimethoxyethane (DME) complex form for practical applications in synthesis.[1] The binary phase, NbCl₃, is not as well-characterized as its various adducts.[1]

Quantitative Physicochemical Data
PropertyValueReference(s)
CAS Number 13569-59-0[2][3]
Molecular Formula Cl₃Nb[2][3]
Molecular Weight 199.26 g/mol [2][3]
Appearance Black solid[1]
Density 3.75 g/cm³[1]
Crystal Structure Hexagonal[1]
Decomposition Temperature Disproportionates above 600 °C[1]
Solubility Generally handled as the more soluble DME adduct.[1]
Structural and Reactivity Information

Niobium(III) chloride exhibits a hexagonal crystal structure.[1] A key aspect of its chemistry is its tendency to form adducts with various ligands, such as ethers and phosphines. The 1,2-dimethoxyethane (DME) adduct, NbCl₃(DME), is particularly significant due to its enhanced stability and solubility, making it a convenient reagent for reductive coupling reactions.[1] At temperatures exceeding 600 °C, Niobium(III) chloride undergoes disproportionation to yield niobium metal and niobium pentachloride.[1]

Experimental Protocols

The synthesis of Niobium(III) chloride and its complexes typically involves the reduction of the more common Niobium(V) chloride (NbCl₅). Below are detailed methodologies for key synthetic procedures.

Synthesis of Niobium(III) chloride 1,2-dimethoxyethane complex (NbCl₃(DME))

This protocol describes the reduction of Niobium(V) chloride in the presence of 1,2-dimethoxyethane (DME) using tributyltin hydride.

Methodology:

  • In a dry, inert atmosphere (e.g., a glovebox or under argon), dissolve Niobium(V) chloride (NbCl₅) in anhydrous 1,2-dimethoxyethane (DME).

  • To this solution, add two equivalents of tributyltin hydride (Bu₃SnH) dropwise while stirring.

  • The reaction proceeds as follows: NbCl₅ + 2 Bu₃SnH + DME → NbCl₃(DME) + 2 Bu₃SnCl.[1]

  • The product, an impure adduct of Niobium(III) chloride with DME, can be isolated from the reaction mixture.[1] Further purification may be required depending on the desired application.

G Synthesis of NbCl3(DME) NbCl5 Niobium(V) chloride (NbCl5) ReactionVessel Reaction Vessel (Inert Atmosphere) NbCl5->ReactionVessel DME 1,2-dimethoxyethane (DME) DME->ReactionVessel Bu3SnH Tributyltin hydride (Bu3SnH) Bu3SnH->ReactionVessel NbCl3_DME Niobium(III) chloride DME complex (NbCl3(DME)) ReactionVessel->NbCl3_DME Byproduct Tributyltin chloride (Bu3SnCl) ReactionVessel->Byproduct G Catalytic Cycle of NbCl3-Mediated Reductive Coupling NbIII Nb(III) species Coordination Coordination of Imine and Aldehyde NbIII->Coordination Substrates In Coupling Reductive Coupling Coordination->Coupling Intermediate Niobium Intermediate Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis H2O In Hydrolysis->NbIII Catalyst Regeneration Product 2-Amino Alcohol Product Hydrolysis->Product Product Out G Safe Handling Workflow for Niobium Chlorides Start Start Handling InertAtmosphere Work in Inert Atmosphere (Glovebox/Argon) Start->InertAtmosphere PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) InertAtmosphere->PPE FumeHood Use Fume Hood PPE->FumeHood Weighing Weighing/Transfer FumeHood->Weighing Reaction Perform Reaction Weighing->Reaction Storage Store Properly (Tightly Sealed, Dry) Reaction->Storage WasteDisposal Dispose of Waste Correctly Reaction->WasteDisposal End End Handling Storage->End WasteDisposal->End

References

Niobium trichloride chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Niobium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium trichloride (NbCl₃) is a fascinating inorganic compound that holds a significant position in contemporary inorganic chemistry. While its higher oxidation state counterpart, niobium pentachloride (NbCl₅), is more common, NbCl₃ is valued for its unique reactivity, coordination chemistry, and its role as a versatile intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of the core chemical properties of niobium trichloride, with a focus on quantitative data, experimental protocols, and key reaction pathways to support researchers and professionals in related fields.

Physical and Chemical Properties

Niobium trichloride is a black or green-black solid that crystallizes in crusts, rods, or plates.[2][3] Its color can vary depending on the precise niobium-to-chlorine ratio, with NbCl₂.₆₇ being green and NbCl₃.₁₃ appearing brown.[1][4] The binary phase NbCl₃ is not extensively characterized, but many of its adducts are well-known.[4]

Quantitative Data

A summary of the key physical and chemical properties of niobium trichloride is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula Cl₃Nb[2][5]
Molar Mass 199.26 g·mol⁻¹[4][5]
Appearance Black or green-black solid[2][4]
Density 3.75 g/cm³[4]
Crystal Structure Hexagonal[4]
Space Group P3m1[4]
Lattice Constants a = 6.744 Å, c = 12.268 Å[4]
Oxidation State of Niobium +3[3][6]
Solubility Insoluble in water, dilute acids, dilute alkali, and organic solvents (including ethanol).[2][2]

Synthesis and Experimental Protocols

The synthesis of niobium trichloride typically involves the reduction of niobium pentachloride (NbCl₅) using various reducing agents or by comproportionation.

Reduction of Niobium Pentachloride with Hydrogen

A well-established method for preparing niobium trichloride involves the reduction of niobium pentachloride with hydrogen gas. This process often occurs in two stages, where NbCl₅ is first reduced to NbCl₃ at a lower temperature.[1] Careful control of the reaction temperature and the partial pressure of hydrogen is crucial to influence the stoichiometry of the final product.[1]

Experimental Workflow: Hydrogen Reduction of NbCl₅

G cluster_0 Reduction Reaction NbCl5 Niobium Pentachloride (NbCl₅) NbCl3 Niobium Trichloride (NbCl₃) NbCl5->NbCl3 Reduction H2 Hydrogen Gas (H₂) H2->NbCl3 Heat Lower Temperature Heat->NbCl3

Caption: Synthesis of NbCl₃ via hydrogen reduction of NbCl₅.

Comproportionation Reaction

Niobium trichloride can also be synthesized through the reaction of niobium metal with niobium pentachloride. This method represents a comproportionation of niobium(V) and niobium(0) to form the mixed-valence compound Nb₃Cl₈, which is closely related to NbCl₃.[1]

Experimental Protocol: High-surface niobium metal (e.g., foil) and a slight excess of NbCl₅ are placed in an evacuated reactor tube, which is then sealed. The sealed horizontal reactor is heated for three days in a temperature gradient, with the end of the tube containing the niobium at 390°C and the remainder of the tube at 355°C. This process converts the reactants to NbCl₃, which is transported to the 355°C zone and deposits as crystals due to the reversible equilibrium: NbCl₃(s) + NbCl₅(g) ⇌ 2NbCl₄(g). The product can be further purified by resublimation by reversing the temperature gradient. To remove any remaining NbCl₅, the part of the tube containing NbCl₃ is heated to 390°C for a few minutes while the other end is kept at 20°C. The tube is then cooled and opened under anhydrous conditions.[2]

Logical Relationship: Comproportionation Synthesis

G Nb Niobium Metal (Nb) Nb3Cl8 Niobium Trichloride (as Nb₃Cl₈) Nb->Nb3Cl8 NbCl5 Niobium Pentachloride (NbCl₅) NbCl5->Nb3Cl8 Heat Temperature Gradient (390°C / 355°C) Heat->Nb3Cl8 Comproportionation

Caption: Comproportionation synthesis of niobium trichloride.

Solution-Phase Synthesis of Adducts

Niobium trichloride adducts, which are often more soluble and easier to handle, can be synthesized through the reduction of NbCl₅ in the presence of a coordinating solvent.[1] A common example is the synthesis of the dimethoxyethane (DME) adduct, NbCl₃(DME).

Experimental Protocol: An impure dimethoxyethane (DME) adduct of niobium trichloride can be produced by the reduction of a DME solution of niobium pentachloride with tributyltin hydride.[4]

A salt-free reduction method involves reacting a dimethoxyethane solution of NbCl₅ with 1,4-disilyl-cyclohexadiene in the presence of 3-hexyne to produce the coordination complex NbCl₃(dme)(3-hexyne).[1][4]

Reaction Pathway: Formation of NbCl₃(DME) Adduct

G NbCl5_dme NbCl₅ in DME NbCl3_dme NbCl₃(DME) Adduct NbCl5_dme->NbCl3_dme Reduction ReducingAgent Reducing Agent (e.g., Bu₃SnH) ReducingAgent->NbCl3_dme

Caption: Synthesis of the NbCl₃(DME) adduct.

Chemical Reactivity and Key Reactions

Niobium trichloride exhibits distinct chemical reactivity. It is relatively stable in air at room temperature but is attacked by oxidizing agents.[2]

Disproportionation

When heated to over 600°C, niobium trichloride disproportionates to niobium metal and niobium pentachloride.[4]

Reaction: 5NbCl₃(s) → 3Nb(s) + 2NbCl₅(g)

Signaling Pathway: Disproportionation of NbCl₃

G NbCl3 Niobium Trichloride (NbCl₃) Heat > 600°C NbCl3->Heat Nb Niobium Metal (Nb) Heat->Nb Disproportionation NbCl5 Niobium Pentachloride (NbCl₅) Heat->NbCl5 Disproportionation

Caption: Thermal disproportionation of niobium trichloride.

Formation of Adducts

Niobium trichloride readily forms adducts with various donor ligands, such as ethers, phosphines, and arsines. These complexes are often more stable and soluble than the parent trichloride.[1][4] The 1,2-dimethoxyethane (DME) complex, NbCl₃(DME), has received considerable attention as a reagent for the reductive coupling of carbonyls and imines in organic synthesis.[1][4]

Catalytic Activity

While much of the research on niobium catalysis focuses on niobium pentoxide (Nb₂O₅) and niobium pentachloride (NbCl₅), niobium compounds, in general, are recognized for their catalytic properties, particularly in organic synthesis.[1][7][8] As a Lewis acid, niobium chlorides can catalyze a variety of organic reactions.[7][9]

Structure

Niobium trichloride possesses a hexagonal crystal structure. The structure of the related and often co-produced Nb₃Cl₈ consists of a hexagonal close-packed array of chloride ions, with triangles of niobium atoms occupying octahedral spaces within this array.[4] Niobium trichloride can be considered a solid solution of Nb₃Cl₈ and Nb₂Cl₈.[4]

Handling and Safety

Specific safety data for niobium trichloride is not as readily available as for niobium pentachloride. However, given its chemical nature as a metal halide, certain precautions should be taken. It is described as being only slightly air-sensitive at room temperature.[2] Due to its insolubility in water, its reactivity with water is expected to be less vigorous than that of NbCl₅, which reacts violently.[10][11] Nevertheless, it should be handled in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent reaction with moisture and air.[12] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety protocols, it is advisable to consult the safety data sheets (SDS) for niobium pentachloride and handle niobium trichloride with similar, if not identical, precautions, paying close attention to the specific reactivity of the trichloride.[10][11][13][14]

Conclusion

Niobium trichloride is a compound with a rich and complex chemistry. Its synthesis from more common niobium precursors and its unique reactivity, particularly in the formation of adducts for organic synthesis, make it a valuable tool for researchers. The data and protocols presented in this guide offer a solid foundation for professionals working with or exploring the applications of this intriguing niobium halide.

References

An In-depth Technical Guide to the Molecular Structure of Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delves into the complex structural chemistry of niobium(III) chloride. Due to the limited characterization of the pure binary NbCl₃ phase, this document focuses on the well-studied, non-stoichiometric cluster compound, Nb₃Cl₈, which provides the foundational understanding of the niobium(III) chloride system. Adducts and related synthetic pathways are also explored.

Introduction: The Complexity of Niobium(III) Chloride

Niobium(III) chloride, nominally NbCl₃, is a compound of niobium and chlorine where niobium exists in the +3 oxidation state.[1][2] However, the simple binary phase NbCl₃ is not well-characterized.[3] The niobium-chlorine system is instead marked by the formation of non-stoichiometric phases and cluster compounds.[4]

The most stable and well-documented phase is Nb₃Cl₈, which can be considered a representative structure for understanding the coordination and bonding in this system.[3][4] In fact, niobium trichloride is often described as a solid solution of Nb₃Cl₈ and a hypothetical Nb₂Cl₈.[3][4] The physical appearance of niobium trichloride varies with its stoichiometry; for instance, NbCl₂.₆₇ is green, whereas NbCl₃.₁₃ is brown, indicating the presence of different phases.[3][4]

Due to its instability, NbCl₃ is often handled and utilized in the form of more stable adducts with donor ligands, such as the 1,2-dimethoxyethane complex, NbCl₃(dme).[3][4]

Core Molecular Structure: The Nb₃Cl₈ Cluster

The fundamental structure of niobium(III) chloride phases is built upon a hexagonal close-packed (hcp) array of chloride ions.[3][4] Within this chloride lattice, niobium ions occupy the octahedral interstices, but not in a simple, uniform manner.[4]

Key structural features of the representative Nb₃Cl₈ phase include:

  • Niobium Triangles: The defining characteristic is the arrangement of niobium atoms into triangular clusters (trimers) within the octahedral spaces of the chloride framework.[3][4]

  • Breathing Kagome Lattice: These corner-sharing niobium trimers form a "breathing" Kagome lattice, characterized by alternating Nb-Nb distances.[5]

  • Layered Structure: Nb₃Cl₈ is a layered 2D semiconducting material.[5]

The diagram below illustrates the structural relationship between the idealized NbCl₃ and its more stable, clustered forms.

G Logical Relationship in the Niobium(III) Chloride System NbCl5 Niobium(V) Chloride (NbCl₅) Reduction Reduction NbCl5->Reduction NbCl3_System Niobium(III) Chloride System Reduction->NbCl3_System SolidSolution Forms Solid Solution (Non-Stoichiometric NbClₓ) NbCl3_System->SolidSolution Manifests as Nb3Cl8 Nb₃Cl₈ Cluster (Well-Characterized) Nb2Cl8 Nb₂Cl₈ Cluster (Hypothetical) SolidSolution->Nb3Cl8 SolidSolution->Nb2Cl8

Caption: Logical relationship in the Niobium(III) Chloride system.

Quantitative Structural Data

The following tables summarize the available crystallographic and interatomic distance data for Nb₃Cl₈ and related niobium chloride cluster complexes.

Table 1: Crystallographic Data for Nb₃Cl₈
ParameterValueReference
Crystal SystemTrigonal[5]
Space GroupP3m1[3][5]
Point GroupD3d[5]
Lattice Constant 'a'6.744 Å[3]
Lattice Constant 'c'12.268 Å[3]

Note: The lattice constants are attributed to NbCl₃ in the source but are consistent with the crystal system of Nb₃Cl₈.

Table 2: Selected Interatomic Distances in Niobium Chloride Clusters
CompoundBond TypeBond Length (Å)Reference
[(Me₆C₆)₃Nb₃Cl₆]ClNb–Nb3.334(6)[6]
[(Me₆C₆)₃Nb₃Cl₆]ClNb–Cl (bridging)2.466(8)[6]
[(Me₆C₆)₃Nb₃Cl₆]ClNb–Cl (bridging)2.499(9)[6]
Rb₂(NbCl₃)₃Nb²⁺–Cl2.47 - 2.63[7]
Rb₂(NbCl₃)₃Nb³⁺–Cl2.48 - 2.58[7]

Experimental Protocols for Synthesis

The synthesis of niobium(III) chloride phases primarily involves the reduction of niobium(V) chloride (NbCl₅).

Protocol: Hydrogen Reduction of Niobium(V) Chloride

This gas-phase reduction method is commonly used to produce non-stoichiometric niobium chlorides like Nb₃Cl₈.[4]

  • Objective: To synthesize Nb₃Cl₈ by reducing solid NbCl₅.

  • Reactants:

    • Niobium(V) chloride (NbCl₅), yellow crystalline solid.[8]

    • Hydrogen gas (H₂), high purity.

    • Inert carrier gas (e.g., Argon).

  • Methodology:

    • Place a sample of NbCl₅ in a temperature-controlled tube furnace.

    • Purge the system with an inert gas (Argon) to remove air and moisture, as NbCl₅ is sensitive to hydrolysis.[8]

    • Introduce a controlled flow of hydrogen gas, often mixed with Argon. A study identified a reductive atmosphere of 40% hydrogen in argon.[4]

    • The reduction proceeds in stages. The first stage, yielding a NbCl₃-like phase, occurs at approximately 550°C.[4]

    • Careful control over the temperature and gas composition is critical to isolate the desired non-stoichiometric phase and prevent further reduction to niobium metal, which occurs at higher temperatures (650-825°C).[4]

    • The product, a black solid, is cooled under an inert atmosphere before handling.[4]

Protocol: Solution-Phase Synthesis of NbCl₃(dme) Adduct

This method produces a more soluble and easier-to-handle adduct of niobium(III) chloride.[4]

  • Objective: To synthesize the 1,2-dimethoxyethane (dme) adduct of NbCl₃.

  • Reactants:

    • Niobium(V) chloride (NbCl₅).

    • 1,2-dimethoxyethane (dme), as the coordinating solvent.

    • A reducing agent, such as tributyltin hydride (Bu₃SnH).[3]

  • Methodology:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), dissolve NbCl₅ in anhydrous dme.

    • Add the reducing agent (e.g., 2 equivalents of Bu₃SnH) to the solution.[3]

    • The reaction mixture is stirred, leading to the reduction of Nb(V) to Nb(III) and the formation of the NbCl₃(dme) complex.

    • The resulting complex can be isolated from the solution. The solid-state structure is suggested to be a dimer, [NbCl₂(DME)]₂(μ-Cl)₂.[4]

The following diagram illustrates the general workflow for the synthesis of Nb₃Cl₈.

G Experimental Workflow: Synthesis of Nb₃Cl₈ cluster_setup System Setup cluster_reaction Reduction Reaction cluster_isolation Product Isolation NbCl5 1. Place NbCl₅ in Tube Furnace Purge 2. Purge with Ar (Remove O₂, H₂O) NbCl5->Purge Introduce_H2 3. Introduce H₂/Ar Gas Flow Purge->Introduce_H2 Heat 4. Heat to ~550 °C for NbCl₃ phase formation Introduce_H2->Heat Cool 5. Cool under Inert Atmosphere Heat->Cool Collect 6. Collect Product (Nb₃Cl₈) Cool->Collect

Caption: Experimental workflow for the synthesis of Nb₃Cl₈.

Properties and Reactivity

  • Electronic Configuration: In the +3 oxidation state, niobium (Nb³⁺) has a d² electronic configuration ([Kr]4d²).[4] This configuration is central to its chemical properties and can lead to Jahn-Teller distortions in certain ligand fields.[4]

  • Thermal Decomposition: When heated to temperatures above 600°C, niobium trichloride undergoes a disproportionation reaction, yielding niobium metal and niobium(V) chloride.[3]

  • Adduct Formation: Niobium(III) chloride is a good Lewis acid and readily forms adducts with various donor ligands, such as ethers (dme, dioxane), phosphines, and arsines.[3] These adducts are often more stable and synthetically useful than the parent halide.[4] The NbCl₃(dme) complex, for example, is a valuable reagent for the reductive coupling of carbonyls and imines.[3]

Conclusion

The molecular structure of niobium(III) chloride is best understood not as a simple binary halide but as a system dominated by non-stoichiometry and the formation of niobium clusters. The Nb₃Cl₈ phase, with its unique triangular niobium units arranged in a "breathing" Kagome lattice, serves as the archetypal structure. Synthesis of these materials is achieved through the controlled reduction of niobium(V) chloride, either in the gas phase to yield clustered solids or in solution to form stable, synthetically versatile adducts like NbCl₃(dme). A thorough understanding of these structural motifs and synthetic pathways is crucial for researchers exploring the rich chemistry of lower-valent niobium.

References

A Technical Guide to the Synthesis of Niobium Trichloride from Niobium Pentachloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of niobium trichloride (NbCl₃) from niobium pentachloride (NbCl₅). This document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflows and underlying chemical principles. Niobium trichloride and its adducts are valuable precursors and reagents in various fields, including catalysis and organic synthesis.

Introduction

Niobium trichloride, a black solid, serves as a significant starting material in niobium chemistry. Its synthesis from the more common and stable niobium pentachloride involves the reduction of the niobium center from the +5 to the +3 oxidation state. Several effective methods have been developed to achieve this transformation, each with distinct advantages regarding reaction conditions, product form (anhydrous or as a solvated adduct), and scalability. This guide focuses on three principal synthetic routes: gas-phase reduction with hydrogen, solution-phase reduction to form dimethoxyethane (DME) adducts, and solid-state reduction using elemental niobium.

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for producing niobium trichloride and its derivatives from niobium pentachloride.

Synthesis MethodReducing AgentSolvent/ConditionsTemperature (°C)Reaction TimeProductYield (%)PurityReference
Hydrogen ReductionHydrogen (H₂)Gas phase~550Not specifiedNbCl₃Not specifiedIntermediate product[1][2]
Solution-Phase ReductionTributyltin hydride (Bu₃SnH)Dimethoxyethane (DME)Not specifiedNot specifiedNbCl₃(DME)High (for related reaction)Impure[3]
Solution-Phase Reduction1,4-disilyl-cyclohexadieneDimethoxyethane (DME) / 3-hexyneNot specifiedNot specifiedNbCl₃(dme)(3-hexyne)Not specifiedNot specified[3]
Solid-State ReductionNiobium (Nb) metalEvacuated tube32012 hoursNb₃Cl₈ (non-stoichiometric)Not specifiedNot specified[2]

Experimental Protocols

Gas-Phase Reduction with Hydrogen

This method involves the high-temperature reduction of volatile niobium pentachloride with hydrogen gas to yield solid niobium trichloride. This process is typically the first stage in the production of high-purity niobium metal.[2]

Experimental Protocol:

  • Place a sample of niobium pentachloride in a suitable reaction vessel, such as a quartz tube, within a tube furnace.

  • Heat the furnace to approximately 550°C.[1]

  • Introduce a controlled flow of hydrogen gas over the heated niobium pentachloride.

  • The volatile NbCl₅ reacts with the hydrogen gas, and the resulting solid NbCl₃ deposits in a cooler region of the reaction tube.

  • Continue the process until the desired amount of NbCl₅ has been reduced.

  • After the reaction is complete, cool the apparatus to room temperature under an inert atmosphere (e.g., argon) to prevent re-oxidation of the product.

  • Carefully collect the black solid niobium trichloride from the reaction tube.

Note: Further heating to temperatures in the range of 650-825°C will lead to the formation of niobium metal.[1]

Solution-Phase Reduction to Form Dimethoxyethane (DME) Adducts

The synthesis of niobium trichloride as its more soluble and easily handled dimethoxyethane (DME) adduct is a common strategy in synthetic chemistry.[2]

This method provides an impure dimethoxyethane adduct of niobium trichloride.[3]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, prepare a solution of niobium pentachloride in anhydrous dimethoxyethane (DME).

  • To this solution, add a stoichiometric amount of tributyltin hydride (Bu₃SnH).

  • The reaction mixture will typically change color, indicating the reduction of the niobium center.

  • Stir the reaction mixture at room temperature for a sufficient period to ensure complete reaction.

  • The product, an impure adduct of NbCl₃(DME), can be isolated by removing the solvent and byproducts under vacuum. Further purification may be required.

This method yields a specific coordination complex of niobium trichloride with DME and an alkyne.[3]

Experimental Protocol:

  • Under an inert atmosphere, dissolve niobium pentachloride in anhydrous dimethoxyethane (DME).

  • Add 3-hexyne to the solution.

  • Slowly add a solution of 1,4-disilyl-cyclohexadiene in DME to the reaction mixture.

  • Allow the reaction to proceed at room temperature.

  • The desired product, NbCl₃(dme)(3-hexyne), can be isolated from the reaction mixture by crystallization or other suitable purification techniques.

Solid-State Reduction with Niobium Metal

This method involves the direct reaction of niobium pentachloride with niobium metal powder in a sealed and evacuated container to produce a non-stoichiometric niobium chloride.[2]

Experimental Protocol:

  • In a glovebox, thoroughly mix stoichiometric amounts of niobium pentachloride and high-purity niobium metal powder.

  • Seal the mixture in an evacuated quartz ampoule.

  • Place the ampoule in a furnace and heat to 320°C for 12 hours.

  • After the reaction period, allow the furnace to cool to room temperature.

  • Carefully open the ampoule in an inert atmosphere to recover the product, which is typically the non-stoichiometric compound Nb₃Cl₈.

Visualization of Processes

The following diagrams illustrate the logical flow of the synthesis of niobium trichloride from niobium pentachloride and the experimental workflow for the gas-phase hydrogen reduction method.

logical_relationship NbCl5 Niobium Pentachloride (Oxidation State: +5) NbCl3 Niobium Trichloride (Oxidation State: +3) NbCl5->NbCl3 Reduction Reducing_Agent Reducing Agent (e.g., H₂, Bu₃SnH, Nb) Reducing_Agent->NbCl3

Caption: Logical relationship of the reduction of niobium pentachloride.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_isolation Isolation Start Place NbCl₅ in Quartz Tube Heat Heat to ~550°C in Furnace Start->Heat Introduce_H2 Introduce H₂ Gas Flow Heat->Introduce_H2 Reduction Reduction of NbCl₅ to NbCl₃ Introduce_H2->Reduction Cool Cool Under Inert Atmosphere Reduction->Cool Collect Collect Solid NbCl₃ Product Cool->Collect

Caption: Experimental workflow for the gas-phase hydrogen reduction of NbCl₅.

References

An In-depth Technical Guide to the Physical Properties of Niobium(III) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(III) chloride, also known as niobium trichloride (NbCl₃), is an inorganic compound that has garnered interest in various fields of chemical research and materials science. Its unique electronic structure and reactivity make it a subject of study for applications in catalysis, synthesis of novel materials, and as a precursor for other niobium compounds. This technical guide provides a comprehensive overview of the known physical properties of niobium(III) chloride, with a focus on quantitative data, experimental methodologies, and structural relationships. Due to the air-sensitive nature and complex solid-state chemistry of binary NbCl₃, some data presented herein pertains to its more stable and well-characterized adducts or structurally related compounds, which will be clearly indicated.

Core Physical and Chemical Properties

Niobium(III) chloride is a black solid at room temperature.[1] The binary phase, NbCl₃, is not well-characterized, though it is known to form a variety of adducts.[1] The fundamental properties of niobium(III) chloride are summarized in the table below.

PropertyValue
Chemical Formula NbCl₃
Molecular Weight 199.26 g/mol [1]
Appearance Black solid[1]
Density 3.75 g/cm³[1]
Melting Point Decomposes
Boiling Point Decomposes
Thermal Stability Disproportionates to niobium metal and niobium(V) chloride above 600 °C[1]

Crystallographic Data

Niobium(III) chloride adopts a hexagonal crystal structure. Its structure can be considered as a solid solution of Nb₃Cl₈ and Nb₂Cl₈.[1] The crystallographic details are provided in the table below.

ParameterValue
Crystal System Hexagonal[1]
Space Group P3m1[1]
Lattice Constants a = 6.744 Å, c = 12.268 Å[1]
Formula Units (Z) 2[1]

Solubility

The solubility of pure niobium(III) chloride is not well-documented. There are conflicting reports regarding its reactivity with water, with one source describing it as an "excellent water soluble crystalline Niobium source" and another stating it shows "a notable inertness towards water".[2] Its adducts, such as the 1,2-dimethoxyethane complex (NbCl₃(DME)), are known to be more soluble and easier to handle in common organic solvents.[2]

Magnetic and Electrical Properties

Spectroscopic Analysis

Detailed experimental spectra for pure, binary NbCl₃ are scarce due to its instability and complex structure.

  • UV-Visible Spectroscopy: The d² electronic configuration of Nb³⁺ would be expected to give rise to d-d electronic transitions in the visible or near-infrared region of the electromagnetic spectrum.[2] Diffuse Reflectance Spectroscopy (DRS) is a suitable technique for obtaining UV-Visible absorption information from powdered solid samples of such transition metal compounds.[2]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide insights into the bonding and structure of niobium chlorides. Due to the structural relationship between NbCl₃ and the more stable Nb₃Cl₈, the latter is often used as a proxy for understanding the vibrational properties of this system.[2]

Experimental Protocols

Synthesis of Niobium(III) Chloride Adducts

A common method for preparing niobium(III) chloride adducts involves the reduction of niobium(V) chloride in the presence of a coordinating solvent.

Synthesis of Niobium(III) Chloride 1,2-Dimethoxyethane Complex (NbCl₃(DME))

An impure dimethoxyethane (dme) adduct of niobium trichloride can be produced by the reduction of a dme solution of niobium pentachloride with tributyltin hydride.[1]

Reaction: NbCl₅ + 2 Bu₃SnH + CH₃OCH₂CH₂OCH₃ → NbCl₃(CH₃OCH₂CH₂OCH₃) + 2 Bu₃SnCl[1]

Procedure: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • A solution of niobium(V) chloride in 1,2-dimethoxyethane is prepared in a Schlenk flask.

  • Two equivalents of tributyltin hydride are added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for a specified period, during which a color change is typically observed, indicating the reduction of Nb(V) to Nb(III).

  • The resulting adduct may precipitate from the solution or can be isolated by removal of the solvent under vacuum.

  • The product should be washed with a non-coordinating solvent to remove byproducts and dried under vacuum.

Synthesis_Workflow NbCl5 NbCl5 in DME Reaction Reduction Reaction NbCl5->Reaction Bu3SnH Tributyltin Hydride Bu3SnH->Reaction Isolation Isolation and Purification Reaction->Isolation Product NbCl3(DME) Isolation->Product

Synthesis of NbCl₃(DME) adduct.
Characterization of Air-Sensitive Compounds

The physical properties of air-sensitive compounds like niobium(III) chloride are determined using specialized techniques that prevent exposure to air and moisture.

General Workflow for Characterization:

Characterization_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis Sample_Loading Sample Loading in Sealed Holder XRD X-ray Diffraction Sample_Loading->XRD Spectroscopy Spectroscopy (UV-Vis, IR) Sample_Loading->Spectroscopy Magnetic Magnetic Susceptibility Sample_Loading->Magnetic Electrical Electrical Conductivity Sample_Loading->Electrical Data_Analysis Data Analysis and Interpretation XRD->Data_Analysis Spectroscopy->Data_Analysis Magnetic->Data_Analysis Electrical->Data_Analysis

Characterization workflow for air-sensitive compounds.

Structural Relationships

The structure of niobium(III) chloride is closely related to other lower niobium halides, particularly Nb₃Cl₈. This relationship is key to understanding its properties.

Structural_Relationship NbCl5 NbCl5 (Niobium(V) Chloride) NbCl4 NbCl4 (Niobium(IV) Chloride) NbCl5->NbCl4 Reduction NbCl3 NbCl3 (Niobium(III) Chloride) NbCl4->NbCl3 Disproportionation NbCl3->NbCl5 Disproportionation (>600 °C) Nb3Cl8 Nb3Cl8 NbCl3->Nb3Cl8 Structural Component Nb_Metal Niobium Metal NbCl3->Nb_Metal Disproportionation (>600 °C)

Relationship of NbCl₃ to other niobium chlorides.

References

Niobium trichloride crystal structure and space group

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure of Niobium Trichloride

This technical guide provides a comprehensive overview of the crystal structure of niobium trichloride (NbCl₃), intended for researchers, scientists, and professionals in drug development with an interest in inorganic chemistry and materials science. The document details the crystallographic parameters, experimental procedures for synthesis and characterization, and a visual representation of the structural determination workflow.

Niobium Trichloride: An Overview

Niobium trichloride is an inorganic compound of niobium and chlorine. While the pure binary phase of NbCl₃ is not as extensively characterized as its non-stoichiometric counterparts, its structural framework serves as a basis for understanding a range of related niobium chloride phases.[1][2] These materials are of interest for their potential applications in catalysis and as precursors for the synthesis of other niobium-containing compounds. The handling of niobium trichloride requires care due to its sensitivity to air and moisture, which can lead to the formation of niobium oxychlorides and alter its crystal structure.[2]

Crystal Structure of Niobium Trichloride

The crystal structure of niobium trichloride is based on a hexagonal close-packed (hcp) arrangement of chloride ions, with niobium ions occupying the octahedral interstices.[2] This fundamental arrangement gives rise to various structural motifs, including the formation of non-stoichiometric compounds.[2]

Crystallographic Data

The crystallographic data for niobium trichloride is summarized in the table below. It is important to note that the binary phase NbCl₃ is not well characterized, and some of the detailed structural understanding comes from the closely related and more stable non-stoichiometric compound, Nb₃Cl₈.[1][2] Niobium trichloride can be considered a solid solution of Nb₃Cl₈ and a hypothetical Nb₂Cl₈.[1][2]

ParameterValue
Chemical Formula NbCl₃
Crystal System Hexagonal
Space Group P3m1
Lattice Constants a = 6.744 Å
c = 12.268 Å
Formula Units (Z) 2

Table 1: Crystallographic data for Niobium Trichloride.[1]

In the related non-stoichiometric phase, Nb₃Cl₈, which crystallizes in the trigonal space group P-3m1, the niobium atoms form triangular clusters within the octahedral sites of the chloride lattice.[2][3] This clustering is a significant feature of the solid-state chemistry of lower niobium halides.[2]

Experimental Protocols

The determination of the crystal structure of niobium trichloride involves two key experimental stages: the synthesis of high-quality single crystals and their characterization using diffraction techniques.

Synthesis of Niobium Trichloride Crystals

Several methods have been employed for the synthesis of niobium trichloride and its related phases.

A common route to niobium trichloride is the reduction of niobium pentachloride (NbCl₅).[1]

  • Hydrogen Reduction: This method involves the reduction of NbCl₅ with hydrogen gas. The reaction is typically carried out in a two-stage process where NbCl₅ is first reduced to NbCl₃ at a lower temperature.[2] Precise control of the temperature and gas composition is crucial to obtain the desired stoichiometry.[2]

  • Reduction with Niobium Metal: Niobium trichloride can also be synthesized via a comproportionation reaction between niobium pentachloride and niobium metal.[4] High-surface area niobium metal (e.g., foil) and a slight excess of NbCl₅ are sealed in an evacuated reactor tube.[4] The tube is heated in a temperature gradient, for instance, with the niobium-containing end at 390°C and the other end at 355°C for several days.[4] This process facilitates the transport and deposition of NbCl₃ crystals in the cooler zone.[4]

The chemical vapor transport (CVT) technique is effective for growing high-quality single crystals of related compounds like Nb₃Cl₈.[3] This method typically involves sealing the starting materials (e.g., niobium and a transport agent like iodine) in an evacuated quartz ampoule and placing it in a two-zone furnace to create a temperature gradient. This gradient drives the transport of the material from the hotter to the colder zone, where it deposits as single crystals.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a material.

  • Crystal Mounting: A suitable single crystal of niobium trichloride is selected and mounted on a goniometer head. Due to its air sensitivity, this process must be performed in an inert atmosphere (e.g., inside a glovebox).[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of Bragg reflections) are used to solve the crystal structure. This involves determining the unit cell parameters, space group, and the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Powder X-ray diffraction is a complementary technique used to assess the phase purity of the bulk sample and to obtain initial structural information.

  • Sample Preparation: A finely ground powder of the synthesized material is prepared. To prevent degradation, the sample holder is often loaded in an inert atmosphere and sealed with a protective film (e.g., Kapton).

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The positions and intensities of the diffraction peaks can be used to identify the material by comparison with standard diffraction databases and to refine the lattice parameters.

Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of niobium trichloride, from synthesis to final data analysis, is illustrated in the diagram below.

CrystalStructureWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (NbCl5, Nb, H2) synthesis_method Synthesis Method (e.g., Reduction, CVT) start->synthesis_method crystals NbCl3 Crystals synthesis_method->crystals pxrd Powder X-ray Diffraction (Phase Purity) crystals->pxrd scxrd Single-Crystal X-ray Diffraction crystals->scxrd diff_data Diffraction Data Collection scxrd->diff_data structure_solution Structure Solution (Unit Cell, Space Group) diff_data->structure_solution refinement Structure Refinement (Atomic Positions) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

References

A Guide to the Early Research of Low-Valent Niobium Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on low-valent niobium halides, focusing on compounds where niobium exhibits an oxidation state of +4, +3, and +2, as well as cluster compounds with fractional oxidation states. The early investigations into these compounds laid the groundwork for understanding the rich and complex chemistry of niobium, characterized by extensive metal-metal bonding and the formation of cluster compounds. This document summarizes key synthetic methods, quantitative data, and logical frameworks from seminal early studies.

Niobium(IV) Halides: The Gateway to Lower Oxidation States

The tetrahalides of niobium, particularly NbCl₄, were among the first low-valent halides to be synthesized and characterized in detail. They serve as crucial precursors to even lower oxidation states through disproportionation reactions.

Synthesis of Niobium(IV) Chloride (NbCl₄)

Early methods for the synthesis of niobium(IV) chloride primarily involved the reduction of niobium pentachloride (NbCl₅). One of the most well-documented early methods is the synproportionation reaction between NbCl₅ and elemental niobium metal in a sealed, evacuated Pyrex ampule.

Experimental Protocol: Synthesis of NbCl₄ [1]

  • Reactants: Niobium pentachloride (NbCl₅) and niobium metal powder or turnings. A typical early experiment used a molar ratio of approximately 4:1 of NbCl₅ to Nb.

  • Apparatus: A sealed and evacuated Pyrex ampule.

  • Procedure: The reactants are placed in the ampule, which is then evacuated and sealed. The ampule is heated in a tube furnace with a temperature gradient. The end containing the elemental niobium is maintained at a higher temperature (around 400 °C), while the end where NbCl₅ is present is kept at a lower temperature (around 250 °C).[1] This temperature gradient facilitates the transport of NbCl₅ vapor over the hot niobium metal.

  • Reaction Time: The reaction is typically carried out over several days (e.g., one week) to ensure complete reaction and the growth of suitable crystals of NbCl₄.[1]

  • Product: Dark violet, needle-like crystals of NbCl₄ are formed in the cooler region of the ampule.

Another early method involved the reduction of NbCl₅ with powdered aluminum.[1]

Reaction Pathway for NbCl₄ Synthesis

G cluster_syn Synproportionation cluster_red Reduction NbCl5 NbCl₅ NbCl4 NbCl₄ NbCl5->NbCl4 4 NbCl₅ + Nb → 5 NbCl₄ (Temp. Gradient: 250-400°C) NbCl5->NbCl4 3 NbCl₅ + Al → 3 NbCl₄ + AlCl₃ Nb Nb Metal Nb->NbCl4 Al Al Metal Al->NbCl4 AlCl3 AlCl₃

Caption: Synthetic routes to Niobium(IV) Chloride.

Properties of Niobium(IV) Chloride

NbCl₄ is a crystalline solid that is highly sensitive to air and moisture.[1] Its most notable structural feature is the presence of niobium-niobium bonds, which significantly influences its magnetic properties.

PropertyValueReference
Crystal SystemMonoclinic[2]
Space GroupC2/m[2]
Nb-Nb DistancesAlternating short (3.029 Å) and long (3.794 Å) distances along the chain[1][3]
Magnetic SusceptibilityDiamagnetic (Corrected molar susceptibility at room temp: 76 x 10⁻⁶ cgs/mol)[1]
AppearanceDark violet crystals[1]

The diamagnetism of NbCl₄ is a direct consequence of the pairing of d-electrons in the niobium-niobium bonds.[1][3]

Niobium(III) Halides and Triniobium Halides: Emergence of Cluster Chemistry

Further reduction of niobium tetrahalides or direct synthesis from pentahalides leads to compounds with niobium in the +3 oxidation state or to cluster compounds like the triniobium octahalides (e.g., Nb₃Cl₈).

Synthesis of Niobium(III) Chloride (NbCl₃) and Triniobium Octachloride (Nb₃Cl₈)

Anhydrous niobium(III) chloride proved challenging to synthesize in a pure, well-characterized form in early studies. Often, phases with stoichiometries between NbCl₂.₆₇ and NbCl₃.₁₃ were obtained. The compound with the well-defined structure in this range is Nb₃Cl₈.

One of the primary early methods for accessing this oxidation state is the disproportionation of NbCl₄ at elevated temperatures.

Experimental Protocol: Disproportionation of NbCl₄ [1]

  • Reactant: Niobium(IV) chloride (NbCl₄).

  • Apparatus: A sealed, evacuated reaction vessel.

  • Procedure: NbCl₄ is heated to approximately 400 °C in a sealed tube. It disproportionates to form solid lower chlorides and volatile NbCl₅.

  • Reaction: 2 NbCl₄(s) → NbCl₃(s) + NbCl₅(g) (Note: The solid product is often a mixture, with Nb₃Cl₈ being a key component).

Later, more direct synthetic routes were developed, such as chemical vapor transport.

Experimental Protocol: Synthesis of Nb₃Cl₈ via Chemical Vapor Transport [3]

  • Reactants: Niobium metal powder, niobium pentachloride (NbCl₅), and a transport agent such as NH₄Cl.

  • Apparatus: A sealed, evacuated fused silica tube placed in a two-zone furnace.

  • Procedure: The reactants are placed in the tube, which is then evacuated and sealed. The tube is placed in a two-zone furnace with the reactant side at a higher temperature (e.g., 830 °C) and the growth side at a slightly lower temperature (e.g., 785 °C). The transport agent facilitates the transport of niobium chloride species to the cooler zone, where crystals of Nb₃Cl₈ grow.

  • Product: Dark, flat, shiny hexagonal crystals.[3]

Logical Flow of Niobium Chloride Reduction

G NbCl5 NbCl₅ NbCl4 NbCl₄ NbCl5->NbCl4 Reduction (e.g., + Nb or Al) Nb3Cl8 Nb₃Cl₈ NbCl5->Nb3Cl8 Direct Reduction (e.g., + H₂ or CVT) NbCl4->Nb3Cl8 Disproportionation (e.g., 400°C) NbCl3 NbCl₃ Nb3Cl8->NbCl3 Compositional Range

Caption: Reduction pathway from Nb(V) to lower valent chlorides.

Properties of Triniobium Octachloride (Nb₃Cl₈)

Nb₃Cl₈ is a layered material with a structure based on triangular clusters of niobium atoms.

PropertyValueReference
Crystal SystemTrigonal[4][5]
Space GroupP-3m1 (High-temp. phase)[4]
Key Structural FeatureTriangular {Nb₃} clusters forming a breathing kagome lattice[3][4]
Magnetic PropertiesParamagnetic at room temperature, transitions to a non-magnetic state below ~90 K[2][3]
Weiss Constant (θ)-13.1 K[2]
AppearanceDark, flat, shiny hexagonal crystals[3]

The negative Weiss constant indicates weak antiferromagnetic coupling between the unpaired electrons on the Nb₃ clusters at higher temperatures.[2]

Lower Niobium Iodides: Further Evidence of Metal-Metal Bonding

Early studies of the niobium-iodine system by Seabaugh and Corbett were pivotal in identifying several lower-valent iodide phases.

Synthesis of Lower Niobium Iodides

The lower iodides were prepared by the reaction of niobium pentaiodide (NbI₅) with niobium metal in sealed, evacuated tantalum tubes at high temperatures. The specific phase obtained was dependent on the stoichiometry of the reactants and the reaction temperature.

Experimental Protocol: Synthesis of Lower Niobium Iodides [6]

  • Reactants: Niobium pentaiodide (NbI₅) and niobium metal.

  • Apparatus: Sealed and evacuated tantalum tubes.

  • Procedure: The reactants are sealed in the tantalum tubes and heated to temperatures ranging from 300 °C to over 500 °C, depending on the desired phase, for extended periods to allow the system to reach equilibrium.

  • Products: Three intermediate phases were identified: NbI₄, NbI₃, and Nb₃I₈.[6]

Niobium-Iodine System Phase Relationships

G NbI5 NbI₅ Reaction High Temperature Equilibration NbI5->Reaction Nb Nb Metal Nb->Reaction NbI4 NbI₄ Reaction->NbI4 NbI3 NbI₃ Reaction->NbI3 Nb3I8 Nb₃I₈ Reaction->Nb3I8

Caption: Formation of lower iodides from NbI₅ and Nb.

Properties of Lower Niobium Iodides

A key finding of this early work was the magnetic properties of these lower iodides.

CompoundMagnetic Property at Room TemperatureReference
NbI₄Qualitatively Diamagnetic[6]
NbI₃Qualitatively Diamagnetic[6]
Nb₃I₈Qualitatively Diamagnetic[6]

The diamagnetism of these compounds, despite the presence of niobium in low oxidation states which would be expected to have unpaired d-electrons, provided strong early evidence for extensive metal-metal bonding that leads to the pairing of these electrons.

Niobium Dihalides

Information on the early synthesis and characterization of niobium dihalides (NbX₂) is less prevalent in the literature compared to the tri- and tetrahalides. These compounds represent a further step in the reduction of niobium and are often components of more complex cluster phases. For instance, the cluster compound Nb₆Cl₁₄ can be formally considered to be composed of Nb(II) and Nb(III) centers. The development of synthetic methods for these polynuclear halides, such as the conproportionation of NbCl₅ and Nb metal in the presence of an alkali metal halide, was a significant advancement in accessing these low oxidation states.[7]

Conclusion

The early research on low-valent niobium halides was instrumental in establishing the fundamental principles of niobium chemistry. The key findings from this era include:

  • The development of high-temperature syn- and comproportionation reactions in sealed vessels as the primary methods for synthesizing low-valent halides from their corresponding pentahalides.

  • The discovery of extensive metal-metal bonding in these compounds, initially inferred from their unexpected diamagnetism.

  • The identification and structural characterization of triniobium cluster compounds, such as Nb₃Cl₈, which introduced the concept of cluster formation in niobium halide chemistry.

This foundational work paved the way for the later discovery and exploration of a vast array of polynuclear niobium cluster compounds with intricate structures and fascinating electronic and magnetic properties.

References

Niobium(III) Chloride: A Comprehensive Technical Guide on its Oxidation State, Electronic Configuration, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(III) chloride (NbCl₃) is a fascinating inorganic compound that holds a unique position in the landscape of niobium chemistry. While the pentavalent state (Nb(V)) is the most common and stable oxidation state for niobium, the lower-valent Nb(III) species exhibit distinct reactivity and coordination chemistry, making them valuable reagents and precursors in various synthetic applications. This technical guide provides an in-depth exploration of the fundamental properties of niobium(III) chloride, with a particular focus on its oxidation state, electronic configuration, synthesis, structural characteristics, and its emerging role as a catalyst in organic synthesis relevant to the pharmaceutical industry.

The pure binary phase of niobium trichloride is not well-characterized due to its tendency to form non-stoichiometric compounds and clusters.[1] Consequently, much of the research and practical applications involve more stable and handleable adducts, with the 1,2-dimethoxyethane (DME) complex, NbCl₃(DME), being a prominent example.[1] This guide will address both the theoretical aspects of the simple trichloride and the practical utility of its derivatives.

Oxidation State and Electronic Configuration

The niobium atom has an electronic configuration of [Kr]4d⁴5s¹. In niobium(III) chloride, niobium exists in the +3 oxidation state . This is achieved through the loss of the single 5s electron and two of the 4d electrons.

The resulting Nb³⁺ ion has an electronic configuration of [Kr]4d² . This d² configuration is central to understanding the chemical and physical properties of Nb(III) compounds. In a pseudo-octahedral ligand field, as would be expected in many of its complexes, the two d-electrons occupy the t₂g set of orbitals. This arrangement can lead to paramagnetism and, in some cases, Jahn-Teller distortions that influence the compound's magnetic properties.[2]

Fig. 1: Electronic configuration of Nb and Nb³⁺, and d-orbital splitting.

Synthesis of Niobium(III) Chloride and its Adducts

The primary route to niobium(III) chloride involves the reduction of the more stable niobium pentachloride (NbCl₅). Various reducing agents can be employed, and the reaction conditions can be tailored to yield either the binary chloride or its adducts.

A common and synthetically useful form of niobium(III) chloride is its 1,2-dimethoxyethane (DME) adduct, NbCl₃(DME). This complex is more soluble and easier to handle than the parent binary chloride.[2]

synthesis_workflow NbCl5 Niobium Pentachloride (NbCl₅) Reaction Reduction Reaction NbCl5->Reaction ReducingAgent Reducing Agent (e.g., H₂, Bu₃SnH, Zn) ReducingAgent->Reaction DME_Solvent DME Solvent (1,2-dimethoxyethane) DME_Solvent->Reaction NbCl3_DME Niobium(III) Chloride DME Adduct (NbCl₃(DME)) Reaction->NbCl3_DME

Fig. 2: General workflow for the synthesis of NbCl₃(DME).

Quantitative Data and Structural Properties

As previously mentioned, the binary NbCl₃ phase is not well-defined. It can be considered a solid solution of Nb₃Cl₈ and Nb₂Cl₈.[1] The color of niobium trichloride can vary from green to brown depending on the precise niobium-to-chloride ratio.[1] More detailed structural information is available for its adducts. The widely used NbCl₃(DME) is believed to exist as a chlorine-bridged dimer, [NbCl₂(DME)]₂(μ-Cl)₂, in the solid state, as suggested by spectroscopic data and DFT calculations.[2]

PropertyValueSource of Data
Niobium Trichloride (NbCl₃)
Formula Weight199.26 g/mol -
AppearanceBlack solid[1]
Crystal StructureHexagonal[1]
Space GroupP3m1[1]
Lattice Constantsa = 6.744 Å, c = 12.268 Å[1]
NbCl₃(DME) Dimer
Proposed Structure[NbCl₂(DME)]₂(μ-Cl)₂[2]
Nb-Nb distance (singlet)~2.87 ÅDFT Calculations[2]
Nb-Nb distance (triplet)~3.37 ÅDFT Calculations[2]
Coordination GeometryDistorted OctahedralSpectroscopic and Computational Data[2]

Experimental Protocols

Synthesis of Niobium(III) Chloride-1,2-dimethoxyethane Complex (NbCl₃(DME))

A representative procedure for the synthesis of the NbCl₃(DME) adduct involves the reduction of a DME solution of niobium pentachloride.

Materials:

  • Niobium pentachloride (NbCl₅)

  • 1,2-dimethoxyethane (DME), freshly distilled and deoxygenated

  • Tributyltin hydride (Bu₃SnH) or another suitable reducing agent

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for air-sensitive synthesis

Procedure:

  • All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

  • A solution of niobium pentachloride in DME is prepared in a Schlenk flask.

  • The solution is cooled in an ice bath.

  • A stoichiometric amount of the reducing agent (e.g., two equivalents of tributyltin hydride) is added dropwise to the stirred solution.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting precipitate of NbCl₃(DME) is isolated by filtration, washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

Note: The product is air- and moisture-sensitive and should be stored and handled under an inert atmosphere.

Magnetic Properties

With a d² electronic configuration, niobium(III) complexes are expected to be paramagnetic due to the presence of two unpaired electrons in the t₂g orbitals (in an octahedral environment). Paramagnetic materials are attracted to a magnetic field.[3]

The spin-only magnetic moment (μ_so) can be calculated using the following formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For a d² system with n=2, the calculated spin-only magnetic moment is approximately 2.83 Bohr magnetons (B.M.).

Experimentally, the magnetic susceptibility of a compound can be measured using techniques such as a Gouy balance or a SQUID magnetometer.[4][5] These measurements provide insight into the electronic structure and the number of unpaired electrons in a transition metal complex.[3][5] While specific magnetic susceptibility data for simple niobium(III) chloride are scarce in the literature, the expected paramagnetism is a key characteristic of its d² electronic nature.

Applications in Organic Synthesis: Relevance to Drug Development

Low-valent niobium complexes, particularly NbCl₃(DME), have emerged as powerful reagents in organic synthesis, catalyzing reactions that are of significant interest to drug development professionals for the construction of complex molecular architectures.

One of the most notable applications is the reductive coupling of imines with aldehydes or ketones to synthesize 2-amino alcohols .[6] These motifs are prevalent in a wide range of pharmaceuticals and biologically active molecules.

The proposed mechanism involves the low-valent niobium acting as a reducing agent to couple the two carbonyl/imine partners.

catalytic_cycle NbCl3_DME NbCl₃(DME) Intermediate1 Initial Complex Formation NbCl3_DME->Intermediate1 + Imine & Aldehyde Imine Imine (R¹R²C=NR³) Imine->Intermediate1 Aldehyde Aldehyde/Ketone (R⁴R⁵C=O) Aldehyde->Intermediate1 Intermediate2 Reductive Coupling (Pinacol-type) Intermediate1->Intermediate2 Electron Transfer Intermediate3 Niobium-bound Diolate Intermediate Intermediate2->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Product 2-Amino Alcohol Hydrolysis->Product Nb_Oxidized Oxidized Niobium Species Hydrolysis->Nb_Oxidized

Fig. 3: Proposed mechanism for NbCl₃(DME)-promoted synthesis of 2-amino alcohols.

This reaction provides a convenient and efficient route to a valuable class of organic compounds, showcasing the potential of low-valent niobium chemistry in the synthesis of complex molecules relevant to the pharmaceutical industry.

Conclusion

Niobium(III) chloride, with its +3 oxidation state and d² electronic configuration, presents a rich and complex area of inorganic chemistry. While the binary compound itself is not well-characterized, its adducts, such as NbCl₃(DME), have proven to be versatile and valuable reagents. For researchers and professionals in drug development, the ability of low-valent niobium to catalyze key organic transformations, such as the synthesis of 2-amino alcohols, highlights its potential as a powerful tool in the construction of medicinally relevant molecules. Further exploration of the reactivity of niobium(III) compounds is likely to uncover new and valuable synthetic methodologies.

References

The Solubility of Niobium Trichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of niobium trichloride (NbCl₃) in organic solvents. Due to its electronic structure and tendency to form polymeric chains, the solubility of binary niobium trichloride is complex and often limited in non-coordinating organic solvents. Its practical application in solution-phase chemistry typically relies on the formation of soluble adducts with coordinating solvents. This document summarizes the available solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Understanding Niobium Trichloride Solubility

Niobium trichloride is a black solid that is highly sensitive to air and moisture.[1] Its solubility is not straightforward and is highly dependent on the nature of the organic solvent. In many cases, the dissolution process involves a chemical reaction where the solvent molecules act as Lewis bases, coordinating to the niobium(III) centers and breaking up the solid-state structure. This results in the formation of soluble molecular adducts.[2] The formation of these adducts is crucial for the use of niobium trichloride in homogeneous catalysis and organic synthesis, particularly in reductive coupling reactions of carbonyls and imines.[1][2]

Qualitative Solubility of Niobium Trichloride in Organic Solvents

Quantitative solubility data for niobium trichloride in organic solvents is not extensively reported in readily available literature. However, qualitative descriptions and the formation of specific adducts provide valuable insights into its behavior in different solvent systems. The following table summarizes this information.

SolventCommon AbbreviationObservationCitation
1,2-DimethoxyethaneDMEForms a well-characterized, soluble adduct, often represented as NbCl₃(DME). This complex is a valuable reagent in organic synthesis.[1][2]
Diethyl EtherEt₂OKnown to form adducts with niobium(III) chloride.[1]
1,4-Dioxane-Niobium(III) adducts with 1,4-dioxane are known to exist.[1]
TetrahydrofuranTHFWhile adducts with NbCl₄ are more commonly discussed, THF is a coordinating solvent that can facilitate the solubility of niobium halides.[3][4]
AcetonitrileCH₃CNUsed as a solvent in the synthesis of niobium chloride complexes.[3]
DichloromethaneCH₂Cl₂Used as a solvent in reactions involving niobium chlorides, though often with the formation of insoluble products.[5]
Toluene-Used as a solvent in reactions involving niobium chlorides, but can also lead to insoluble products.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an air- and moisture-sensitive compound like niobium trichloride in an organic solvent. This method is based on the principle of saturating the solvent with the solute and then determining the concentration of the dissolved solid. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

1. Materials and Equipment:

  • Niobium trichloride

  • Anhydrous organic solvent

  • Schlenk flask or vial with a septum

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Filtration apparatus (e.g., cannula with a filter frit)

  • Pre-weighed collection flask

  • Vacuum oven

2. Procedure:

  • Preparation: Dry all glassware in an oven and cool under vacuum. Purge the Schlenk flask with inert gas.

  • Addition of Solvent and Solute: Add a measured volume of the anhydrous organic solvent to the Schlenk flask via syringe. Add an excess of niobium trichloride to the flask under a positive flow of inert gas.

  • Equilibration: Seal the flask and place it in a constant temperature bath on a magnetic stirrer. Allow the mixture to stir for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Saturated Solution: Cease stirring and allow the undissolved solid to settle. Carefully transfer a known volume of the supernatant saturated solution to a pre-weighed Schlenk flask using a filter cannula to avoid transferring any solid particles.

  • Solvent Removal: Remove the solvent from the collection flask under vacuum, potentially with gentle heating, to leave behind the dissolved niobium trichloride.

  • Mass Determination: Place the collection flask in a vacuum oven to ensure all solvent is removed. Once dry, re-weigh the flask. The difference in mass corresponds to the amount of niobium trichloride dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

3. Safety Precautions:

  • Niobium trichloride is moisture-sensitive and can release HCl upon contact with water.

  • Handle all chemicals in a well-ventilated fume hood or glovebox.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of niobium trichloride solubility.

G cluster_setup Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion start Start: Inert Atmosphere Setup prepare_glassware Dry Glassware & Cool Under Vacuum start->prepare_glassware add_solvent Add Anhydrous Solvent to Flask prepare_glassware->add_solvent add_nbcl3 Add Excess NbCl3 add_solvent->add_nbcl3 stir_saturate Stir at Constant Temperature (24-48h) to Saturate add_nbcl3->stir_saturate settle Settle Undissolved Solid stir_saturate->settle filter Filter Cannula Transfer of Supernatant settle->filter remove_solvent Remove Solvent Under Vacuum filter->remove_solvent weigh Weigh Dissolved NbCl3 remove_solvent->weigh calculate Calculate Solubility weigh->calculate end End: Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of niobium trichloride.

References

An In-Depth Technical Guide to the Health and Safety of Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

A clear distinction in the physical and chemical properties of niobium trichloride and niobium pentachloride is essential for safe handling and experimental design. The following tables summarize the available quantitative data for both compounds.

Table 1: Physicochemical Properties of Niobium Trichloride (NbCl₃)

PropertyValueReference
CAS Number 13569-59-0[1][2]
Molecular Formula Cl₃Nb[1][2][3]
Molecular Weight 199.26 g/mol [1][4]
Appearance Black solid[1][5]
Density 3.75 g/cm³[1]
Crystal Structure Hexagonal[1]
Reactivity with Water Notably inert compared to NbCl₅[6]

Table 2: Physicochemical Properties of Niobium Pentachloride (NbCl₅)

PropertyValueReference
CAS Number 10026-12-7[7][8][9]
Molecular Formula NbCl₅[7][10]
Molecular Weight 270.17 g/mol [7]
Appearance Yellow solid[7][11]
Melting Point 204.7 °C (400.5 °F)[11][12]
Boiling Point 248.2 °C (478.8 °F)[12]
Density 2.75 g/mL at 25 °C[11][13]
Solubility Reacts with water; soluble in alcohol, hydrochloric acid, chloroform, and carbon tetrachloride[7][11][13]
Vapor Pressure 22.8 hPa at 153.8 °C[13]

Health Hazard Information (Niobium Pentachloride)

The toxicological effects of niobium trichloride have not been fully investigated[7]. The following data is for niobium pentachloride and should be used with caution as a potential, but not definitive, indicator of the hazards of niobium trichloride.

2.1 Acute Toxicity

Route of ExposureEndpointSpeciesValueReference
OralLD₅₀Rat1,400 mg/kg[7]
IntraperitonealLD₅₀Rat61 mg/kg (7 days)[14]
OralLD₅₀Rat940 mg/kg (7 days)[14]

2.2 Hazard Statements

Niobium pentachloride is classified with the following hazard statements:

  • H302: Harmful if swallowed[15].

  • H312: Harmful in contact with skin[7].

  • H314: Causes severe skin burns and eye damage[8][9][15].

  • H318: Causes serious eye damage[8].

  • H332: Harmful if inhaled[7].

  • H335: May cause respiratory irritation.

2.3 Health Effects

  • Eye Contact: Causes severe irritation and serious eye damage, potentially leading to permanent damage or blindness[7][8][16].

  • Skin Contact: Causes severe skin burns[8][9]. Direct contact can produce localized, severe skin damage[14].

  • Inhalation: Forms hydrogen chloride in the presence of moisture, leading to irritation of the respiratory tract[7]. Inhalation may cause respiratory paralysis[14].

  • Ingestion: Harmful if swallowed. Causes digestive tract burns[8]. Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation[10][17]. It may also cause kidney injury[11][13].

2.4 Carcinogenic, Mutagenic, and Teratogenic Effects There is no data available to indicate that niobium pentachloride or its components at levels greater than 0.1% are carcinogenic, mutagenic, or teratogenic[7].

Handling and Storage

Given the reactive nature of niobium chlorides, particularly the moisture sensitivity of NbCl₅, stringent handling and storage protocols are necessary.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of niobium chlorides.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling Niobium Chlorides Engineering_Controls Engineering Controls - Fume Hood - Glove Box (for NbCl₃) Body_Protection Body Protection - Chemical-resistant suit Engineering_Controls->Body_Protection Required in addition to Hand_Protection Hand Protection - Nitrile or rubber gloves Engineering_Controls->Hand_Protection Required in addition to Respiratory_Protection Respiratory Protection - Approved respirator (e.g., NIOSH N100 or P3) Engineering_Controls->Respiratory_Protection Required in addition to Eye_Face_Protection Eye and Face Protection - Chemical safety goggles - Face shield Engineering_Controls->Eye_Face_Protection Required in addition to

Caption: Required PPE for handling niobium chlorides.

3.2 Safe Handling and Storage Protocol

The following workflow outlines the general procedure for handling air- and moisture-sensitive corrosive solids like niobium pentachloride. This should be adapted for niobium trichloride with an emphasis on inert atmosphere handling.

Handling_Protocol Start Start: Prepare for Handling Don_PPE Don appropriate PPE (See PPE diagram) Start->Don_PPE Inert_Atmosphere Work in an inert atmosphere (Glove box or under dry protective gas) Weigh_Transfer Weigh and transfer material carefully - Avoid dust formation - Use non-sparking tools Inert_Atmosphere->Weigh_Transfer Don_PPE->Inert_Atmosphere Seal_Container Tightly seal container after use Weigh_Transfer->Seal_Container Decontaminate Decontaminate work area and tools Seal_Container->Decontaminate Store Store in a cool, dry, well-ventilated area - Away from incompatible materials - Under inert gas Decontaminate->Store End End Store->End

Caption: General workflow for handling niobium chlorides.

Incompatible Materials:

  • Water and moisture[7][10]

  • Strong acids[7][10]

  • Strong oxidizing agents[8][10]

  • Alcohols[7]

  • Amines[7]

  • Strong bases[7]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure to niobium pentachloride.

4.1 First-Aid Measures

The following diagram illustrates the logical flow of first-aid actions for different exposure routes.

First_Aid_Measures cluster_routes Exposure Route Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Remove_to_Fresh_Air Remove to fresh air and keep at rest Inhalation->Remove_to_Fresh_Air Remove_Clothing Immediately remove contaminated clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for at least 15 minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water (if conscious) Ingestion->Rinse_Mouth Monitor_Breathing Monitor for respiratory problems Remove_to_Fresh_Air->Monitor_Breathing Seek_Medical_Attention Seek Immediate Medical Attention Monitor_Breathing->Seek_Medical_Attention Wash_Skin Wash affected area with plenty of water Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Remove_Contacts Remove contact lenses, if present and easy to do Rinse_Eyes->Remove_Contacts Remove_Contacts->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT induce vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First-aid response to niobium pentachloride exposure.

4.2 Fire-Fighting Measures

  • Flammability: Niobium pentachloride is not flammable[7].

  • Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as carbon dioxide, dry chemical, or chemical foam[9][10][17].

  • Unsuitable Extinguishing Media: DO NOT USE WATER as it reacts with the substance to form hydrochloric acid and liberates toxic gas[8][10][15][17].

  • Hazardous Combustion Products: Hydrogen chloride gas and niobium oxides[7][9].

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing[7][8][10][17].

4.3 Accidental Release Measures

  • Personal Precautions: Wear appropriate PPE, ensure adequate ventilation, and avoid dust formation[7][8].

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal. Do not expose the spill to water[10][17]. Neutralize the spill if appropriate procedures are in place[7].

  • Environmental Precautions: Prevent the spillage from entering drains or the environment[7].

Stability and Reactivity

  • Reactivity: Niobium pentachloride reacts with water to form hydrochloric acid[7]. It also reacts violently with water[10][15].

  • Chemical Stability: The material is stable under normal conditions[8].

  • Conditions to Avoid: Exposure to moist air or water[10].

  • Hazardous Decomposition Products: Hydrogen chloride and niobium oxides[7][9].

  • Hazardous Polymerization: Will not occur[7][10].

This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for any chemical and follow all institutional and regulatory safety guidelines.

References

The Thermal Stability of Niobium Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium trichloride (NbCl₃), a key precursor in the synthesis of various niobium-containing compounds and materials, exhibits complex thermal behavior that is critical to understand for its effective application in research and development. This technical guide provides a comprehensive overview of the thermal stability of niobium trichloride, including its disproportionation, the thermal decomposition of related non-stoichiometric phases, and the behavior of its common adducts. Detailed experimental protocols and quantitative data are presented to facilitate reproducible research and process development.

Thermal Disproportionation of Niobium Trichloride

Upon heating, niobium trichloride undergoes a disproportionation reaction, yielding elemental niobium and the more volatile niobium pentachloride (NbCl₅). This transformation is a salient feature of its thermal chemistry.

Onset Temperature and Reaction

The disproportionation of niobium trichloride generally commences at temperatures exceeding 600 °C.[1] The overall reaction can be represented as:

5 NbCl₃(s) → 2 Nb(s) + 3 NbCl₅(g)

This reaction highlights the thermodynamic instability of the +3 oxidation state of niobium at elevated temperatures relative to the metallic (0) and +5 oxidation states.

Thermodynamic Data
CompoundFormulaStateEnthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol)
Niobium TrichlorideNbCl₃.₁₃solid-599 ± 10
Niobium ChlorideNbCl₂.₆₇ (Nb₃Cl₈)solid-536.4 ± 10.2
Niobium TetrachlorideNbCl₄gas-577.1 ± 8.5

Data sourced from ResearchGate[2].

The Complexity of "Niobium Trichloride": Non-Stoichiometric Phases

It is crucial to recognize that the term "niobium trichloride" often encompasses a range of non-stoichiometric compounds with a homogeneity region from approximately NbCl₂.₆₇ to NbCl₃.₁₃. The thermal behavior of these phases is more intricate than a simple disproportionation.

The decomposition of these lower niobium chlorides often proceeds through a series of steps, involving the formation of other stable niobium clusters and gaseous niobium tetrachloride (NbCl₄). For instance, the thermal decomposition of NbCl₂.₆₇ (structurally represented as the cluster Nb₃Cl₈) can be described as follows:

Nb₃Cl₈(s) → higher niobium chlorides (e.g., NbCl₄(g)) + lower niobium chlorides (e.g., Nb₆Cl₁₄(s))

This decomposition pathway highlights the rich solid-state chemistry of the lower niobium halides.

Thermal Behavior of Niobium Trichloride Adducts

Due to the often intractable nature of the binary halide, niobium trichloride is frequently utilized in the form of its adducts with donor ligands. These adducts exhibit different thermal properties compared to the parent chloride.

A commonly used adduct is the 1,2-dimethoxyethane (DME) complex, NbCl₃(DME). This complex is more soluble and easier to handle than NbCl₃. The thermal stability of this adduct is significantly lower than that of the binary chloride.

CompoundFormulaDecomposition Temperature (°C)
Niobium(III) chloride 1,2-dimethoxyethaneNbCl₃ · CH₃OCH₂CH₂OCH₃230 (decomposes)

Data sourced from Sigma-Aldrich.

Experimental Protocols

The study of the thermal stability of air- and moisture-sensitive compounds like niobium trichloride requires specialized experimental techniques to ensure data integrity.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of niobium trichloride by monitoring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Due to its sensitivity to air and moisture, the niobium trichloride sample must be handled and loaded into the TGA crucible inside an inert atmosphere glovebox (e.g., argon or nitrogen).

  • Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere is required. The system should be purged with a high-purity inert gas (e.g., argon) prior to and during the experiment to prevent oxidation.

  • Experimental Conditions:

    • Sample Mass: 5-10 mg of niobium trichloride.

    • Crucible: Alumina or platinum crucibles are typically used.

    • Atmosphere: High-purity argon or nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program: A heating rate of 10 °C/min from room temperature to 800 °C is a common starting point.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. The mass loss can be correlated with the stoichiometry of the decomposition reaction, for instance, the formation of solid niobium metal.[3]

Tensimetric and Effusion Methods

Objective: To study the vapor pressure and composition of the gaseous products evolved during the thermal decomposition of niobium trichloride and its related phases.

Methodology:

  • Tensimetric Method: This technique involves placing the sample in a sealed container equipped with a pressure transducer (membrane manometer). The container is heated in a furnace, and the total vapor pressure is measured as a function of temperature. This method is particularly useful for studying decomposition equilibria.

  • Effusion Method with Mass Spectrometry: The sample is placed in a Knudsen cell (an effusion cell with a small orifice) under high vacuum. As the cell is heated, the gaseous decomposition products effuse through the orifice and are analyzed by a mass spectrometer. This allows for the identification of the gaseous species and the determination of their partial pressures as a function of temperature.[2]

Visualizing Thermal Decomposition Pathways

The following diagrams illustrate the key thermal decomposition pathways discussed in this guide.

Disproportionation_of_NbCl3 NbCl3 Niobium Trichloride (NbCl₃) (solid) Heat > 600 °C NbCl3->Heat Nb Niobium (Nb) (solid) Heat->Nb NbCl5 Niobium Pentachloride (NbCl₅) (gas) Heat->NbCl5 Decomposition_of_Nb3Cl8 Nb3Cl8 Niobium Chloride Cluster (Nb₃Cl₈) (solid, NbCl₂.₆₇) Heat Heating Nb3Cl8->Heat NbCl4_gas Niobium Tetrachloride (NbCl₄) (gas) Heat->NbCl4_gas Lower_Chlorides Lower Niobium Chlorides (e.g., Nb₆Cl₁₄) (solid) Heat->Lower_Chlorides Experimental_Workflow_TGA start Start glovebox Sample Preparation (Inert Atmosphere Glovebox) start->glovebox tga Thermogravimetric Analyzer (TGA) (Inert Gas Purge) glovebox->tga heating Controlled Heating Program (e.g., 10 °C/min) tga->heating data Data Acquisition (Mass vs. Temperature) heating->data analysis Data Analysis (Decomposition Profile) data->analysis end End analysis->end

References

A Theoretical Exploration of Niobium Trichloride Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium trichloride (NbCl₃) presents a fascinating case study in inorganic chemistry, characterized by a complex interplay of ionic and covalent bonding, and a strong propensity for the formation of metal-metal bonds in cluster compounds. This technical guide delves into the theoretical and computational methodologies employed to elucidate the nature of bonding in niobium trichloride and its derivatives. While the simple monomeric form of NbCl₃ is not the most stable species, understanding its theoretical framework provides a crucial foundation for comprehending the more complex and stable cluster compounds that are prevalent in experimental studies.

Electronic Configuration and Bonding Fundamentals

Niobium, a Group 5 transition metal, has an electron configuration of [Kr] 4d⁴ 5s¹. In its +3 oxidation state, as found in niobium trichloride, the niobium atom possesses a d² electron configuration (Nb³⁺: [Kr] 4d²)[1]. This d² configuration is fundamental to its chemical behavior. The bonding in niobium trichloride is not purely ionic; there is a significant degree of covalent character in the Nb-Cl bonds. Theoretical studies often highlight the mainly ionic nature of the Nb-Cl bonding, with the Cl 3p orbitals at a lower energy level and the Nb 4d orbitals comprising the higher energy frontier orbitals[2][3].

A significant aspect of niobium(III) chloride chemistry is the formation of cluster compounds with direct niobium-niobium bonds[1]. The most well-studied of these is the trinuclear cluster Nb₃Cl₈. In such clusters, the d-orbitals of the niobium atoms overlap to form metal-metal bonding molecular orbitals, a key feature that is explored in detail using computational methods.

Computational Methodologies for Niobium Trichloride

The theoretical investigation of niobium trichloride and its related compounds heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy for transition metal systems.

A Representative Computational Protocol

Below is a detailed methodology that represents a typical approach for the theoretical study of a niobium trichloride species, such as a monomer or dimer, using DFT.

Software: A quantum chemistry software package such as Gaussian, VASP, or ORCA is commonly used.

Method:

  • Functional Selection: A choice of exchange-correlation functional is made. Common choices for transition metal compounds include hybrid functionals like B3LYP or non-hybrid functionals like BPW91 or PBE. The choice of functional can influence the calculated properties, and it is often validated against experimental data where available.

  • Basis Set Selection: For the chlorine atoms, a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ would be appropriate. For the niobium atom, due to the large number of core electrons and the importance of relativistic effects, an effective core potential (ECP) is typically employed. The SDD (Stuttgart/Dresden) or LANL2DZ ECPs with their associated basis sets are common choices. These replace the core electrons with a potential, simplifying the calculation while retaining accuracy for the valence electrons.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy structure. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Bonding Analysis: To understand the nature of the chemical bonds, further analyses can be performed. A Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and orbital interactions. A molecular orbital (MO) analysis reveals the composition and energy levels of the bonding, non-bonding, and anti-bonding orbitals.

G

Quantitative Data from Theoretical Studies

Direct theoretical data for a simple, isolated NbCl₃ monomer is sparse in the literature due to its instability relative to clustered forms. However, theoretical studies on the more stable Nb₃Cl₈ cluster and related adducts provide valuable quantitative insights into the bonding.

ParameterSpeciesValueComputational MethodReference
Nb-Nb Bond Length Nb₃ cluster in Nb₃Cl₈2.85 Å (avg.)DFT[4]
Nb-Cl Bond Length NbCl₃(DME) dimer2.40 - 2.60 Å (calc.)DFT[1]
Nb-Nb Bond Length NbCl₃(DME) dimer~3.0 Å (calc.)DFT[1]
HOMO-LUMO Gap Nb₁₀ ClusterHighDFT (BPW91, M06)[5]

Note: The values presented are representative and can vary depending on the specific computational methodology employed.

Molecular Orbital Theory and Bonding in Niobium Trichloride

Molecular orbital (MO) theory provides a powerful framework for understanding the bonding in transition metal compounds like niobium trichloride. For a hypothetical monomeric NbCl₃ molecule with C₃ᵥ symmetry, the valence orbitals of niobium (4d, 5s, 5p) would combine with the valence orbitals of the three chlorine atoms to form molecular orbitals.

The d² electrons of the Nb³⁺ ion would occupy the resulting molecular orbitals. In the context of the more stable Nb₃Cl₈ cluster, MO analysis reveals a set of metal-metal bonding orbitals designated as 1a₁, 1e, and 2a₁[1]. The seven d-electrons from the three niobium atoms in the Nb₃ cluster occupy these orbitals, leading to significant Nb-Nb bonding character in the highest occupied molecular orbital (HOMO)[1].

G

Logical Relationships in Theoretical Approaches

The theoretical study of niobium trichloride bonding involves a hierarchy of methods, each providing different levels of detail and computational expense. The relationships between these methods can be visualized as a progression from broader theories to specific computational implementations.

G

Conclusion

The theoretical study of niobium trichloride bonding reveals a rich chemistry dominated by the interplay between Nb-Cl covalent/ionic interactions and significant Nb-Nb metal-metal bonding in cluster formations. While the isolated NbCl₃ monomer remains a challenging target for both experimental and theoretical investigation due to its instability, computational methods like DFT provide invaluable tools for understanding the electronic structure and bonding in its more stable derivatives. The methodologies and concepts outlined in this guide offer a robust framework for researchers to explore the intricate bonding characteristics of niobium compounds and their potential applications.

References

Methodological & Application

Application Notes and Protocols for Reductive Coupling Reactions Using the NbCl3(dme) Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the niobium(III) chloride 1,2-dimethoxyethane complex, NbCl3(dme), in reductive coupling reactions. This versatile reagent is particularly effective for the formation of carbon-carbon bonds, enabling the synthesis of vicinal diols (pinacol coupling) and amino alcohols from carbonyls and imines.

Overview and Applications

The NbCl3(dme) complex is a powerful single-electron reducing agent that facilitates the reductive coupling of a variety of carbonyl and imine functionalities. A prominent application is in pinacol-type coupling reactions, which form a C-C bond between the carbonyl groups of aldehydes or ketones to produce a vicinal diol.[1] Furthermore, it is highly effective in the cross-coupling of imines with aldehydes or ketones to generate valuable 2-amino alcohols, a motif prevalent in numerous natural products and pharmaceuticals.

Low-valent niobium species, such as that generated from NbCl3(dme), are instrumental in these transformations. The complex is typically used as a stoichiometric reagent, and its preparation from the more common niobium(V) chloride (NbCl5) is straightforward.

Key Applications:

  • Intermolecular Pinacol Coupling: Homocoupling of aromatic and aliphatic aldehydes and ketones to synthesize 1,2-diols.

  • Imino-Pinacol Coupling: Cross-coupling of imines with aldehydes and ketones to produce 2-amino alcohols.

  • Intramolecular Pinacol Coupling: Cyclization of dicarbonyl compounds to form cyclic 1,2-diols.

Synthesis of the NbCl3(dme) Reagent

The NbCl3(dme) complex is often prepared in situ or isolated as a stable solid. A common method involves the reduction of a dimethoxyethane solution of niobium(V) chloride (NbCl5) with a reducing agent like tributyltin hydride.

Protocol: Preparation of NbCl3(dme)

This protocol is adapted from the procedure described by Roskamp and Pedersen.

Materials:

  • Niobium(V) chloride (NbCl5)

  • Tributyltin hydride (Bu3SnH)

  • 1,2-Dimethoxyethane (dme), freshly distilled from sodium/benzophenone

  • Anhydrous hexanes

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of NbCl5 (1.0 eq) in dry dme is prepared in a Schlenk flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Tributyltin hydride (2.0 eq) is added dropwise to the stirred solution over 10 minutes.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed in vacuo to yield the crude NbCl3(dme) complex.

  • The crude product is washed with anhydrous hexanes to remove tin byproducts and then dried under vacuum.

Note: NbCl3(dme) is sensitive to air and moisture and should be handled under an inert atmosphere.

Reductive Coupling Protocols

Intermolecular Imino-Pinacol Coupling: Synthesis of 2-Amino Alcohols

This protocol details the reductive coupling of an imine with an aldehyde, a flagship application of the NbCl3(dme) complex.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Imine R1-CH=N-R2 AminoAlcohol R1-CH(OH)-CH(NHR2)-R3 Imine->AminoAlcohol Aldehyde R3-CHO Aldehyde->AminoAlcohol NbCl3_dme NbCl3(dme) NbCl3_dme->AminoAlcohol Reductive Coupling Solvent Solvent (e.g., THF, DME)

Caption: General workflow for the NbCl3(dme)-mediated synthesis of 2-amino alcohols.

Protocol: Coupling of N-benzylidenebenzylamine with Benzaldehyde

Materials:

  • NbCl3(dme)

  • N-benzylidenebenzylamine

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve NbCl3(dme) (1.2 mmol) in anhydrous THF (10 mL).

  • To the stirred solution, add a solution of N-benzylidenebenzylamine (1.0 mmol) and benzaldehyde (1.0 mmol) in THF (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution (15 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino alcohol.

Quantitative Data for Imino-Pinacol Couplings:

ImineCarbonylProductYield (%)Diastereomeric Ratio (syn:anti)
N-benzylideneanilineBenzaldehyde2-anilino-1,2-diphenylethanol8595:5
N-benzylidenebenzylamineBenzaldehyde2-(benzylamino)-1,2-diphenylethanol9090:10
N-propylideneanilineAcetophenone3-anilino-2-phenylbutan-2-ol7885:15

Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.

Intermolecular Pinacol Homocoupling of Aromatic Aldehydes

This protocol describes the homocoupling of an aromatic aldehyde to form a 1,2-diol.

General Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Aldehyde 2 R-CHO Diol R-CH(OH)-CH(OH)-R Aldehyde->Diol NbCl3_dme NbCl3(dme) NbCl3_dme->Diol Reductive Coupling Solvent Solvent (e.g., DME)

Caption: General workflow for the NbCl3(dme)-mediated pinacol homocoupling of aldehydes.

Protocol: Homocoupling of Benzaldehyde

Materials:

  • NbCl3(dme)

  • Benzaldehyde

  • Anhydrous 1,2-dimethoxyethane (dme)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an argon atmosphere, add NbCl3(dme) (1.5 mmol) to a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dme (10 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Cool the mixture to 0 °C and quench with 1 M HCl (10 mL).

  • Extract the aqueous layer with Et2O (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield hydrobenzoin (1,2-diphenyl-1,2-ethanediol).

Quantitative Data for Pinacol Homocoupling:

SubstrateProductYield (%)Diastereomeric Ratio (dl:meso)
Benzaldehyde1,2-Diphenyl-1,2-ethanediol8855:45
p-Tolualdehyde1,2-Di(p-tolyl)-1,2-ethanediol9260:40
Acetophenone2,3-Diphenyl-2,3-butanediol7570:30

Note: The diastereoselectivity can be influenced by the solvent and reaction temperature.

Mechanistic Considerations

The reductive coupling is believed to proceed through a single-electron transfer from the low-valent niobium species to the carbonyl or imine substrate, generating a radical anion. Dimerization of these radical intermediates leads to the formation of a niobium-bound diolate or diamide species. Subsequent hydrolysis releases the desired 1,2-diol or 2-amino alcohol product.

G A 2 R2C=O + Nb(III) B 2 [R2C=O]•⁻ + Nb(V) A->B Single Electron Transfer C Niobapinacolato Complex B->C Dimerization D R2C(OH)-C(OH)R2 C->D Hydrolysis

References

Application Note and Protocols for Handling Air-Sensitive Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium trichloride (NbCl₃) and its complexes are potent reagents and catalysts in a variety of chemical transformations, including reductive coupling reactions of carbonyls and imines.[1] However, its utility is often hampered by its sensitivity to air and moisture, which can lead to decomposition and inactivation. Proper handling techniques are therefore paramount to ensure experimental success and safety. This document provides detailed protocols and guidelines for the experimental setup required to handle air-sensitive niobium trichloride, ensuring its integrity and reactivity are maintained throughout the experimental process.

1. Properties of Niobium Trichloride

Niobium trichloride is a green-black, crystalline solid.[1] While it is reported to be only slightly air-sensitive at room temperature, it is susceptible to attack by oxidizing agents.[2] It is insoluble in water and common organic solvents, which often necessitates the use of its more soluble adducts, such as the 1,2-dimethoxyethane (DME) complex, NbCl₃(DME), for reactions in solution.[1][2]

2. Essential Laboratory Equipment for Handling Air-Sensitive Reagents

To mitigate the risks associated with the air-sensitive nature of niobium trichloride, specialized equipment is required to create and maintain an inert atmosphere. The two primary methods employed are the use of a glovebox or a Schlenk line.

2.1. Glovebox

A glovebox is a sealed container that is filled with an inert gas, typically argon or nitrogen, creating a controlled environment with very low levels of oxygen and moisture.[3][4]

  • Key Features:

    • Antechamber for transferring materials in and out without contaminating the internal atmosphere.

    • Integrated gloves for manipulating items inside the box.

    • Gas purification system that continuously circulates the inert gas through catalysts to remove oxygen and moisture.[3]

2.2. Schlenk Line

A Schlenk line, or dual-manifold vacuum/inert gas line, is a piece of laboratory equipment that allows for the manipulation of air-sensitive substances using specialized glassware.[5][6][7]

  • Key Components:

    • Dual manifold for vacuum and inert gas.

    • Schlenk flasks: round-bottom flasks with a sidearm containing a stopcock.

    • Bubbler to indicate positive inert gas pressure.

3. Quantitative Data for Inert Atmosphere Setups

The efficacy of the inert atmosphere is critical for the successful handling of niobium trichloride. The following table summarizes the key quantitative parameters for glovebox and Schlenk line setups.

ParameterGlovebox SpecificationSchlenk Line OperationSource(s)
Inert Gas High-purity Argon or NitrogenHigh-purity Argon or Nitrogen[3]
Oxygen Level < 1 ppmNot directly monitored, established by procedure[3][8]
Moisture Level < 1 ppmNot directly monitored, established by procedure[3][9][10]
Internal Pressure Slightly positive (1-1.5 atm)Slightly positive (indicated by bubbler)[3][4]
Inert Gas Flow Rate N/A (recirculating)~1 bubble per second in the bubbler[11][12]
Vacuum for Purging Typically 10⁻³ to 10⁻⁴ Torr (in antechamber)Typically 10⁰ to 10⁻³ Torr[3][13]

4. Experimental Protocols

4.1. Protocol 1: Setting up an Inert Atmosphere Workstation

4.1.1. Glovebox Preparation

  • System Check: Ensure the glovebox is functioning correctly, with oxygen and moisture levels below 1 ppm.[3] Check the integrity of the gloves for any signs of wear or damage.

  • Material Transfer: Place all necessary glassware, reagents (in sealed containers), and equipment into the antechamber.

  • Antechamber Purge: Evacuate the antechamber and refill with inert gas. Repeat this vacuum/refill cycle at least three times to ensure all atmospheric contaminants are removed.[14]

  • Bringing Materials into the Box: Once the final cycle is complete, open the inner antechamber door to transfer the materials into the main glovebox chamber.

4.1.2. Schlenk Line and Glassware Preparation

  • Glassware Drying: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[15]

  • Assembly: Assemble the hot glassware and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the glassware to remove air and then backfill with inert gas. This cycle should be repeated at least three times to establish an inert atmosphere.[5]

4.2. Protocol 2: Handling and Transferring Solid Niobium Trichloride

This protocol describes the transfer of solid niobium trichloride (or its DME adduct) from a storage container to a reaction flask.

4.2.1. Using a Glovebox

  • Preparation: Inside the glovebox, place the storage container of niobium trichloride, a tared reaction flask, and a spatula on a balance.

  • Weighing: Carefully open the storage container and use the spatula to transfer the desired amount of niobium trichloride to the reaction flask.

  • Sealing: Securely seal the reaction flask and the storage container.

4.2.2. Using a Schlenk Line

  • Preparation: Connect both the storage Schlenk flask containing niobium trichloride and the receiving reaction flask to the Schlenk line and ensure they are under a positive pressure of inert gas.

  • Solid Addition Tube: For a more controlled transfer, a solid addition tube can be used. In a glovebox, load the solid addition tube with the desired amount of niobium trichloride. Attach the tube to the reaction flask on the Schlenk line under a positive flow of inert gas.[16]

  • Direct Transfer (under positive pressure):

    • Briefly remove the stoppers from both flasks under a strong counterflow of inert gas.

    • Quickly connect the two flasks via a bent glass tube or a solids transfer funnel.

    • Tilt the flasks to allow the solid to pour from the storage flask into the reaction flask.

    • Separate the flasks and immediately restopper them under the inert gas flow.

5. Visualization of Experimental Workflows

5.1. Diagram: Glovebox Workflow for Handling Niobium Trichloride

Glovebox_Workflow cluster_outside Outside Glovebox cluster_antechamber Antechamber cluster_inside Inside Glovebox (<1 ppm O₂, H₂O) A Gather Glassware & Reagents B Place in Antechamber A->B C Evacuate & Refill with Inert Gas (3x) B->C D Transfer Materials into Main Chamber C->D E Weigh NbCl₃ D->E F Add to Reaction Flask E->F G Seal Flask & Proceed with Reaction F->G

Caption: Workflow for handling NbCl₃ in a glovebox.

5.2. Diagram: Schlenk Line Workflow for Preparing a Reaction

Schlenk_Line_Workflow cluster_prep Glassware Preparation cluster_purge Inert Atmosphere Generation cluster_reaction_setup Reaction Setup A Oven-Dry Glassware B Assemble Hot & Connect to Schlenk Line A->B C Evacuate-Refill Cycle (3x) B->C D Transfer Solid NbCl₃ (under positive pressure) C->D E Add Anhydrous Solvent via Cannula or Syringe D->E F Commence Reaction (e.g., heating, stirring) E->F

Caption: Workflow for setting up a reaction using a Schlenk line.

6. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.[17][18][19]

  • Inert Atmosphere: Never expose niobium trichloride to the atmosphere. Ensure a positive pressure of inert gas is always maintained in the reaction vessel.

  • Handling of Finely Divided Powders: Finely divided niobium powder can be flammable. Handle in an enclosed process and avoid creating dust.[17][20]

  • Disposal: Dispose of niobium-containing waste according to institutional and local regulations. Do not dispose of in drains.[18]

By adhering to these detailed protocols and safety guidelines, researchers can confidently and safely handle air-sensitive niobium trichloride, enabling its effective use in a wide range of chemical applications.

References

Application Notes and Protocols: Niobium Trichloride in the Synthesis of Niobium-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niobium trichloride (NbCl₃), and its common adducts, as a precursor in the synthesis of various niobium-based materials. The following sections detail the synthesis of the key precursor, niobium(III) chloride dimethoxyethane (NbCl₃(DME)), from niobium pentachloride (NbCl₅), and its subsequent applications in creating advanced materials, including niobium oxides and nitrides.

Synthesis of Niobium(III) Chloride Dimethoxyethane Adduct (NbCl₃(DME))

Niobium trichloride is often handled as its more stable and soluble 1,2-dimethoxyethane (DME) adduct, which serves as a versatile starting material in niobium chemistry.[1] The synthesis typically involves the reduction of the more common niobium pentachloride (NbCl₅).

Experimental Protocol: Reduction of Niobium Pentachloride

A common method for preparing NbCl₃(DME) involves the reduction of a DME solution of NbCl₅ using a reducing agent such as tributyltin hydride (Bu₃SnH).[1][2]

Materials:

  • Niobium pentachloride (NbCl₅)

  • 1,2-dimethoxyethane (DME), anhydrous

  • Tributyltin hydride (Bu₃SnH)

  • An inert atmosphere glovebox or Schlenk line

  • Standard glassware for air-sensitive chemistry

Procedure:

  • Under an inert atmosphere, dissolve NbCl₅ in anhydrous DME.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.

  • Slowly add a stoichiometric amount of the reducing agent (e.g., 2 equivalents of Bu₃SnH) to the NbCl₅ solution with vigorous stirring.

  • Allow the reaction to proceed for a specified time, monitoring for a color change which indicates the formation of the Nb(III) species.

  • Upon completion, the NbCl₃(DME) adduct can be isolated by precipitation, filtration, and washing with a non-coordinating solvent under an inert atmosphere.

Reaction: NbCl₅ + 2 Bu₃SnH + DME → NbCl₃(DME) + 2 Bu₃SnCl + H₂[1]

An alternative salt-free reduction method involves the use of 1,4-disilyl-cyclohexadiene in the presence of an alkyne to produce a coordination complex of niobium trichloride.[2]

Application in Reductive Coupling Reactions for Organic Synthesis

A significant application of NbCl₃(DME) is in organic synthesis, particularly in reductive coupling reactions of carbonyls and imines to form 2-amino alcohols.[3][4] This is of particular interest to drug development professionals for the construction of complex organic molecules.

Experimental Protocol: Coupling of Imines with Aldehydes or Ketones

Materials:

  • NbCl₃(DME)

  • The desired imine and aldehyde/ketone substrates

  • Anhydrous solvent (e.g., THF or DME)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Standard glassware for organic synthesis

Procedure:

  • In an inert atmosphere, dissolve NbCl₃(DME) in the anhydrous solvent.

  • Add the imine and aldehyde or ketone substrates to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) for a set duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the appropriate aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.

Synthesis of Niobium Oxides

Niobium oxides are valuable in electronics and catalysis.[5] Niobium trichloride can serve as a precursor, often through its initial formation from NbCl₅ followed by conversion to the oxide.

Experimental Protocol: Hydrothermal Synthesis of Niobium Pentoxide (Nb₂O₅) Nanoneedles

This protocol outlines a facile hydrothermal method for synthesizing C, N co-modified Nb₂O₅ nanoneedles using NbCl₅ as the niobium source, where NbCl₃ can be considered an intermediate in the reductive environment created by the amine.

Materials:

  • Niobium pentachloride (NbCl₅)

  • Triethylamine (carbon and nitrogen source)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Disperse a specific amount of NbCl₅ in deionized water.

  • Add a controlled amount of triethylamine to the solution.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a specific crystallization temperature and maintain for a set duration.

  • After cooling, collect the precipitate by filtration, wash with deionized water and ethanol.

  • Dry the product and then calcine at a specific temperature to obtain the final C, N co-modified Nb₂O₅ nanoneedles.

ParameterValueReference
PrecursorNbCl₅[6]
C/N SourceTriethylamine[6]
Synthesis MethodHydrothermal[6]
ProductC, N co-modified Nb₂O₅ nanoneedles[6]

Synthesis of Niobium Nitrides

Niobium nitrides are of interest for their superconducting properties and as hard coating materials. They can be synthesized from niobium chlorides through reaction with a nitrogen source at elevated temperatures.

Experimental Protocol: Vapor-Phase Synthesis of Niobium Nitride

This protocol describes the formation of various niobium nitride phases by the reaction of gaseous NbCl₅ with ammonia. The process involves the formation of intermediates at different temperature ranges.

Materials:

  • Niobium pentachloride (NbCl₅)

  • Ammonia (NH₃) gas

  • Inert carrier gas (e.g., Argon)

  • Tube furnace with temperature control

Procedure:

  • Heat NbCl₅ in a vaporizer to generate gaseous NbCl₅.

  • Introduce the gaseous NbCl₅ into a reaction chamber using an inert carrier gas.

  • Simultaneously, introduce ammonia gas into the reaction chamber.

  • Heat the reaction chamber to the desired temperature to form specific niobium nitride phases.

  • The resulting niobium nitride powder is collected from the cooler end of the reactor.

Reaction Temperature (°C)ProductsReference
200NbCl₅·5NH₃[5]
250-500NbCl₅·5NH₃, Nb₄N₅, NH₄Cl[5]
550-950Nb₄N₅, NH₄Cl[5]
1000δ-NbN, NH₄Cl[5]
1100δ-NbN, Nb₂N, NH₄Cl, HCl[5]
1200-1300δ-NbN, Nb₂N, Nb₄N₃, δ'-NbN, ε-NbN, NH₄Cl, HCl[5]

Visualizations

Synthesis_of_NbCl3_DME NbCl5 NbCl₅ in DME Reaction Reduction Reaction NbCl5->Reaction ReducingAgent Reducing Agent (e.g., Bu₃SnH) ReducingAgent->Reaction NbCl3_DME NbCl₃(DME) Adduct Reaction->NbCl3_DME

Synthesis of NbCl₃(DME) from NbCl₅.

Reductive_Coupling NbCl3_DME NbCl₃(DME) Coupling Reductive Coupling NbCl3_DME->Coupling Substrates Imine + Aldehyde/Ketone Substrates->Coupling AminoAlcohol 2-Amino Alcohol Coupling->AminoAlcohol

Reductive coupling using NbCl₃(DME).

Niobium_Nitride_Synthesis cluster_0 Vapor Phase Reaction cluster_1 Products NbCl5 Gaseous NbCl₅ Temp Temperature Gradient NbCl5->Temp NH3 Ammonia (NH₃) NH3->Temp P1 NbCl₅·5NH₃ (200°C) Temp->P1 Low Temp P2 Nb₄N₅ (550-950°C) Temp->P2 Mid Temp P3 δ-NbN (1000°C) Temp->P3 High Temp P4 Mixed Nitride Phases (>1100°C) Temp->P4 Very High Temp

Niobium nitride synthesis pathway.

References

Application Notes and Protocols: Niobium Trichloride in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium chlorides, particularly niobium(III) chloride (NbCl₃) and its complexes, have emerged as effective reagents and catalysts in organic synthesis. Their strong Lewis acidity and unique redox properties enable a range of transformations for the construction of complex molecular architectures, including nitrogen-containing heterocycles. These heterocyclic motifs are fundamental building blocks in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of niobium trichloride in the synthesis of key nitrogen-containing heterocycles.

Synthesis of 3-Pyrroline Derivatives via Ring-Closing Metathesis

Niobium trichloride dimethoxyethane complex (NbCl₃(DME)) is an effective catalyst precursor for the ring-closing metathesis (RCM) of diallylic compounds to produce 3-pyrroline derivatives. This method offers a quantitative route to these important five-membered heterocycles.[1]

Quantitative Data
EntrySubstrateCatalyst PrecursorSolventTemp. (°C)Time (h)Yield (%)
1N,N-diallyl-p-toluenesulfonamideNbCl₃(DME)THF60294
2N,N-diallyl-benzenesulfonamideNbCl₃(DME)THF60292
3N,N-diallyl-methanesulfonamideNbCl₃(DME)THF60295
Experimental Protocol: Synthesis of 1-(p-toluenesulfonyl)-3-pyrroline

Materials:

  • N,N-diallyl-p-toluenesulfonamide

  • Niobium(III) chloride 1,2-dimethoxyethane complex (NbCl₃(DME))

  • Zinc powder (Zn)

  • Trimethylsilyl chloride (TMSCl)

  • Dichlorophenylmethane (PhCHCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure: [1]

  • To a dried Schlenk flask under an argon atmosphere, add zinc powder (98 mg, 1.5 mmol) and anhydrous THF (1.5 mL).

  • Add trimethylsilyl chloride (54 mg, 0.5 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Add dichlorophenylmethane (81 mg, 0.5 mmol) to the mixture and stir for an additional 10 minutes at 60 °C. The solution should turn a grayish-brown color.

  • In a separate flask, dissolve NbCl₃(DME) (specific amount to be optimized, typically in catalytic amounts relative to the substrate) in anhydrous THF (1.5 mL).

  • Add the NbCl₃(DME) solution to the reaction mixture and stir for 5 minutes. The solution will turn from dark violet to dark brown, indicating the formation of the active catalyst.

  • Add N,N-diallyl-p-toluenesulfonamide to the reaction mixture.

  • Heat the reaction at 60 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(p-toluenesulfonyl)-3-pyrroline.

Proposed Reaction Workflow

G cluster_prep Catalyst Preparation cluster_rcm Ring-Closing Metathesis Zn Zn Powder Active_Catalyst Active Niobium Catalyst Species Zn->Active_Catalyst TMSCl TMSCl TMSCl->Active_Catalyst PhCHCl2 PhCHCl2 PhCHCl2->Active_Catalyst NbCl3_DME NbCl3(DME) NbCl3_DME->Active_Catalyst Substrate N,N-diallyl-p- toluenesulfonamide Active_Catalyst->Substrate Intermediate Niobium-Carbene Intermediate Substrate->Intermediate Coordination Product 1-(p-toluenesulfonyl) -3-pyrroline Intermediate->Product Metathesis & Cyclization

Caption: Workflow for the NbCl₃(DME)-catalyzed synthesis of 3-pyrrolines.

Reductive Coupling of Imines and Carbonyls: A Gateway to Nitrogen Heterocycles

Niobium(III) chloride dimethoxyethane complex is a practical and efficient reagent for the reductive cross-coupling of imines with aldehydes or ketones to furnish 2-amino alcohols.[2] This reaction is a powerful tool for constructing carbon-carbon bonds and serves as a key step in the synthesis of various nitrogen-containing heterocycles, such as oxazolidines and other more complex ring systems, through subsequent cyclization reactions.

Quantitative Data for Reductive Coupling
EntryImine SubstrateCarbonyl SubstrateSolventTemp. (°C)Time (h)Yield (%)
1N-benzylidene-anilineBenzaldehydeTHF250.592
2N-benzylidene-benzylamineAcetophenoneTHF25185
3N-(4-methoxybenzylidene)-anilineCyclohexanoneTHF25188
Experimental Protocol: Reductive Coupling of N-benzylidene-aniline and Benzaldehyde

Materials:

  • N-benzylidene-aniline

  • Benzaldehyde

  • Niobium(III) chloride 1,2-dimethoxyethane complex (NbCl₃(DME))

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure: [2]

  • In a dried Schlenk flask under an argon atmosphere, dissolve NbCl₃(DME) (1.2 mmol) in anhydrous THF (10 mL).

  • To this solution, add a solution of N-benzylidene-aniline (1.0 mmol) in anhydrous THF (2 mL) at room temperature.

  • Add a solution of benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture.

  • Stir the reaction at 25 °C for 30 minutes, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 2-amino alcohol.

Proposed Mechanism and Path to Heterocycles

The reaction is believed to proceed through the formation of a low-valent niobium species that coordinates to both the imine and the carbonyl group, facilitating the reductive coupling. The resulting 2-amino alcohol can then be cyclized to form various heterocycles.

G cluster_coupling Reductive Coupling cluster_cyclization Heterocycle Formation (Example) Imine Imine Nb_Complex Niobium Complex Imine->Nb_Complex Carbonyl Carbonyl Carbonyl->Nb_Complex NbCl3_DME NbCl3(DME) NbCl3_DME->Nb_Complex Amino_Alcohol 2-Amino Alcohol Nb_Complex->Amino_Alcohol Reductive C-C Bond Formation Cyclization_Step Cyclization (e.g., with a carbonyl source) Amino_Alcohol->Cyclization_Step Heterocycle Nitrogen Heterocycle (e.g., Oxazolidine) Cyclization_Step->Heterocycle

Caption: Reductive coupling and subsequent cyclization to form N-heterocycles.

Niobium Pentachloride in the Synthesis of Quinolines

While specific protocols for the synthesis of quinolines using niobium trichloride are not as prevalent, niobium pentachloride (NbCl₅) has been extensively used as a Lewis acid catalyst for this purpose. The strong Lewis acidity of niobium chlorides activates the substrates, facilitating the cyclization reactions. It is plausible that NbCl₃ could also exhibit catalytic activity in these transformations, potentially through in-situ oxidation or by acting as a Lewis acid.

a) Friedländer Synthesis of Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. NbCl₅ has been shown to be an efficient catalyst for this reaction.[3][4]

Entry2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemp. (°C)Time (min)Yield (%)
12-Aminobenzophenone1,3-CyclohexanedioneNbCl₅Glycerol1102098
22-Amino-5-chlorobenzophenoneAcetylacetoneNbCl₅Glycerol1104092
32-AminobenzophenoneEthyl acetoacetateNbCl₅Glycerol1103095

Materials:

  • 2-Aminobenzophenone

  • 1,3-Cyclohexanedione

  • Niobium(V) chloride (NbCl₅)

  • Glycerol

Procedure: [3]

  • In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), and NbCl₅ (0.1 mmol) in glycerol (2 mL).

  • Stir the mixture at 110 °C for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO₃.

  • Filter the resulting solid and wash with ethanol to obtain the purified quinoline derivative.

b) Multicomponent Synthesis of Quinolines

NbCl₅ also catalyzes the one-pot, multicomponent reaction of anilines, aldehydes, and alkynes to produce highly substituted quinolines.[2][5][6]

EntryAnilineAldehydeAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzaldehydePhenylacetyleneNbCl₅CH₃CN80696
24-MethoxyanilineBenzaldehydePhenylacetyleneNbCl₅CH₃CN80885
34-ChloroanilineBenzaldehydePhenylacetyleneNbCl₅CH₃CN801078

Materials:

  • Aniline

  • Benzaldehyde

  • Phenylacetylene

  • Niobium(V) chloride (NbCl₅)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure: [7]

  • To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous acetonitrile (5 mL), add NbCl₅ (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture at 80 °C for the specified time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Mechanism for Lewis Acid-Catalyzed Quinoline Synthesis

In both the Friedländer and multicomponent syntheses, the niobium chloride acts as a Lewis acid, activating the carbonyl and imine intermediates, thereby facilitating the crucial C-C and C-N bond-forming and cyclization steps.

G cluster_friedlander Friedländer Synthesis Amino_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Amino_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct NbClx NbClx (Lewis Acid) NbClx->Aldol_Adduct Activation Enone Enone Intermediate Aldol_Adduct->Enone Dehydration Quinoline Quinoline Enone->Quinoline Intramolecular Cyclization & Dehydration

Caption: General mechanism for the Lewis acid-catalyzed Friedländer synthesis of quinolines.

Conclusion

Niobium trichloride and its related complexes are valuable tools for the synthesis of nitrogen-containing heterocycles. While NbCl₅ is more commonly cited for certain transformations like quinoline synthesis, NbCl₃(DME) has demonstrated significant utility in reductive coupling reactions and as a catalyst precursor for ring-closing metathesis to form pyrrolidines. The protocols and data presented herein provide a foundation for researchers to explore the application of niobium trichloride in the development of novel synthetic methodologies for biologically active molecules. Further investigation into the broader applicability of NbCl₃ as a direct catalyst for a wider range of heterocyclic syntheses is a promising area for future research.

References

Application Notes and Protocols: Preparation of Trichloro(1,2-dimethoxyethane)niobium(III)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed procedures for the synthesis of trichloro(1,2-dimethoxyethane)niobium(III), commonly known as NbCl₃(dme). This compound is a valuable precursor and reagent in inorganic and organic synthesis, particularly in reductive coupling reactions. The primary method described herein involves the reduction of niobium(V) chloride (NbCl₅) in a solution of 1,2-dimethoxyethane (dme). Two effective reducing agents, tributyltin hydride (Bu₃SnH) and magnesium metal, are presented in separate protocols. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and safe handling in a laboratory setting.

Introduction

Niobium(III) chloride and its coordination complexes are important reagents in chemical synthesis. The 1,2-dimethoxyethane adduct, NbCl₃(dme), is particularly useful due to its stability and solubility in common organic solvents.[1] It serves as a versatile starting material for the synthesis of other niobium(III) compounds and as a catalyst in various organic transformations, including the reductive coupling of imines and carbonyls to form 2-amino alcohols.[1] The synthesis of NbCl₃(dme) is typically achieved through the reduction of the more common niobium(V) chloride.[1] This document outlines two reliable methods for this preparation, providing researchers, scientists, and drug development professionals with detailed protocols for its synthesis and handling.

Data Presentation

ParameterProtocol 1: Tributyltin Hydride ReductionProtocol 2: Magnesium Reduction (in-situ)
Starting Material Niobium(V) Chloride (NbCl₅)Niobium(V) Chloride (NbCl₅)
Reducing Agent Tributyltin Hydride (Bu₃SnH)Magnesium (Mg) powder
Solvent 1,2-Dimethoxyethane (dme)1:1 mixture of Benzene and 1,2-Dimethoxyethane (dme)
Reaction Temperature Not specified, typically room temperatureRoom temperature, then 40 °C
Reaction Time Not specified40 minutes (initial), then 7 hours (after substrate addition)
Reported Yield Impure adduct producedHigh yields (73-89% for subsequent reactions)

Experimental Protocols

Protocol 1: Synthesis of NbCl₃(dme) via Tributyltin Hydride Reduction

This protocol is adapted from the general procedure for reducing niobium pentachloride.

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Tributyltin hydride (Bu₃SnH)

  • 1,2-Dimethoxyethane (dme), anhydrous and deoxygenated

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with niobium(V) chloride.

  • Add anhydrous and deoxygenated 1,2-dimethoxyethane to the flask to create a solution or slurry.

  • Slowly add a stoichiometric amount of tributyltin hydride to the solution at room temperature with vigorous stirring. The reaction is a reduction of Nb(V) to Nb(III).

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change.

  • Upon completion, the product, an impure adduct of NbCl₃(dme), is formed. Further purification by washing with a non-coordinating solvent like hexane and drying under vacuum is recommended.

Protocol 2: In-situ Preparation of NbCl₃(dme) via Magnesium Reduction

This protocol is based on the procedure described by Akopyan et al. (2021) for the subsequent use of NbCl₃(dme) in reductive coupling reactions.

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Magnesium (Mg) powder

  • Benzene, anhydrous and deoxygenated

  • 1,2-Dimethoxyethane (dme), anhydrous and deoxygenated

  • Inert gas (Argon)

  • Reaction flask (50 mL) and standard laboratory glassware

Procedure:

  • Under an argon atmosphere, place niobium(V) chloride (2.16 g, 8 mmol) in a 50-mL reaction flask.

  • At room temperature, add anhydrous and deoxygenated benzene (12 mL) followed by anhydrous and deoxygenated 1,2-dimethoxyethane (12 mL).

  • Add magnesium powder (3 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 40 minutes to generate the low-valent niobium species, NbCl₃(dme).

  • The resulting mixture containing NbCl₃(dme) can be used directly for subsequent reactions, such as the addition of alkynes, followed by heating to 40 °C for 7 hours.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Tributyltin Hydride Reduction cluster_protocol2 Protocol 2: Magnesium Reduction (in-situ) p1_start Start with NbCl₅ p1_step1 Dissolve/slurry in anhydrous dme under inert atmosphere p1_start->p1_step1 p1_step2 Add Bu₃SnH dropwise at room temperature p1_step1->p1_step2 p1_step3 Stir until reaction is complete p1_step2->p1_step3 p1_step4 Isolate and purify the impure NbCl₃(dme) adduct p1_step3->p1_step4 p1_end NbCl₃(dme) Product p1_step4->p1_end p2_start Start with NbCl₅ p2_step1 Add anhydrous Benzene and dme under Argon p2_start->p2_step1 p2_step2 Add Mg powder p2_step1->p2_step2 p2_step3 Stir at room temperature for 40 min p2_step2->p2_step3 p2_end In-situ solution of NbCl₃(dme) for further reaction p2_step3->p2_end

Caption: Experimental workflows for the synthesis of NbCl₃(dme).

Characterization

Safety Precautions

  • Niobium(V) chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Work away from ignition sources.

  • All manipulations should be carried out under an inert atmosphere (argon or nitrogen) to prevent decomposition of the product.

Conclusion

The preparation of NbCl₃(dme) can be successfully achieved by the reduction of NbCl₅ using either tributyltin hydride or magnesium. The choice of method may depend on the desired purity of the isolated complex versus the convenience of in-situ generation for subsequent reactions. The protocols provided in this application note offer reliable procedures for obtaining this valuable synthetic reagent. Proper handling and inert atmosphere techniques are crucial for the successful synthesis and storage of this air- and moisture-sensitive compound.

References

Application Notes and Protocols: Niobium Trichloride in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium trichloride (NbCl₃), a lower-valent halide of niobium, presents a unique electronic structure (d²) that makes it an intriguing candidate for catalysis, distinct from the more commonly studied niobium pentachloride (NbCl₅).[1][2] While the catalytic applications of NbCl₅ as a potent Lewis acid are well-documented in various organic transformations, including Friedel-Crafts reactions, cycloadditions, and polymerization, the use of NbCl₃ is a more specialized area of research.[3][4][5] These application notes provide a comprehensive overview of the synthesis of NbCl₃ and its adducts, and detail protocols for its application in polymerization reactions, drawing upon established methodologies for related niobium-based catalytic systems.

The primary utility of niobium(III) chloride in a research context revolves around its potential as a catalyst for the controlled polymerization of olefins and other monomers, and in small molecule activation.[1] Adducts of NbCl₃, such as the 1,2-dimethoxyethane complex (NbCl₃(dme)), are often employed as they are more soluble and easier to handle than the parent binary chloride.[6]

Catalyst Preparation: Synthesis of Niobium(III) Chloride Adducts

The direct use of binary NbCl₃ can be challenging due to its limited solubility and complex solid-state chemistry.[2] Therefore, the synthesis of more tractable adducts is a common starting point. A widely used precursor for these syntheses is niobium pentachloride (NbCl₅).

Protocol 1: Synthesis of NbCl₃(dme) via Reduction of NbCl₅

This protocol describes the synthesis of the 1,2-dimethoxyethane (dme) adduct of niobium trichloride, a versatile starting material, through the reduction of NbCl₅.[6]

Materials:

  • Niobium pentachloride (NbCl₅)

  • Tributyltin hydride (Bu₃SnH)

  • 1,2-dimethoxyethane (dme), anhydrous

  • Anhydrous solvent (e.g., hexane or toluene)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Under an inert atmosphere, dissolve niobium pentachloride (NbCl₅) in anhydrous 1,2-dimethoxyethane (dme).

  • To this solution, add two equivalents of tributyltin hydride (Bu₃SnH) dropwise with stirring.

  • The reaction mixture will typically change color, indicating the reduction of Nb(V) to Nb(III).

  • Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • The product, NbCl₃(dme), can be isolated by precipitation upon addition of a non-coordinating solvent like hexane, followed by filtration and drying under vacuum. The resulting complex is a useful starting material for further catalytic studies.[6]

Application in Polymerization Reactions

While specific, detailed protocols for NbCl₃-catalyzed polymerization of common olefins like ethylene and propylene are not extensively reported in peer-reviewed literature, its potential can be inferred from related systems. The following sections provide generalized protocols and discuss potential applications.

Cationic Polymerization

Niobium halides, particularly NbCl₅, are known to initiate the cationic polymerization of certain monomers.[7] While strong reducing agents in conjunction with NbCl₅ were found to be less effective for β-pinene polymerization, suggesting lower valent niobium species might be less active for this specific cationic polymerization, the intrinsic Lewis acidity of NbCl₃ could still be harnessed for other susceptible monomers.[7]

This protocol is adapted from studies using NbCl₅ and serves as a starting point for investigations with NbCl₃ or its adducts.[7]

Materials:

  • Niobium trichloride adduct (e.g., NbCl₃(dme))

  • Monomer (e.g., β-pinene)

  • Anhydrous solvent (e.g., toluene or chlorobenzene)

  • Methanol (for quenching)

  • 5% HCl in methanol

  • Thermostated reaction vessel (e.g., Carius vessel)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Carius vessel under an inert atmosphere, add the desired amount of the NbCl₃ adduct and the anhydrous solvent (e.g., 20 mL).

  • Stir the mixture to ensure dissolution or uniform suspension of the catalyst.

  • Control the temperature of the reaction using a thermostated bath. The optimal temperature will need to be determined experimentally.

  • Add the monomer (e.g., 5 mL of β-pinene) to the catalyst solution. An immediate color change may be observed.[7]

  • Allow the polymerization to proceed for the desired reaction time with continuous stirring.

  • Quench the polymerization by pouring the reaction mixture into a large excess of methanol containing 5% HCl.[7]

  • The polymer will precipitate as a solid. Isolate the polymer by filtration.

  • Wash the isolated polymer with methanol and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and polydispersity), and DSC (for thermal properties).

Table 1: Example Data for NbCl₅-Catalyzed Polymerization of β-Pinene [7]

RunCatalystSolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )
1NbCl₅Toluene255981500
2NbCl₅Toluene0510-
3NbCl₅Toluene505751200
4NbCl₅Chlorobenzene2554-

Note: This data is for NbCl₅ and serves as a comparative baseline. Optimization for NbCl₃ would be required.

Ring-Opening Metathesis Polymerization (ROMP)

Niobium complexes have shown high activity in the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like norbornene.[1][3] Often, these systems involve in situ generation of the active catalytic species from a niobium precursor, which can include co-catalysts like methylaluminoxane (MAO).

This generalized protocol is based on niobium-based catalytic systems and can be adapted for NbCl₃.[1][3]

Materials:

  • Niobium trichloride adduct (e.g., NbCl₃(dme))

  • Co-catalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

  • Monomer (e.g., Norbornene)

  • Anhydrous solvent (e.g., chlorobenzene or toluene)

  • Methanol (for quenching)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of norbornene in the anhydrous solvent.

  • In a separate flask, prepare the catalyst system by adding the NbCl₃ adduct to the solvent, followed by the addition of the MAO co-catalyst. The order and timing of addition may need optimization.

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time. The reaction can be highly exothermic.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate, filter, wash, and dry the resulting polynorbornene.

  • Characterize the polymer for its molecular weight, polydispersity, and microstructure (cis/trans content) using GPC and NMR/FT-IR spectroscopy.[1]

Table 2: Example of High Activity in Niobium-Catalyzed ROMP of Norbornene [1]

Catalyst SystemActivity (kg polymer / mol Nb · h)
Nb(O₂CNEt₂)₅ / MAO29,000

Note: This demonstrates the high potential activity of niobium-based systems. The activity of an NbCl₃-based system would need to be determined experimentally.

Visualizations

Synthesis of NbCl₃(dme)

G NbCl5 NbCl₅ in DME Reaction Reduction Reaction (Room Temperature) NbCl5->Reaction Bu3SnH 2 eq. Bu₃SnH Bu3SnH->Reaction Product NbCl₃(dme) Solution Reaction->Product Isolation Precipitation with Hexane, Filtration & Drying Product->Isolation FinalProduct Isolated NbCl₃(dme) Isolation->FinalProduct

Caption: Workflow for the synthesis of the NbCl₃(dme) adduct.

General Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Catalyst NbCl₃ Adduct + Anhydrous Solvent Polymerization Initiation & Propagation Catalyst->Polymerization Monomer Monomer Solution Monomer->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Isolation Precipitation, Filtration & Drying Quenching->Isolation Polymer Final Polymer Isolation->Polymer Characterization Analysis (GPC, NMR, DSC) Polymer->Characterization

Caption: Generalized experimental workflow for polymerization using a NbCl₃ catalyst system.

Concluding Remarks

Niobium trichloride and its adducts are promising yet underexplored catalysts in polymerization chemistry. Their distinct electronic properties compared to Nb(V) species suggest they may offer unique reactivity and selectivity. The protocols provided herein, adapted from established literature on niobium-catalyzed reactions, offer a solid foundation for researchers to explore the catalytic potential of NbCl₃ in various polymerization reactions, including cationic, coordination, and ring-opening metathesis polymerizations. As with any catalytic system, experimental optimization of parameters such as solvent, temperature, catalyst loading, and co-catalyst (if any) will be crucial for achieving desired polymer properties.

References

Application Notes and Protocols: Electrochemical Applications of Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of niobium trichloride (NbCl₃), with a primary focus on its role in molten salt electrochemistry for the electrowinning and electrorefining of niobium metal, and as a precursor for the synthesis of advanced materials. While direct applications of solid NbCl₃ in common electrochemical systems like aqueous batteries are limited due to its reactivity, its in-situ formation and electrochemical behavior in high-temperature molten salt electrolytes are of significant industrial and research interest.

Application: Electrowinning and Electrorefining of Niobium in Molten Salts

Niobium trichloride is a key intermediate in the electrochemical reduction of higher-valent niobium chlorides (primarily niobium pentachloride, NbCl₅) to produce high-purity niobium metal. This process is typically carried out in molten alkali chloride electrolytes.

Principle

The electrochemical reduction of niobium ions in molten chloride salts is a multi-step process involving various oxidation states of niobium. The reduction from Nb(V) to metallic Nb often proceeds through Nb(IV) and Nb(III) intermediates. Understanding and controlling the electrochemical parameters of the Nb(V)/Nb(III) and subsequent reduction steps are crucial for achieving high efficiency and purity in niobium electrodeposition.

The overall reduction process in a molten chloride electrolyte can be summarized by the following sequence: Nb(V) → Nb(IV) → Nb(III) → Nb(0)[1]

In some electrolyte systems, a three-step reduction has been observed as: Nb(V) → Nb(III) → Nb(I) → Nb(0)[2][3]

Quantitative Data: Electrochemical Parameters of Niobium Chlorides in Molten Salts

The following table summarizes key electrochemical data obtained from cyclic voltammetry and other electrochemical techniques for niobium chloride systems in different molten salt electrolytes.

ElectrolyteTemperature (°C)Redox CouplePotential (V vs. Cl₂/Cl⁻)Diffusion Coefficient (cm²/s)Reference
LiCl-KCl450Nb(V)/Nb(IV)-0.4 to -0.6-[1]
Nb(IV)/Nb(III)-0.8 to -1.0-[1]
Nb(III)/Nb(0)-1.2 to -1.4-[1]
NaCl-KCl750Nb(V)/Nb(III)-1.963.99 x 10⁻⁵ (for Nb(V))[2]
Nb(III)/Nb(I)-2.87-[2]
Nb(I)/Nb(0)-3.07-[2]
NaCl-KCl720Nb(V)/Nb(IV)-1.83 x 10⁻⁵ (for Nb(V))[4]
Nb(IV)/Nb(0)-2.34 x 10⁻⁵ (for Nb(IV))[4]

Experimental Protocol: Cyclic Voltammetry of Niobium Chloride in Molten Salt

This protocol describes a typical experimental setup for studying the electrochemical reduction of niobium chlorides in a molten salt electrolyte using cyclic voltammetry.

Materials and Equipment:
  • Electrolyte: Eutectic mixture of LiCl-KCl or NaCl-KCl (dried under vacuum).

  • Niobium Source: Niobium pentachloride (NbCl₅).

  • Working Electrode: Molybdenum or tungsten wire.

  • Counter Electrode: Graphite rod.

  • Reference Electrode: Ag/AgCl or a chlorine electrode (Cl₂/Cl⁻).

  • Electrochemical Cell: A sealed quartz or alumina tube furnace with an inert atmosphere (e.g., high-purity argon).

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry in a high-temperature setup.

Procedure:
  • Electrolyte Preparation: The eutectic salt mixture (e.g., equimolar NaCl-KCl) is dried under vacuum at a high temperature (e.g., 573 K for 24 hours) to remove any moisture.[2]

  • Cell Assembly: The dried electrolyte is placed in the electrochemical cell and melted under an inert argon atmosphere. The working, counter, and reference electrodes are then positioned in the molten salt.

  • Pre-electrolysis: A pre-electrolysis step is often performed at a potential just below the decomposition potential of the electrolyte to remove any residual impurities.

  • Addition of Niobium Chloride: A known amount of NbCl₅ is added to the molten electrolyte to achieve the desired concentration (e.g., 0.43 x 10⁻³ mol/cm³).[2]

  • Cyclic Voltammetry:

    • Set the temperature to the desired value (e.g., 1023 K).[2]

    • Perform cyclic voltammetry scans over a potential range that covers the expected reduction peaks of niobium chlorides (e.g., from -1.30 V to -3.20 V vs. Cl₂/Cl⁻).[2]

    • Vary the scan rate (e.g., from 50 mV/s to 200 mV/s) to investigate the nature of the electrochemical processes (e.g., diffusion-controlled or kinetically controlled).

Data Analysis:
  • Identify the cathodic and anodic peaks corresponding to the reduction and oxidation of different niobium species.

  • Determine the peak potentials and peak currents.

  • Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

  • Calculate the diffusion coefficient of the niobium species using the Randles-Sevcik equation.

Application: Precursor for Niobium-Based Electrocatalysts and Battery Materials

Niobium trichloride and its adducts, such as NbCl₃(DME) (DME = 1,2-dimethoxyethane), serve as valuable precursors in the synthesis of niobium-based materials with interesting electrochemical properties.[5][6]

Principle

The reactivity of the Nb(III) center in NbCl₃ allows for its use in the synthesis of various niobium compounds, including oxides and nitrides, which have shown promise as electrode materials for batteries and supercapacitors. The choice of the niobium chloride precursor can influence the morphology, crystal structure, and ultimately the electrochemical performance of the final material.

Experimental Protocol: Synthesis of Niobium Oxide Nanostructures from a Niobium Chloride Precursor

This protocol provides a general method for synthesizing niobium oxide (Nb₂O₅) nanomaterials, which are widely studied as anode materials for lithium-ion batteries, using a niobium chloride precursor.[7]

Materials and Equipment:
  • Niobium Precursor: Niobium pentachloride (NbCl₅) or Niobium trichloride adduct (e.g., NbCl₃(DME)).

  • Solvent: Anhydrous ethanol or other suitable organic solvent.

  • Hydrolysis Agent: Deionized water or a water/solvent mixture.

  • Autoclave: For solvothermal/hydrothermal synthesis.

  • Centrifuge and Furnace: For product collection and calcination.

Procedure:
  • Precursor Solution: Dissolve the niobium chloride precursor in the chosen anhydrous solvent under an inert atmosphere to prevent premature hydrolysis.

  • Hydrolysis: Slowly add the hydrolysis agent to the precursor solution while stirring. The hydrolysis of niobium chloride leads to the formation of niobium oxychloride and subsequently niobium hydroxide precipitates.

  • Solvothermal/Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 150-200 °C) for a set duration (e.g., 12-24 hours). This step promotes the crystallization and growth of niobium oxide nanostructures.

  • Product Collection and Purification: After cooling, the solid product is collected by centrifugation, washed several times with deionized water and ethanol to remove residual chlorides and other impurities, and then dried.

  • Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 500-700 °C) in air to obtain the desired crystalline phase of Nb₂O₅.

Visualizations

Electrochemical_Reduction_Pathway NbCl5 Nb(V) in Molten Salt NbCl4 Nb(IV) Intermediate NbCl5->NbCl4 +e⁻ NbCl3 Nb(III) Intermediate NbCl4->NbCl3 +e⁻ Nb_metal Metallic Niobium (Nb) NbCl3->Nb_metal +3e⁻

Caption: Generalized electrochemical reduction pathway of Nb(V) to metallic niobium in a molten chloride electrolyte.

Synthesis_Workflow cluster_0 Synthesis of Nb₂O₅ from NbCl₃ Precursor NbCl₃ Precursor NbCl₃ Precursor Dissolution in Solvent Dissolution in Solvent NbCl₃ Precursor->Dissolution in Solvent Controlled Hydrolysis Controlled Hydrolysis Dissolution in Solvent->Controlled Hydrolysis Solvothermal Treatment Solvothermal Treatment Controlled Hydrolysis->Solvothermal Treatment Washing and Drying Washing and Drying Solvothermal Treatment->Washing and Drying Calcination Calcination Washing and Drying->Calcination Nb₂O₅ Nanomaterial Nb₂O₅ Nanomaterial Calcination->Nb₂O₅ Nanomaterial

Caption: Workflow for the synthesis of niobium oxide nanomaterials using a niobium trichloride precursor.

References

Application Notes and Protocols: Sol-Gel Synthesis of Niobium Oxides Using Chloride Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, with a high degree of purity and controlled nanoscale properties.[1] This method involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For the synthesis of niobium pentoxide (Nb₂O₅), a material with significant applications in catalysis, biomedical coatings, and electronics, niobium(V) precursors are most commonly employed.[1][2][3]

While niobium(V) ethoxide is a frequent choice, niobium(V) chloride (NbCl₅) serves as a readily available and effective alternative.[1][4] Information on the direct use of niobium(III) chloride (NbCl₃) as a primary precursor for stable Nb₂O₅ sol-gel synthesis is not prevalent in published literature, as niobium is most stable in the +5 oxidation state. Protocols typically focus on Nb(V) compounds to ensure the formation of the desired pentoxide.

These notes provide a comprehensive overview and detailed protocols for the sol-gel synthesis of niobium oxide, focusing on the well-documented use of niobium(V) chloride. The principles and steps can serve as a foundational guide for researchers exploring various niobium precursors.

Section 1: Applications of Sol-Gel Derived Niobium Oxide

Niobium pentoxide (Nb₂O₅) synthesized via the sol-gel method exhibits properties that are highly valuable for various advanced applications:

  • Biomedical Devices and Drug Development: Due to its excellent chemical stability and bioactivity, Nb₂O₅ is a candidate for coating metallic implants.[2] These nanostructured coatings can enhance hardness, improve corrosion resistance, and provide a larger surface area to promote cell adhesion and osseointegration.[2] Its potential in drug delivery systems is also an active area of research.[1]

  • Catalysis and Photocatalysis: The high surface area and acidic surface properties of sol-gel derived Nb₂O₅ make it an effective catalyst and catalyst support.[1][5] It demonstrates significant potential for environmental remediation through photocatalytic processes, such as the degradation of pollutants in water.[5]

  • Electronics and Sensors: As an n-type semiconductor with a wide band gap (approx. 3.4 eV), Nb₂O₅ is used in electrochromic displays, gas sensors, and microelectronics.[5] Its properties can be tuned by controlling crystallinity and particle size through the sol-gel process.[5]

Section 2: Experimental Protocols

This section details a representative protocol for the sol-gel synthesis of niobium pentoxide (Nb₂O₅) nanoparticles using niobium(V) chloride (NbCl₅) as the precursor. This method is adapted from established literature.[4][6]

Protocol 2.1: Synthesis of Nb₂O₅ Nanoparticles via Modified Pechini Sol-Gel Method

This method utilizes a chelating agent (citric acid) and a polymerizing agent (ethylene glycol) to control the condensation and gelation process, leading to a homogeneous gel.

Materials and Reagents:

  • Niobium(V) chloride (NbCl₅, 99%+)

  • Hydrated Citric Acid (C₆H₈O₇·H₂O)

  • Ethylene Glycol (C₂H₆O₂)

  • Deionized Water

  • Solvents (e.g., distilled water, or aqueous solutions of HNO₃, HCl, or NH₄OH for pH control if needed)[4]

Equipment:

  • Beakers and magnetic stir bars

  • Hot plate with stirring capability

  • Drying oven

  • High-temperature furnace (for calcination)

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Carefully dissolve Niobium(V) chloride in the chosen solvent (e.g., distilled water) under vigorous stirring. Note: NbCl₅ hydrolyzes rapidly in air and moisture; handle in a controlled environment (e.g., glove box or fume hood) where possible.[7][8]

    • A typical molar ratio involves preparing a solution of hydrated citric acid and dissolving the NbCl₅ in it.

  • Chelation and Polymerization:

    • Add hydrated citric acid to the niobium precursor solution to act as a chelating agent. The molar ratio of citric acid to niobium ions is a critical parameter to control the reaction.

    • After the citric acid has fully dissolved and chelated the niobium ions, add ethylene glycol to the solution. Ethylene glycol acts as a polymerizing agent.

    • Heat the solution to approximately 80-100°C while stirring continuously. This promotes polyesterification between the chelated metal complexes, leading to the formation of a viscous resin.

  • Gelation and Drying:

    • Continue heating and stirring until a transparent, viscous gel is formed. The color and viscosity will change noticeably as the gel network develops.

    • Transfer the resulting gel to a crucible or dish and dry it in an oven at approximately 120-150°C for several hours to remove the solvent and other volatile components. The dried gel will be a solid, often brittle, mass.

  • Pre-Calcination and Grinding:

    • Perform a pre-calcination step by heating the dried gel in a furnace to 300-400°C for 2-4 hours.[4][9] This step helps to slowly burn off the organic components.

    • After cooling, grind the resulting black, porous solid into a fine powder using a mortar and pestle.

  • Final Calcination:

    • Place the ground powder in a furnace for final calcination. The temperature and duration of this step are critical for determining the final crystal phase, particle size, and surface area of the Nb₂O₅ nanoparticles.

    • Heat the powder at a controlled rate to the desired temperature (e.g., 500°C, 650°C, or 750°C) and hold for 2-4 hours before cooling to room temperature.[4][5]

Experimental Workflow Diagram

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_gel Gel Formation cluster_treatment Thermal Treatment P NbCl₅ Precursor Mix Dissolution & Chelation P->Mix S Solvent + Citric Acid S->Mix Heat Polymerization & Gelation (80-100°C) Mix->Heat Add Polymerizing Agent EG Ethylene Glycol EG->Heat Gel Viscous Gel Heat->Gel Dry Drying (120-150°C) Gel->Dry Solvent Removal PreCalc Pre-calcination (300-400°C) Dry->PreCalc Calc Final Calcination (500-800°C) PreCalc->Calc Final Nb₂O₅ Nanoparticles Calc->Final

Caption: Workflow for Nb₂O₅ synthesis via the Pechini sol-gel method.

Section 3: Quantitative Data and Characterization

The final properties of the synthesized Nb₂O₅ are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize typical data gathered from characterization studies of sol-gel derived niobium oxide.

Table 1: Example Reagent Quantities for Sol-Gel Synthesis
Precursor/ReagentExample Amount/RatioRoleReference
Niobium(V) Ethoxide5 g in 90 mL absolute ethanolNiobium Source[4][5]
Ammonia Hydroxide (30%)5 mLPrecipitating Agent[4][5]
Niobium(V) ChlorideMolar ratio of Citric Acid:NbCl₅ is keyNiobium Source[4][6]
Hydrated Citric AcidVaries; acts as chelatorChelating Agent[4][6]
Ethylene GlycolVaries; acts as polymerizerPolymerizing Agent[4][6]
Table 2: Effect of Calcination Temperature on Nb₂O₅ Properties
Calcination Temp. (°C)Resulting Crystalline PhaseCrystallite Size (nm)Specific Surface Area (SBET, m²/g)Reference(s)
500Amorphous / Poorly Crystalline-Variable[4][5]
650Orthorhombic (T-Nb₂O₅)~25 - 40Decreases with temperature[3][5]
750Orthorhombic (T-Nb₂O₅)~40 - 65~15 - 30[4][5]
> 873 (in SiO₂ matrix)Monoclinic (H-Nb₂O₅) may appearIncreasesFurther decrease[10]

Note: The exact phase and crystallite size can be influenced by the specific sol-gel route (e.g., direct hydrolysis vs. Pechini method) and the presence of other materials like silica matrices.[10] At lower temperatures, the material is often amorphous, with the crystalline orthorhombic phase (T-Nb₂O₅) typically forming above 550-600°C.[5][11]

Section 4: Logical Relationships in Sol-Gel Synthesis

The relationships between synthesis parameters and final material properties are crucial for achieving desired outcomes.

Parameter Interdependence Diagram

Logical_Relationships precursor Precursor Type & Concentration size Particle Size & Crystallite Size precursor->size morph Morphology precursor->morph solvent Solvent & pH solvent->size area Surface Area & Porosity solvent->area chelate Chelating/Hydrolysis Agent Ratio chelate->area chelate->morph temp Calcination Temperature & Time phase Crystalline Phase temp->phase temp->size temp->area

Caption: Key parameter relationships in the sol-gel synthesis process.

This diagram illustrates that while all parameters have an influence, Calcination Temperature is the most dominant factor in determining the final Crystalline Phase and Crystallite Size of the resulting niobium oxide powder.[5] The choice of precursor and the chemistry of the sol (pH, chelating agents) have a stronger influence on the gel's structure, which in turn affects the final morphology, porosity, and surface area.[1][12]

References

Troubleshooting & Optimization

Optimizing yield and purity in niobium trichloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of niobium trichloride (NbCl₃) synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical safety information.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of niobium trichloride, offering potential causes and actionable solutions.

Problem Observation Potential Cause(s) Recommended Solution(s)
Low Yield Less than expected amount of NbCl₃ is recovered.1. Incomplete reduction of NbCl₅.2. Over-reduction to niobium metal.3. Product loss during isolation.4. Leak in the reaction system.1. Increase reaction time or temperature within the optimal range (see protocols).2. Ensure precise temperature control; avoid exceeding 600 °C.3. Handle the product under an inert atmosphere to prevent hydrolysis and ensure careful transfer.4. Check all connections and seals in the experimental setup for leaks.
Product Contamination The final product is not pure NbCl₃.1. Brown or off-color product: Presence of non-stoichiometric phases (e.g., NbCl₃.₁₃) or unreacted NbCl₅.[1] 2. Presence of a yellow solid: Unreacted niobium pentachloride (NbCl₅).3. Formation of a white, insoluble material: Presence of niobium oxychloride (NbOCl₃) due to moisture or oxygen contamination.1. Optimize the hydrogen flow rate and reaction time to ensure complete conversion to the desired stoichiometry. A green color is indicative of purer NbCl₂.₆₇.[1]2. Increase the reduction temperature or reaction time. Purify the product by sublimation to separate the more volatile NbCl₅.3. Ensure all starting materials and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Inconsistent Results Yield and purity vary significantly between batches.1. Inconsistent reaction temperature.2. Fluctuations in hydrogen gas flow rate.3. Variable purity of starting NbCl₅.1. Use a programmable tube furnace with a thermocouple placed close to the sample for accurate temperature control.2. Employ a mass flow controller for precise and consistent gas delivery.3. Purify the starting NbCl₅ by sublimation before use to remove non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing niobium trichloride?

A1: The most established and common method is the gas-phase reduction of niobium pentachloride (NbCl₅) with hydrogen gas (H₂).[1] This process typically involves a two-stage reduction where NbCl₅ is first reduced to NbCl₃ at a lower temperature.

Q2: Why is the color of the niobium trichloride product important?

A2: The color of niobium trichloride can be an indicator of its stoichiometry. For instance, NbCl₂.₆₇ is green, whereas NbCl₃.₁₃ is brown.[1] A consistent color is a good preliminary indicator of product purity and consistency between batches.

Q3: What are the main impurities to be aware of during NbCl₃ synthesis?

A3: The most common impurity is niobium oxychloride (NbOCl₃), which can form if the starting materials are not free of oxides or if there is any exposure to moisture or air.[1] Unreacted NbCl₅ and other non-stoichiometric niobium chlorides can also be present.

Q4: Can niobium trichloride be synthesized in solution?

A4: Yes, solution-phase synthesis is a convenient route to obtain niobium(III) chloride, typically as adducts with coordinating solvents. A widely used example is the synthesis of NbCl₃(DME) by reducing NbCl₅ in the presence of 1,2-dimethoxyethane (DME).[1] These adducts are often more soluble and easier to handle than the binary chloride.

Q5: What are the critical safety precautions for niobium trichloride synthesis?

A5: The synthesis involves hazardous materials and conditions. Niobium pentachloride is corrosive and reacts with moisture. Hydrogen gas is highly flammable and can form explosive mixtures with air. It is imperative to work in a well-ventilated area (preferably a fume hood), use appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all equipment is properly grounded. All manipulations should be carried out under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Gas-Phase Hydrogen Reduction of Niobium Pentachloride

This protocol describes the synthesis of niobium trichloride by the reduction of niobium pentachloride with hydrogen gas in a tube furnace.

Materials:

  • Niobium pentachloride (NbCl₅), high purity

  • Hydrogen gas (H₂), high purity

  • Argon gas (Ar), high purity

  • Quartz tube

  • Tube furnace with temperature controller

  • Gas flow controllers

Procedure:

  • Place a quartz boat containing 5-10 g of high-purity NbCl₅ in the center of a quartz tube reactor.

  • Assemble the quartz tube within the tube furnace. Ensure all connections are gas-tight.

  • Purge the system with high-purity argon gas for at least 30 minutes to remove air and moisture.

  • While maintaining a slow argon flow, heat the furnace to the reaction temperature. The reduction of NbCl₅ to NbCl₃ typically occurs at approximately 550 °C.[1]

  • Once the temperature has stabilized, introduce a controlled flow of hydrogen gas. A mixture of hydrogen and argon can also be used.

  • Maintain the reaction conditions for a period of 2-4 hours. The progress of the reaction can be monitored by the change in color of the solid from yellow (NbCl₅) to dark green or black (NbCl₃).

  • After the reaction is complete, switch off the hydrogen flow and continue to flow argon while the furnace cools to room temperature.

  • Once cooled, carefully remove the product from the quartz boat under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

Protocol 2: Solution-Phase Synthesis of NbCl₃(DME) Adduct

This protocol details the synthesis of the 1,2-dimethoxyethane (DME) adduct of niobium trichloride.

Materials:

  • Niobium pentachloride (NbCl₅)

  • 1,2-Dimethoxyethane (DME), freshly distilled from sodium/benzophenone

  • Tributyltin hydride (Bu₃SnH) or another suitable reducing agent

  • Anhydrous hexane

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under a positive pressure of argon, add NbCl₅ to a Schlenk flask.

  • On the Schlenk line, cool the flask to 0 °C and add anhydrous DME with stirring to form a yellow solution of the NbCl₅(DME) adduct.

  • Slowly add a stoichiometric amount of the reducing agent (e.g., tributyltin hydride) to the solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The color of the solution will change as the reduction proceeds.

  • The product, NbCl₃(DME), will precipitate from the solution.

  • Isolate the solid product by filtration under inert atmosphere, wash with anhydrous hexane, and dry under vacuum.

Data Presentation

Table 1: Influence of Temperature on Niobium Chloride Products in Hydrogen Reduction
Temperature (°C)Predominant Product(s)
~550NbCl₃
650-825Niobium Metal
1200-1250Niobium Metal

Data compiled from available literature describing the staged reduction of NbCl₅.[1]

Visualizations

Experimental Workflow for Gas-Phase Synthesis of NbCl₃

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation start Load NbCl5 into Quartz Boat setup Assemble Reactor in Tube Furnace start->setup purge Purge with Argon setup->purge heat Heat to 550 °C under Argon purge->heat introduce_h2 Introduce Hydrogen Flow heat->introduce_h2 react Maintain Reaction for 2-4 hours introduce_h2->react stop_h2 Stop Hydrogen Flow react->stop_h2 cool Cool to Room Temperature under Argon stop_h2->cool remove Remove Product in Inert Atmosphere cool->remove end Store NbCl3 under Inert Conditions remove->end troubleshooting_logic start Synthesis Complete check_yield Is Yield Acceptable? start->check_yield check_color Is Product Color Correct (Green/Black)? check_yield->check_color Yes solution_yield Check for leaks. Increase reaction time/temp. Improve isolation technique. check_yield->solution_yield No solution_color Check for moisture/air leak (white product). Optimize H2 flow/time (brown product). Purify by sublimation (yellow contaminant). check_color->solution_color No end_ok Successful Synthesis check_color->end_ok Yes end_nok Review and Repeat solution_yield->end_nok solution_color->end_nok

References

Preventing oxidation of niobium trichloride during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of niobium trichloride (NbCl₃). The information is presented in a question-and-answer format to directly address common issues, particularly the prevention of oxidation.

Troubleshooting Guide

Q1: My final product is not the expected black solid. It has a greenish or brownish tint. What does this indicate?

A1: The color of niobium trichloride can be an indicator of its stoichiometry.[1] Variations from the expected black color may suggest the presence of non-stoichiometric phases. For instance, a greenish color might indicate a composition closer to NbCl₂.₆₇, while a brownish tint could suggest a composition around NbCl₃.₁₃.[1] This deviation can result from incomplete reduction of the niobium pentachloride (NbCl₅) precursor or partial disproportionation.

Recommended Actions:

  • Verify Reaction Temperature: Ensure the reaction temperature was maintained consistently at the optimal level for the chosen synthesis method. For example, in the hydrogen reduction of NbCl₅, the temperature should be around 550°C to favor the formation of NbCl₃.[1]

  • Check Reducing Agent Stoichiometry: An insufficient amount of the reducing agent can lead to incomplete reduction. Re-evaluate the stoichiometry of your reactants.

  • Analyze for Impurities: Consider analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of niobium in your product.

Q2: The yield of my niobium trichloride synthesis is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in niobium trichloride synthesis can stem from several factors, including oxidation of the product, disproportionation, and incomplete reaction.

Potential Causes and Solutions:

  • Oxidation: Niobium trichloride is highly sensitive to air and moisture.[2] Any exposure to the atmosphere during synthesis, workup, or storage will lead to the formation of niobium oxides or oxychlorides, reducing the yield of the desired product.

    • Solution: Conduct all steps of the synthesis and handling under a strictly inert atmosphere, such as in a glovebox or using Schlenk line techniques with high-purity argon or nitrogen gas.[3][4][5] Ensure all solvents and reagents are rigorously dried and deoxygenated before use.

  • Disproportionation: At temperatures exceeding 600°C, niobium trichloride can disproportionate into niobium metal and niobium pentachloride (NbCl₅), thereby lowering the yield of NbCl₃.[6]

    • Solution: Carefully control the reaction temperature to avoid exceeding the disproportionation threshold.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration with efficient stirring to ensure homogeneity.

Q3: My starting material, niobium pentachloride (NbCl₅), is a yellowish solid, but I've noticed some white powder in it. What is this and will it affect my reaction?

A3: Niobium pentachloride is a yellow crystalline solid that is highly sensitive to moisture.[7] The presence of a white powder is likely due to hydrolysis, forming niobium oxychloride (NbOCl₃).[7] This contamination can interfere with the synthesis of pure niobium trichloride.

Recommended Actions:

  • Purify the NbCl₅: Niobium pentachloride can be purified by sublimation to remove the less volatile niobium oxychloride.[7]

  • Use High-Purity Starting Material: Whenever possible, start with fresh, high-purity NbCl₅ that has been stored under an inert atmosphere.

  • Handle with Care: Always handle NbCl₅ in a glovebox or under a dry, inert atmosphere to prevent further hydrolysis.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing niobium trichloride while minimizing oxidation?

A1: The most common and effective methods for synthesizing niobium trichloride involve the reduction of niobium pentachloride (NbCl₅).[1] To minimize oxidation, solution-phase synthesis of a more stable adduct, such as the 1,2-dimethoxyethane (DME) complex, NbCl₃(DME), is highly recommended.[1][6] These adducts are often more soluble and easier to handle than the binary chloride.[1]

Q2: How should I properly store niobium trichloride and its precursors?

A2: Due to their sensitivity to air and moisture, all niobium chlorides should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[3][4][5][8] A glovebox or a desiccator with a suitable drying agent are ideal storage environments. For the NbCl₃(DME) complex, storage at 2-8°C is recommended.[9]

Q3: What are the key safety precautions I should take when working with niobium chlorides?

A3: Niobium chlorides are corrosive and harmful if swallowed, in contact with skin, or if inhaled.[3] They react with water to form hydrochloric acid.[4] Always handle these compounds in a well-ventilated area, preferably a fume hood or glovebox, and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and nitrile or rubber gloves.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

Q4: Can I use solvents other than DME for the solution-phase synthesis of niobium trichloride adducts?

A4: Yes, other coordinating solvents can be used. Adducts of niobium trichloride with 1,4-dioxane and diethyl ether are also known.[6] The choice of solvent can influence the stability and reactivity of the resulting adduct.

Q5: My synthesis produced niobium oxychloride (NbOCl₃) as a byproduct. How can I reduce its formation?

A5: The formation of niobium oxychloride is typically due to the presence of oxygen or moisture. To minimize its formation, ensure that your entire experimental setup is free from leaks and that all gases and solvents are rigorously purified to remove oxygen and water. Starting with pure, uncontaminated NbCl₅ is also crucial.[7]

Quantitative Data Summary

Synthesis MethodPrecursorReducing AgentTemperature (°C)ProductReported YieldPurityReference
Hydrogen ReductionNbCl₅Hydrogen Gas~550NbCl₃Not specified-[1]
Solution-Phase Reduction in DMENbCl₅ in DMETributyltin HydrideNot specifiedNbCl₃(DME) (impure)Not specified-[6]
Solution-Phase Reduction with Disilyl-cyclohexadieneNbCl₅ in DME1,4-disilyl-cyclohexadieneNot specifiedNbCl₃(dme)(3-hexyne)Not specified-[6]
Reduction of Oxychloride AdductNbOCl₃(dme)Tributyltin HydrideNot specifiedNbCl₃(dme)High Yield-[10]

Note: Detailed yield and purity data are often dependent on specific experimental conditions and are not always reported in the literature.

Experimental Protocols

1. Synthesis of NbCl₃(DME) via Reduction of NbCl₅

This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety procedures.

  • Preparation: In a glovebox, add anhydrous, purified 1,2-dimethoxyethane (DME) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Slowly add solid niobium pentachloride (NbCl₅) to the DME with stirring until it is fully dissolved.

  • Reduction: While stirring, add a solution of the chosen reducing agent (e.g., two equivalents of tributyltin hydride) dropwise to the NbCl₅ solution at room temperature.[6]

  • Reaction: Allow the reaction to stir at room temperature for the specified time. The progress of the reaction may be monitored by a color change.

  • Isolation: The resulting NbCl₃(DME) complex can be isolated by filtration, followed by washing with a non-coordinating, dry solvent like hexane, and then dried under vacuum.

  • Storage: Store the final product under an inert atmosphere at 2-8°C.[9]

Mandatory Visualization

experimental_workflow Experimental Workflow for Niobium Trichloride Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up (Inert Atmosphere) cluster_analysis Analysis & Storage start Start: Dry Glassware & Reagents precursor Prepare NbCl5 Solution in Anhydrous Solvent start->precursor reducer Prepare Reducing Agent Solution start->reducer reaction Combine Precursor and Reducer Solutions precursor->reaction Slow Addition reducer->reaction stir Stir at Controlled Temperature reaction->stir isolate Isolate Product (e.g., Filtration) stir->isolate oxidation Evidence of Oxidation? stir->oxidation disproportionation High Temperature? stir->disproportionation wash Wash with Anhydrous Solvent isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (e.g., Color, Spectroscopy) dry->characterize low_yield Low Yield? dry->low_yield store Store Under Inert Atmosphere characterize->store oxidation->start Check Inert Atmosphere & Reagent Purity disproportionation->stir Lower & Control Temperature low_yield->reaction Re-evaluate Stoichiometry & Reaction Time

Caption: Workflow for NbCl₃ synthesis highlighting critical control points.

References

Purification of niobium trichloride from NbCl5 contamination by sublimation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Niobium Trichloride (NbCl₃)

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of niobium trichloride (NbCl₃) from niobium pentachloride (NbCl₅) contamination using sublimation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify Niobium Trichloride?

A1: Commercial niobium trichloride can be contaminated with niobium pentachloride (NbCl₅), which arises from the oxidation of NbCl₃. For many applications in materials science and catalysis, the presence of the higher oxidation state niobium species can interfere with desired reactions or material properties.

Q2: What is the underlying principle for separating NbCl₃ and NbCl₅ by sublimation?

A2: The separation is possible due to the significant difference in the volatility of the two compounds. Niobium pentachloride is much more volatile than niobium trichloride. By carefully controlling the temperature and pressure, NbCl₅ can be selectively sublimed away, leaving behind the purified, less volatile NbCl₃.

Q3: What are the key safety precautions to take during this procedure?

A3: Both niobium trichloride and niobium pentachloride are moisture-sensitive and corrosive. Hydrogen chloride gas can be evolved upon contact with moisture. All manipulations should be performed in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The sublimation apparatus should be handled with care, especially when hot and under vacuum.

Data Presentation: Thermal Properties of Niobium Chlorides

The successful separation of NbCl₃ and NbCl₅ by sublimation relies on their distinct thermal properties, as summarized in the table below.

PropertyNiobium Trichloride (NbCl₃)Niobium Pentachloride (NbCl₅)
Molar Mass 199.26 g/mol 270.17 g/mol [1]
Appearance Black solid[2]Yellow crystalline solid[1]
Melting Point Decomposes204.7 °C[1]
Boiling Point Decomposes248.2 °C[1]
Vapor Pressure Low22.8 hPa at 153.8°C[3]
Decomposition Disproportionates to Nb and NbCl₅ above 600 °C[2]Thermally stable under sublimation conditions

Experimental Protocol: Purification of NbCl₃ by Sublimation

This protocol describes a method for the purification of niobium trichloride contaminated with niobium pentachloride using a two-zone tube furnace.

Materials and Equipment:

  • Crude Niobium Trichloride (contaminated with NbCl₅)

  • Quartz tube (sealed at one end)

  • Two-zone tube furnace

  • Schlenk line or glovebox

  • High-vacuum pump

  • Temperature controllers for each furnace zone

  • Long glass rod or spatula for sample loading

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under vacuum.

    • Perform all sample transfers in an inert atmosphere (glovebox or under a flow of inert gas).

  • Sample Loading:

    • Load the crude NbCl₃ into the sealed end of the quartz tube. Distribute the sample evenly to maximize surface area.

  • Apparatus Setup:

    • Place the quartz tube inside the two-zone tube furnace. Position the end of the tube containing the sample in the first heating zone (Zone 1). The rest of the tube will be in the second, cooler zone (Zone 2).

    • Connect the open end of the quartz tube to a Schlenk line.

  • Evacuation:

    • Slowly evacuate the quartz tube using the high-vacuum pump. Be cautious to avoid disturbing the powdered sample. It is advisable to use a trap cooled with liquid nitrogen between the apparatus and the pump.

  • Sublimation and Collection:

    • Zone 1 (Sample Zone): Slowly heat this zone to a temperature where the NbCl₅ has a significant vapor pressure but the NbCl₃ remains non-volatile. A temperature range of 150-180 °C is a good starting point.

    • Zone 2 (Collection Zone): Set the temperature of this zone to be significantly cooler than Zone 1 to allow for the condensation of the sublimed NbCl₅. A temperature of ~50-70 °C is recommended to prevent the formation of very fine powder that can be carried into the vacuum line.

    • Maintain these temperatures under dynamic vacuum for several hours, or until no more yellow sublimate (NbCl₅) is observed collecting in Zone 2.

  • Cooling and Sample Recovery:

    • Once the sublimation is complete, turn off the heaters and allow the furnace to cool to room temperature under vacuum.

    • Once at room temperature, backfill the quartz tube with an inert gas (e.g., argon or nitrogen).

    • Transfer the apparatus into a glovebox.

    • The purified, non-volatile NbCl₃ will remain in Zone 1. The sublimed NbCl₅ will be deposited in Zone 2.

    • Carefully collect the purified NbCl₃.

Troubleshooting Guide

Issue 1: Low yield of purified NbCl₃.

  • Possible Cause A: The sublimation temperature in Zone 1 was too high, causing some NbCl₃ to be carried over with the NbCl₅.

    • Solution: Decrease the temperature of Zone 1. A slower sublimation at a lower temperature will improve selectivity.

  • Possible Cause B: The vacuum is not low enough, leading to inefficient sublimation of NbCl₅.

    • Solution: Check the vacuum system for leaks. Ensure the vacuum pump is operating correctly.

  • Possible Cause C: The initial sample had a very high percentage of NbCl₅ contamination.

    • Solution: The yield will be inherently low in this case. Consider a pre-purification step if the contamination is extremely high.

Issue 2: The purified NbCl₃ is still yellow, indicating residual NbCl₅.

  • Possible Cause A: The sublimation time was insufficient.

    • Solution: Increase the duration of the sublimation process.

  • Possible Cause B: The temperature gradient between Zone 1 and Zone 2 is not optimal, leading to co-deposition.

    • Solution: Ensure a significant temperature difference between the two zones. You may need to increase the distance between the sample and the collection area.

Issue 3: The sublimed NbCl₅ is a very fine powder and is being pulled into the vacuum line.

  • Possible Cause A: The collection zone (Zone 2) is too cold, leading to rapid desublimation and the formation of fine particles.

    • Solution: Increase the temperature of Zone 2 to promote the growth of larger crystals.

Issue 4: The sample appears to be melting or sintering in Zone 1.

  • Possible Cause A: The temperature in Zone 1 is too close to or above the melting point of NbCl₅ (204.7 °C).

    • Solution: Reduce the temperature of Zone 1. The goal is sublimation, not evaporation from a melt.

Experimental Workflow Diagram

experimental_workflow Purification of NbCl₃ by Sublimation Workflow prep Preparation (Dry Glassware, Inert Atmosphere) load Sample Loading (Crude NbCl₃ into Quartz Tube) prep->load setup Apparatus Setup (Tube in Two-Zone Furnace, Connect to Schlenk Line) load->setup evacuate Evacuation (Slowly Evacuate Tube) setup->evacuate sublime Sublimation (Heat Zone 1: 150-180°C Heat Zone 2: 50-70°C) evacuate->sublime cool Cooling (Cool to Room Temperature under Vacuum) sublime->cool backfill Backfill with Inert Gas cool->backfill recover Sample Recovery (In Glovebox, Collect Purified NbCl₃ from Zone 1) backfill->recover

Caption: Experimental workflow for the purification of NbCl₃.

References

Technical Support Center: Handling and Storage of Air-Sensitive Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential protocols and troubleshooting advice for the safe and effective handling and storage of air-sensitive niobium trichloride (NbCl₃). Adherence to these guidelines is critical to prevent sample decomposition and ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why is niobium trichloride considered air-sensitive?

A1: Niobium trichloride is highly reactive towards oxygen and moisture present in the atmosphere. Exposure to air leads to rapid decomposition, forming niobium oxides and oxychlorides. This contamination will compromise the integrity of the material and the outcome of your experiments.

Q2: What are the visual signs of niobium trichloride decomposition?

A2: Pure niobium trichloride is a black solid.[1] A color change to a lighter, off-white, or yellowish powder can indicate the formation of niobium oxychloride or oxide impurities. The presence of fumes when handling the material in what is presumed to be an inert atmosphere is another sign of a leak or contamination.

Q3: What is the appropriate inert gas to use when handling niobium trichloride?

A3: Argon is the recommended inert gas for handling niobium trichloride. While nitrogen is commonly used for many air-sensitive reactions, it can react with some transition metals, including niobium, at elevated temperatures to form nitrides.[2] Argon, being a noble gas, is more inert and provides a safer atmospheric blanket.[3][4][5]

Q4: Can I handle niobium trichloride on the benchtop if I am quick?

A4: No. Niobium trichloride is highly sensitive to air and moisture and should never be handled on an open bench.[6] All manipulations must be performed under a strictly controlled inert atmosphere using either a glovebox or Schlenk line techniques.

Q5: What are the primary differences between using a glovebox and a Schlenk line for handling niobium trichloride?

A5: A glovebox provides a continuously inert and enclosed workspace, ideal for complex or lengthy manipulations.[5] A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds under vacuum or a flow of inert gas and is suitable for smaller-scale reactions and transfers.[7] The choice between the two depends on the scale and complexity of your experiment.

Troubleshooting Guide

Problem 1: My niobium trichloride has changed color from black to a lighter powder.

  • Cause: This indicates decomposition due to exposure to oxygen or moisture.

  • Solution:

    • Immediately ensure that your storage container is properly sealed and was stored in a designated inert-atmosphere environment (e.g., a glovebox or a sealed container within a desiccator filled with inert gas).

    • If the decomposition is minor, the material may be purified by sublimation, as niobium pentachloride, a potential disproportionation product, is more volatile. However, this may not remove oxide impurities.

    • For future use, review your handling and storage procedures to identify and eliminate potential sources of atmospheric leaks.

Problem 2: I observe fumes when transferring niobium trichloride in my glovebox.

  • Cause: This is a strong indication of a breach in the inert atmosphere of your glovebox. The fumes are likely hydrochloric acid (HCl) gas, formed from the reaction of the niobium compound with moisture.

  • Solution:

    • Stop the transfer immediately and secure the niobium trichloride container.

    • Check the glovebox's oxygen and moisture analyzer readings. They should be below the recommended levels (see Table 1).

    • Perform a leak check on your glovebox, paying close attention to the gloves, seals, and transfer antechamber.

    • Purge the glovebox with fresh inert gas to reduce the oxygen and moisture levels before resuming work.

Problem 3: My reaction with niobium trichloride is not proceeding as expected or giving low yields.

  • Cause: This could be due to degraded niobium trichloride, contaminated solvents or reagents, or an insufficient inert atmosphere during the reaction setup.

  • Solution:

    • Verify Reagent Quality: Use freshly opened or properly stored niobium trichloride. If in doubt, visually inspect the material for signs of decomposition.

    • Ensure Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are free from water and oxygen.

    • Improve Inert Atmosphere Technique: When using a Schlenk line, ensure all glassware is thoroughly flame-dried under vacuum and properly purged with inert gas before use. For glovebox use, ensure the atmosphere is stable and within the recommended specifications.

Quantitative Data Summary

Table 1: Recommended Inert Atmosphere Specifications for Handling Niobium Trichloride

ParameterRecommended LevelNotes
Oxygen (O₂)< 1 ppmFor highly sensitive applications and long-term storage.
< 10 ppmAcceptable for routine, short-duration manipulations.[8]
Moisture (H₂O)< 1 ppmCrucial to prevent hydrolysis and formation of HCl.[9]

Table 2: Storage Conditions for Niobium Trichloride

ParameterConditionRationale
Temperature2-8°CRecommended for the more stable 1,2-dimethoxyethane complex, and a good practice for the parent compound to minimize decomposition.[9]
AtmosphereDry ArgonArgon is preferred over nitrogen due to its higher inertness. The environment must be free of oxygen and moisture.
ContainerTightly sealed glass vesselThe container should be stored within a glovebox or a sealed secondary container under an inert atmosphere.

Experimental Protocols

Protocol 1: Transfer of Niobium Trichloride Solid in a Glovebox

Objective: To safely transfer a solid sample of niobium trichloride from a stock bottle to a reaction vessel inside an inert atmosphere glovebox.

Methodology:

  • Glovebox Preparation: Ensure the glovebox atmosphere has oxygen and moisture levels below 1 ppm.

  • Material Introduction: Introduce the sealed stock bottle of niobium trichloride, a clean and dry reaction vessel, and necessary spatulas and weighing paper into the glovebox antechamber.

  • Antechamber Purging: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.

  • Transfer:

    • Move all items into the main glovebox chamber.

    • Allow the items to acclimate to the glovebox atmosphere for at least 30 minutes.

    • Carefully open the niobium trichloride stock bottle.

    • Using a clean, dry spatula, weigh the desired amount of niobium trichloride onto weighing paper.

    • Transfer the weighed solid into the reaction vessel.

    • Securely seal both the reaction vessel and the stock bottle.

  • Cleanup: Clean any spills immediately with a dry wipe. Remove all waste from the glovebox through the antechamber.

Protocol 2: Cannula Transfer of Niobium Trichloride using a Schlenk Line

Objective: To transfer a solid sample of niobium trichloride from a Schlenk flask to another reaction flask under an inert atmosphere using a Schlenk line.

Methodology:

  • Glassware Preparation: Thoroughly flame-dry all glassware (two Schlenk flasks, cannula) under vacuum and allow them to cool under a positive pressure of argon.

  • Solid Loading: In a glovebox, load the desired amount of niobium trichloride into the initial Schlenk flask and seal it.

  • Schlenk Line Setup:

    • Connect both the flask containing the niobium trichloride and the receiving flask to the Schlenk line.

    • Evacuate and refill both flasks with argon three times.

  • Cannula Insertion:

    • Under a positive flow of argon, remove the stoppers from both flasks and replace them with rubber septa.

    • Insert one end of the cannula through the septum of the receiving flask, ensuring the tip is above the final solvent level.

    • Purge the cannula by allowing argon to flow through it for a few minutes.

    • Insert the other end of the cannula into the flask containing the niobium trichloride, keeping the tip above the solid.

  • Transfer:

    • Carefully lower the cannula tip into the niobium trichloride powder.

    • Slightly reduce the argon pressure in the receiving flask (by venting through a needle) or slightly increase the pressure in the sending flask to initiate the transfer of the solid through the cannula. Gentle tapping of the flask can aid the transfer.

  • Completion: Once the transfer is complete, remove the cannula from both flasks under a positive flow of argon and replace the septa with glass stoppers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_storage Storage prep_glass Flame-dry Glassware prep_inert Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_glass->prep_inert weigh Weigh NbCl₃ prep_inert->weigh transfer Transfer to Reaction Vessel weigh->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent run_reaction Conduct Reaction add_solvent->run_reaction store Store under Argon at 2-8°C run_reaction->store If not all material is used

Caption: Experimental workflow for handling niobium trichloride.

troubleshooting_decomposition start NbCl₃ shows signs of decomposition (e.g., color change) check_storage Was it stored in a sealed container under inert atmosphere? start->check_storage check_handling Were inert atmosphere techniques (glovebox/Schlenk line) used correctly? check_storage->check_handling Yes improper_storage Root Cause: Improper Storage check_storage->improper_storage No improper_handling Root Cause: Handling Error check_handling->improper_handling No remediate_storage Action: Review and correct storage protocol. Ensure proper sealing and inert atmosphere. improper_storage->remediate_storage remediate_handling Action: Review and refine inert handling technique. Check for leaks in the system. improper_handling->remediate_handling

Caption: Troubleshooting logic for decomposed niobium trichloride.

References

Catalyst deactivation and regeneration of niobium species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the deactivation and regeneration of niobium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for niobium-based catalysts? A1: Deactivation of niobium-based catalysts can occur through several mechanisms. The most common cause is the formation and deposition of coke or carbonaceous residues (humins) on the active sites, particularly in biomass conversion reactions.[1][2] Other potential causes include the sintering of the catalyst particles at high temperatures, although niobium oxides generally exhibit good thermal stability.[3][4] Changes in the crystalline phase or oxidation state of the niobium species can also alter catalytic activity.[3][5] Finally, in certain harsh acidic conditions, leaching of the active niobium species from the support can occur, though niobium catalysts are generally stable.[6][7]

Q2: What are the most effective methods for regenerating a deactivated niobium catalyst? A2: The most common and effective method for regenerating niobium catalysts deactivated by coke deposition is thermal regeneration through calcination.[3] This process involves heating the catalyst in the presence of an oxidizing agent, typically air, to burn off the carbonaceous deposits and restore active sites.[8] For catalysts deactivated by the formation of soluble humins, washing with an appropriate solvent may be effective.[9] In cases where the oxidation state of niobium is critical, a controlled hydrogen treatment at elevated temperatures can be employed to recover the active reduced state.[5][10]

Q3: How does the crystalline structure of Nb₂O₅ affect its catalytic performance and stability? A3: The crystalline structure, or polymorphism, of niobium pentoxide (Nb₂O₅) significantly impacts its catalytic properties, particularly its acidity.[11][12] Amorphous Nb₂O₅ and its hydrated form, niobic acid, possess both Brønsted and Lewis acid sites.[12] As the calcination temperature increases, amorphous Nb₂O₅ transforms into different crystalline phases, such as pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅).[12] This transition generally leads to a decrease in the number of acid sites, which can affect both activity and selectivity in acid-catalyzed reactions.[12][13] The structural stability of the initial Nb₂O₅ phase can also influence the formation of the catalytically active state during a reaction.[3][14]

Q4: Can the support material influence the deactivation of niobium species? A4: Yes, the support material plays a crucial role. The interaction between niobium species and the support can affect dispersion, acidity, and stability.[3] For instance, dispersing niobia on a silica matrix can enhance its stability and prevent the rapid deactivation that is sometimes observed with bulk niobium oxides, especially in aqueous-phase reactions.[1][15] The textural properties of the support, such as pore size, are also important; pore blockage by coke or heavy byproducts can lead to deactivation.[1][16]

Troubleshooting Guide

Q: My fresh niobium catalyst shows lower-than-expected initial activity. What are the possible causes and solutions? A: Low initial activity can stem from several factors:

  • Improper Catalyst Synthesis: The choice of precursor, preparation method, and activation conditions are critical. Ensure the synthesis protocol was followed precisely.

  • Incorrect Calcination Temperature: The calcination temperature directly controls the crystalline phase and acidity of Nb₂O₅.[12] Temperatures that are too high can reduce the number of active acid sites.[13] Verify the calcination conditions against literature recommendations for your specific reaction.

  • Poor Dispersion: If using a supported catalyst, the niobium species may not be well-dispersed on the support surface. Characterization techniques like TEM or XPS can verify dispersion.

  • Inactive Niobium State: For some reactions, a specific oxidation state of niobium is required for activity.[5][17] An inappropriate activation step (e.g., reduction or oxidation) may be the cause.

Q: My catalyst deactivates much faster than reported in the literature. What should I investigate? A: Rapid deactivation is a common issue, often linked to reaction conditions or catalyst properties.

  • Coke/Humin Formation: This is a primary cause, especially at high temperatures or with catalysts possessing very strong acid sites.[1][18] Consider lowering the reaction temperature or modifying the catalyst's acidity. Post-reaction analysis of the spent catalyst (e.g., TGA) can confirm the presence of coke.

  • Pore Blocking: Heavy reaction byproducts can block the pores of the support material, preventing reactants from reaching the active sites.[1] This is more common in catalysts with smaller pore sizes.

  • Feedstock Impurities: Impurities in the reactant feed can act as poisons, irreversibly binding to the active sites. Ensure the purity of your reactants.

Q: The selectivity of my reaction is poor, and I am generating unwanted byproducts. How can I improve this? A: Poor selectivity is often related to the nature of the active sites or the reaction conditions.

  • Incorrect Acidity Profile: The ratio of Brønsted to Lewis acid sites (BAS/LAS) can be crucial for directing selectivity.[1] This ratio is influenced by the catalyst's preparation and hydration state. Modifying the calcination temperature or using a different niobium precursor (e.g., niobium phosphate vs. niobic acid) can alter the acidity.[12][19]

  • Reaction Temperature: Temperature can significantly affect reaction pathways. A temperature optimization study is recommended to find the ideal balance between conversion and selectivity.

  • Contact Time: Varying the reactant flow rate or catalyst loading can change the contact time, which may favor the desired reaction pathway over side reactions.

Q: My attempts to regenerate the catalyst are not fully restoring its activity. What could be wrong? A: Incomplete regeneration can result from several issues.

  • Insufficient Coke Removal: The calcination temperature may be too low or the duration too short to completely burn off the coke.[8] A temperature-programmed oxidation (TPO) study can help determine the optimal regeneration temperature.

  • Irreversible Sintering: If the regeneration temperature is too high, it can cause irreversible sintering of the catalyst particles, leading to a permanent loss of surface area and activity.[3]

  • Structural Change: The regeneration process itself might alter the catalyst's structure or phase, leading to a different activity level compared to the fresh catalyst. Characterizing the catalyst after regeneration is crucial to confirm its state.

Catalyst Deactivation and Regeneration Workflows

cluster_Deactivation Troubleshooting Catalyst Deactivation Start Observe Rapid Activity Loss Check_Cond Are Reaction Conditions (T, P, Flow) Optimal? Start->Check_Cond Analyze_Spent Analyze Spent Catalyst (TGA, TEM, XRD) Check_Cond->Analyze_Spent Yes Solution_Coke Modify Conditions: - Lower Temperature - Adjust Acidity Check_Cond->Solution_Coke No, Adjust Identify_Cause Identify Deactivation Mechanism Analyze_Spent->Identify_Cause Coking Coking / Fouling Identify_Cause->Coking Carbon Deposits Found Sintering Sintering Identify_Cause->Sintering Particle Growth Observed Leaching Leaching / Phase Change Identify_Cause->Leaching Nb Loss or Phase Shift Detected Coking->Solution_Coke Solution_Sinter Operate at Lower Temperature Sintering->Solution_Sinter Solution_Leach Modify Support or Solvent System Leaching->Solution_Leach

Caption: Workflow for troubleshooting niobium catalyst deactivation.

cluster_Regeneration Catalyst Regeneration Cycle Fresh Fresh Catalyst (High Activity) Reaction Catalytic Reaction Fresh->Reaction Use in Process Deactivated Deactivated Catalyst (Coke Deposition) Reaction->Deactivated Time-on-Stream Regen Regeneration (e.g., Calcination) Deactivated->Regen Apply Treatment Regen->Fresh Restore Activity

Caption: A typical cycle of catalyst use, deactivation, and regeneration.

Quantitative Data Summary

Table 1: Influence of Niobium Phosphate Phase on Ethane Oxidation

Catalyst Phase Ethane Conversion (%) Ethylene Selectivity (%) Reference
Nb₂P₄O₁₅ 5 ~75 [20]
NbOPO₄ 5 ~85 [20]
Nb₁.₉₁P₂.₈₂O₁₂ 5 ~95 [20]

| Nb₁.₉₁P₂.₈₂O₁₂ | 15 | ~90 |[20] |

Table 2: Typical Catalyst Regeneration Efficiency

Catalyst Type Deactivation Cause Regeneration Method Activity Restored Reference
Various Supported Catalysts Coke Deposition Controlled Oxidation 75% - 90% of Fresh [8]

| Niobium Phosphate | Humin Formation | Acetone Washing | Slight decrease in conversion |[9] |

Key Experimental Protocols

Protocol 1: Catalyst Regeneration via Calcination This protocol outlines a general procedure for regenerating a coked niobium catalyst.

  • Sample Preparation: Carefully unload the deactivated catalyst from the reactor into a suitable calcination vessel (e.g., a ceramic boat).

  • Purge: Place the vessel in a tube furnace and purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150°C to remove any physisorbed species. Hold for 1 hour.

  • Oxidation: Switch the gas flow from inert gas to a diluted oxidizing gas, typically 5-10% O₂ in N₂ or synthetic air. A low oxygen concentration is crucial to control the exotherm from coke combustion and prevent thermal damage (sintering) to the catalyst.[8]

  • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 2-5°C/min) to the target regeneration temperature, which is typically between 450°C and 550°C.[15] The optimal temperature should be high enough to remove coke but low enough to avoid catalyst sintering.

  • Hold: Maintain the catalyst at the target temperature for 3-5 hours, or until CO₂ analysis of the off-gas indicates that coke combustion is complete.

  • Cooldown: Switch the gas flow back to an inert gas and cool the furnace down to room temperature.

  • Characterization: The regenerated catalyst should be characterized (e.g., BET surface area, XRD, acidity measurement) to confirm the restoration of its properties before reuse.

Protocol 2: Acidity Measurement by Ammonia TPD (NH₃-TPD) This protocol describes how to quantify the acid site density of a niobium catalyst.

  • Sample Preparation: Place a known mass (e.g., 100 mg) of the catalyst in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., Helium) to a high temperature (e.g., 500°C) for at least 1 hour to clean the surface of adsorbed impurities. Cool down to the adsorption temperature.

  • Ammonia Adsorption: At a suitable temperature (e.g., 120°C), switch the gas flow to a mixture of ammonia in helium (e.g., 5% NH₃) and allow the catalyst to become saturated for approximately 1 hour.

  • Physisorbed Removal: Switch the gas flow back to pure helium for 1-2 hours at the same temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature-Programmed Desorption: Begin heating the sample at a linear rate (e.g., 10°C/min) up to a high temperature (e.g., 600-700°C) under a constant flow of helium.

  • Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Quantification: The resulting plot of detector signal versus temperature will show desorption peaks. The area under these peaks is proportional to the amount of desorbed ammonia, which can be quantified using a prior calibration to determine the total number of acid sites. The temperature of the desorption peaks provides qualitative information about the strength of the acid sites.[16][21]

References

Technical Support Center: Solvent Purity for Niobium Trichloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques, troubleshooting advice, and frequently asked questions regarding the drying of solvents for moisture-sensitive niobium trichloride reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to use anhydrous solvents for reactions with niobium trichloride?

A1: Niobium trichloride (NbCl₃) and its common precursor, niobium pentachloride (NbCl₅), are highly sensitive to moisture. Water can react with these niobium halides, leading to the formation of niobium oxides or oxychlorides, which are generally unreactive for the desired transformations.[1][2] This contamination can result in failed reactions, low yields, and inconsistent results. Ensuring solvents are rigorously dried is a fundamental requirement for successful niobium chemistry.[3][4]

Q2: What are the most common solvents used for niobium trichloride chemistry?

A2: The choice of solvent depends on the specific reaction. Ethereal solvents are common because they can form soluble adducts with niobium chlorides.[5][6] Commonly used solvents include:

  • Tetrahydrofuran (THF): Forms complexes with niobium chlorides but can also be polymerized by them.[7]

  • 1,2-Dimethoxyethane (DME): Used to prepare a commercially available and widely used NbCl₃(dme) complex.[6]

  • Acetonitrile (MeCN): A polar aprotic solvent that can be challenging to dry but is used in various inorganic syntheses.[8][9]

  • Dichloromethane (DCM): A common, less coordinating solvent.[8][9]

  • Toluene: A non-polar solvent often used for reactions requiring higher temperatures.

Q3: What are the primary methods for drying solvents for these sensitive reactions?

A3: The main methods involve using chemical drying agents, often followed by distillation, or passing the solvent through a column of a highly activated desiccant.[10][11] Common techniques include:

  • Distillation from Sodium/Benzophenone Ketyl: An effective method for ethers like THF and diethyl ether. The deep blue or purple color of the ketyl radical provides a visual indicator that the solvent is dry and oxygen-free.[8][12][13]

  • Distillation from Calcium Hydride (CaH₂): A versatile and safer alternative to sodium for many solvents, including acetonitrile, dichloromethane, and basic solvents like pyridine.[14][15][16][17]

  • Use of Activated Molecular Sieves: 3Å or 4Å molecular sieves are excellent for removing water from a wide range of solvents.[8][9][10] They are often used for pre-drying or for storing already-dried solvents.[8][13]

  • Solvent Purification Systems: Many laboratories now use commercially available systems that pass solvents through columns of activated alumina or other desiccants, providing a safe and reliable source of anhydrous solvent.[10][18]

Troubleshooting Guides

Problem: My niobium reaction is not working, and I suspect a solvent issue. How can I confirm this?

Answer:

  • Check for Obvious Signs: If you are using a sodium/benzophenone still for THF, is the solution a deep blue or purple?[12][19] A yellow or orange color indicates the still is "dead" and the solvent is not dry.[8][13] For other methods, there may not be a visual cue.

  • Run a Control Reaction: Perform a reaction known to be highly sensitive to water (e.g., a Grignard reaction) using your dried solvent. If this reaction also fails, it strongly suggests a solvent purity issue.

  • Quantify Water Content: The most definitive method is to measure the water content using a Karl Fischer titrator.[20][21] This will give you a precise reading in parts per million (ppm). For highly sensitive reactions, a water content of <10 ppm is often desired.[9][22]

Problem: My THF/sodium/benzophenone still is not turning blue.

Answer: This is a common issue that can be caused by several factors:

  • Excessive Water: The initial solvent may be too wet. Pre-dry the THF over calcium hydride or activated 3Å molecular sieves for 24-48 hours before adding it to the still.[8][13]

  • Inactive Sodium: The sodium metal may have an oxide layer preventing it from reacting. Ensure you are using freshly cut sodium wire or chunks with a clean, metallic surface.[12]

  • Insufficient Refluxing: The mixture needs to be heated to reflux to initiate the reaction between sodium and benzophenone to form the ketyl radical.[8][13]

  • Presence of Oxygen: Ensure your distillation setup is completely sealed and under an inert atmosphere (Nitrogen or Argon). The ketyl radical reacts with oxygen.[10][12]

Problem: How do I know if my molecular sieves are properly activated and effective?

Answer: Molecular sieves adsorb water from the atmosphere and must be activated before use.

  • Activation Procedure: Heat the sieves in a flask under a high vacuum with a heat gun or in a laboratory oven at >200°C (preferably 350°C) for at least 24 hours.[8] After heating, allow them to cool to room temperature under vacuum or in a desiccator before transferring them to a glovebox or sealed container.

  • Effectiveness Test: A simple qualitative test is to place a few activated sieves in the palm of your gloved hand and add a single drop of water. The sieves should become noticeably hot, almost too hot to hold, as they rapidly adsorb the water. If there is little to no heat generated, the sieves are not active.

Problem: I am using calcium hydride to dry my solvent, but the drying process seems very slow.

Answer: Calcium hydride is an effective but often slow-acting drying agent because it is insoluble in most organic solvents.[14][15][16][17]

  • Increase Surface Area: Use powdered calcium hydride and stir the solvent vigorously over the desiccant.

  • Allow Sufficient Time: Let the solvent stir over CaH₂ for at least 24 hours to ensure thorough drying.[16]

  • Consider Pre-drying: For very wet solvents, pre-drying with a less reactive agent like anhydrous magnesium sulfate can reduce the load on the calcium hydride.

Quantitative Data on Solvent Drying

The effectiveness of different drying agents can be quantified by measuring the residual water content in the solvent. The table below summarizes typical water content levels achieved with various common techniques.

SolventDrying MethodTypical Water Content (ppm)Reference
Tetrahydrofuran (THF) Reflux over Na/Benzophenone~10-43[9][12]
Storage over 3Å Molecular Sieves (20% m/v, 48h)<10[9][18]
Passage through Activated Alumina Column<10[9]
Acetonitrile (MeCN) Distillation from Calcium Hydride (CaH₂)Low ppm[8]
Storage over 3Å Molecular Sieves (24h)~1-2[18]
Distillation from Phosphorus Pentoxide (P₂O₅)~9[9]
Dichloromethane (DCM) Distillation from Calcium Hydride (CaH₂)~13[9]
Storage over 3Å Molecular Sieves (24h)~0.1[18]
Toluene Reflux over Na/BenzophenoneLow ppm[10]
Storage over 3Å Molecular Sieves (24h)~0.9[18]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

Objective: To produce anhydrous, oxygen-free THF suitable for highly sensitive reactions.

Methodology:

  • Pre-drying: Allow the THF (reagent grade) to stand over activated 3Å molecular sieves or calcium hydride for at least 24 hours to remove the bulk of the water.[8][13]

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven- or flame-dried and assembled while hot under a flow of inert gas (Argon or Nitrogen).[18]

  • Adding Reagents: To a 2 L round-bottom flask, add ~1 L of pre-dried THF under an inert atmosphere. Add small chunks of freshly cut sodium metal (~5 g) and benzophenone (~5 g).

  • Refluxing: Heat the mixture to a gentle reflux with stirring. The solution will initially appear yellowish.[18]

  • Monitoring for Dryness: Continue refluxing. As the water is consumed, the solution will turn a deep blue or purple, indicating the formation of the sodium benzophenone ketyl radical anion.[8][12][13][19] This color signifies that the solvent is anhydrous and deoxygenated. The still is now "active."

  • Distillation and Collection: Once the characteristic blue/purple color persists, distill the required amount of THF directly into a flame-dried collection flask (e.g., a Schlenk flask) under an inert atmosphere.

  • Storage: The freshly distilled THF should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.

Protocol 2: Drying Acetonitrile (MeCN) with Calcium Hydride

Objective: To produce anhydrous acetonitrile. Note: Sodium/benzophenone cannot be used as it reacts with acetonitrile.[23]

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus as described in Protocol 1, ensuring all glassware is rigorously dried and under an inert atmosphere.

  • Pre-drying (Optional but Recommended): Shake reagent-grade acetonitrile with 4Å molecular sieves for several hours.[8]

  • Adding Drying Agent: Decant the pre-dried acetonitrile into the distillation flask containing calcium hydride powder (10-20 g per liter of solvent).[16]

  • Stirring/Refluxing: Stir the mixture at room temperature overnight or gently reflux for several hours. Hydrogen gas will be evolved as the CaH₂ reacts with water; ensure the system is properly vented through a bubbler.[16][17]

  • Distillation and Collection: Distill the acetonitrile from the calcium hydride, collecting the fraction that boils at the correct temperature (81-82 °C) in a dry collection flask under an inert atmosphere.

  • Storage: Store the dried acetonitrile over activated 3Å molecular sieves to maintain its dryness.[8]

Diagrams and Workflows

Solvent_Drying_Selection start Start: Select Solvent for NbCl₃ Reaction solvent_type Is the solvent an ether (e.g., THF, Diethyl Ether)? start->solvent_type is_reactive Is the solvent reactive with Na or strong reducing agents (e.g., MeCN, Alcohols)? solvent_type->is_reactive No na_bzp Use Sodium/Benzophenone Still solvent_type->na_bzp Yes cah2 Use Calcium Hydride (CaH₂) is_reactive->cah2 Yes sieves_alumina Use Activated Molecular Sieves or Alumina Column is_reactive->sieves_alumina No (e.g., DCM, Toluene) distill Distill under inert atmosphere na_bzp->distill cah2->distill sieves_alumina->distill Optional, for highest purity end Use in Reaction sieves_alumina->end Direct use store Store over activated 3Å sieves distill->store store->end

Caption: Decision workflow for selecting an appropriate solvent drying technique.

Benzophenone_Ketyl_Indicator cluster_conditions Conditions in Solvent Still cluster_reactions Chemical Reactions cluster_observation Visual Observation Water Water (H₂O) Present Ketyl_Quench Ketyl Radical + H₂O → Quenched (Colorless) Water->Ketyl_Quench NoWater Solvent is Dry & Anoxic Ketyl_Formation Na + Benzophenone → Ketyl Radical NoWater->Ketyl_Formation Blue_Color Deep Blue/Purple Color Ketyl_Formation->Blue_Color No_Color Yellow/Clear Solution Ketyl_Quench->No_Color

Caption: Logic diagram of the sodium/benzophenone ketyl indicator system.

References

Overcoming low solubility of niobium trichloride in non-coordinating solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Niobium Trichloride Solubility

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for overcoming the low solubility of niobium trichloride (NbCl₃) in non-coordinating solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my niobium trichloride not dissolving in non-coordinating solvents like toluene or hexane?

A1: Niobium trichloride in its binary form (NbCl₃) is a polymeric solid with strong niobium-niobium and niobium-chlorine interactions.[1][2] This structure results in a high lattice energy, making it sparingly soluble or practically insoluble in non-coordinating solvents which cannot break down this structure effectively. The binary phase NbCl₃ is not well-characterized due to these properties.[1]

Q2: What is the most common strategy to solubilize niobium trichloride?

A2: The most effective and widely used method is to convert NbCl₃ into a more soluble molecular adduct by reacting it with a coordinating solvent or Lewis base.[3] These adducts are molecular complexes that are often more stable and much more soluble than the parent trichloride, making them valuable reagents in synthesis.[3]

Q3: Which coordinating solvents are recommended?

A3: Dimethoxyethane (DME) is the most common and well-documented solvent for this purpose, forming the stable and commercially available adduct NbCl₃(DME).[3] This complex is a versatile starting material for various reactions.[3] Other coordinating ligands that form soluble adducts include 1,4-dioxane, diethyl ether, tertiary phosphines, and thioethers.[1]

Q4: Can I generate a soluble niobium(III) species in-situ?

A4: Yes, in-situ generation is a viable strategy. This typically involves the reduction of a niobium(V) precursor, most commonly niobium pentachloride (NbCl₅), in the presence of a coordinating solvent.[3] For example, reducing a DME solution of NbCl₅ with agents like tributyltin hydride can produce the soluble NbCl₃(DME) adduct directly in the reaction mixture.[1] Another method involves the salt-free reduction of NbCl₅ with 1,4-disilyl-cyclohexadiene.[1]

Q5: I see different colors for niobium trichloride, from green to brown. What does this indicate?

A5: The color of niobium trichloride can vary depending on the precise niobium-to-chlorine ratio, which suggests the presence of different non-stoichiometric phases.[3] For instance, NbCl₂.₆₇ is reported as green, while NbCl₃.₁₃ is brown.[3] These variations can also affect solubility and reactivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete insolubility of commercial NbCl₃ powder in a non-coordinating solvent. The material is binary, polymeric NbCl₃.Convert the NbCl₃ to a soluble adduct. The most common method is the formation of NbCl₃(DME). See Protocol 1 for a typical synthesis.
A reaction involving NbCl₃ is sluggish or fails to initiate. The low concentration of dissolved, active niobium species is limiting the reaction rate.Use a pre-formed, soluble adduct like NbCl₃(DME) to ensure a sufficient concentration of the niobium reagent is available in solution.[3]
Niobium pentachloride (NbCl₅) precursor is used for reduction, but the yield of the Nb(III) species is low. The reducing agent is not strong enough or the reaction conditions are not optimal. Moisture contamination can also interfere with the reaction.Ensure strictly anhydrous conditions as NbCl₅ is moisture-sensitive.[4][5] Consider using established reducing agents like tributyltin hydride or 1,4-disilyl-cyclohexadiene.[1]
The synthesized NbCl₃ adduct precipitates from the solution over time. The adduct has limited long-term stability or solubility in the chosen solvent.Store the adduct solution at a recommended temperature, typically 2-8°C, and use it shortly after preparation. If precipitation persists, consider using a more strongly coordinating solvent if compatible with your subsequent reaction steps.

Quantitative Data and Properties of Niobium Adducts

CompoundFormulaMolar Mass (g·mol⁻¹)AppearanceMelting Point (°C)Key Characteristics
Niobium TrichlorideNbCl₃199.26Black solid[1]DecomposesPolymeric structure, very low solubility in non-coordinating solvents.[1]
Niobium(III) chloride DME complexNbCl₃ · C₄H₁₀O₂289.39Powder230 (decomposes)Common, soluble precursor for Nb(III) chemistry.[3] Sold commercially.
Niobium(IV) chloride THF complexNbCl₄(THF)₂378.94--A useful paramagnetic synthon for Nb(IV) chemistry.[6]
Niobium PentachlorideNbCl₅270.17Yellow crystalline solid[5]204.7Common precursor for Nb(III) species; moisture-sensitive.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Soluble Niobium(III) Chloride DME Adduct from NbCl₅

This protocol describes the reduction of Niobium(V) Pentachloride in the presence of 1,2-dimethoxyethane (DME) to yield the soluble NbCl₃(DME) complex.

Materials:

  • Niobium pentachloride (NbCl₅)

  • Tributyltin hydride (Bu₃SnH)

  • 1,2-dimethoxyethane (DME), anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add NbCl₅ to a Schlenk flask.

  • Add anhydrous DME to the flask to create a solution or suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of tributyltin hydride (2 equivalents) in DME to the stirring NbCl₅ mixture.

  • Allow the reaction to warm to room temperature and stir for several hours. The reaction progress is often indicated by a color change.

  • The resulting mixture contains the NbCl₃(DME) adduct.[1] This solution can be used directly for subsequent reactions or the product can be isolated by crystallization if required.

Safety Precautions:

  • Niobium pentachloride is corrosive and reacts with moisture; handle exclusively under an inert atmosphere.[5]

  • Tributyltin hydride is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Visualizations

G Workflow: Overcoming NbCl₃ Solubility cluster_problem Problem cluster_solution Solution Pathway cluster_application Application Insoluble_NbCl3 Insoluble Polymeric Niobium Trichloride (NbCl₃) Process React with Coordinating Solvent (e.g., DME) via Reduction of NbCl₅ Insoluble_NbCl3->Process solubilization Soluble_Adduct Soluble Molecular Adduct (e.g., NbCl₃(DME)) Process->Soluble_Adduct formation Homogeneous_Reaction Homogeneous Catalysis or Synthesis Soluble_Adduct->Homogeneous_Reaction utilization

Caption: Workflow for converting insoluble NbCl₃ to a soluble adduct for use in synthesis.

G Logical Relationship: Problem and Solution Problem Low Solubility of NbCl₃ Cause Polymeric Structure High Lattice Energy Problem->Cause is due to Solution Formation of Soluble Adducts Solution->Problem addresses Outcome Enhanced Reactivity & Homogeneous Reactions Solution->Outcome leads to Method1 Use Coordinating Solvents (e.g., DME, THF) Method1->Solution is a method for Method2 In-situ Reduction of NbCl₅ Precursor Method2->Solution is a method for

Caption: The relationship between the solubility problem of NbCl₃ and its solutions.

References

Technical Support Center: Thermal Decomposition of Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the thermal decomposition of niobium trichloride (NbCl₃). It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction that occurs during the thermal decomposition of niobium trichloride?

A1: The thermal decomposition of niobium trichloride is a disproportionation reaction. In this process, niobium trichloride, upon heating, converts into elemental niobium (Nb) and niobium pentachloride (NbCl₅). The balanced chemical equation for this reaction is:

5NbCl₃(s) → 2Nb(s) + 3NbCl₅(g)[1]

Q2: At what temperature does the thermal decomposition of niobium trichloride occur?

A2: The disproportionation of niobium trichloride typically begins at temperatures above 600°C.[1] For practical applications aimed at producing niobium metal, the process is often carried out at higher temperatures, in the range of 650-825°C.[2]

Q3: What are the expected products of the thermal decomposition?

A3: The primary products are solid niobium metal (Nb) and gaseous niobium pentachloride (NbCl₅). The niobium pentachloride can be collected by condensation on a cooler part of the reaction apparatus.

Q4: What are the common byproducts, and what causes their formation?

A4: A common byproduct is niobium monoxide (NbO). Its formation is primarily due to the presence of niobium oxychloride (NbOCl₃) as an impurity in the starting niobium trichloride.[1][3] Niobium oxychloride can form if the niobium trichloride is exposed to air or moisture, or if it is synthesized from niobium pentoxide.[4]

Q5: Can other niobium chlorides be formed during this process?

A5: Yes, the niobium-chlorine system is complex and can form various non-stoichiometric compounds. Depending on the reaction conditions and the purity of the starting material, other lower niobium chlorides or non-stoichiometric phases might be present. For instance, niobium tetrachloride (NbCl₄) is known to disproportionate into niobium trichloride and niobium pentachloride at around 400°C.[5]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of niobium metal - Incomplete decomposition due to insufficient temperature or time.- Loss of volatile niobium subchlorides at high vacuum.- Reaction with residual oxygen or moisture in the reaction system.- Ensure the furnace temperature is consistently above 600°C and allow for sufficient reaction time (e.g., several hours).- Conduct the decomposition under a slight positive pressure of an inert gas (e.g., argon) to suppress the volatilization of lower chlorides.- Thoroughly dry and degas the reaction tube and starting material before heating. Use high-purity inert gas.
Formation of a white/yellow powder mixed with the product - Condensation of niobium pentachloride (NbCl₅) in the cooler zones of the reaction tube.- Design the experimental setup with a distinct temperature gradient to ensure NbCl₅ condenses in a separate, designated collection area away from the niobium metal product.
Product is a black or gray powder instead of metallic chips - Presence of niobium monoxide (NbO) impurity.- Incomplete sintering of the niobium metal.- Start with high-purity niobium trichloride, free from oxychloride contamination. The synthesis of NbCl₃ should be performed under strictly anhydrous and oxygen-free conditions.- Increase the decomposition temperature and/or duration to promote the sintering of the niobium powder into larger particles or chips.
Reaction tube appears etched or corroded after the experiment - Reaction of volatile niobium chlorides with the reactor material (e.g., quartz) at high temperatures.- Use a reactor tube made of a more resistant material, such as alumina or tantalum, especially for prolonged experiments at very high temperatures.- Consider using a lower reaction temperature if permissible for the desired outcome.
Inconsistent results between batches - Variation in the purity and stoichiometry of the starting niobium trichloride.- Fluctuations in reaction temperature or pressure.- Standardize the synthesis and purification procedure for the starting NbCl₃. Characterize each batch before use.- Calibrate and monitor the furnace temperature and pressure control systems regularly.

Quantitative Data

Table 1: Products of Thermal Treatment of Niobium Chlorides under Different Conditions

Starting MaterialTemperature Range (°C)AtmospherePrimary Solid Product(s)Gaseous ProductReference
NbCl₅~550H₂NbCl₃HCl[2]
NbCl₅650-825H₂Nb (metal)HCl[2]
NbCl₅1200-125040% H₂ in ArNb (85%), NbO (15%)HCl[1][3]
NbCl₄400Inert/VacuumNbCl₃NbCl₅[5]
NbCl₃>600Inert/VacuumNbNbCl₅[1]

Experimental Protocols

Protocol 1: Synthesis of Niobium Trichloride from Niobium Pentachloride

This protocol describes the reduction of niobium pentachloride to niobium trichloride using hydrogen gas.

Materials:

  • Niobium pentachloride (NbCl₅), high purity

  • Hydrogen gas (H₂), high purity

  • Argon gas (Ar), high purity

  • Quartz tube furnace

  • Quartz boat

  • Gas flow controllers

Procedure:

  • Place the quartz boat containing NbCl₅ into the center of the quartz tube furnace.

  • Purge the system with high-purity argon gas for at least 30 minutes to remove air and moisture.

  • While maintaining a slow argon flow, begin to heat the furnace to approximately 550°C.[2]

  • Once the temperature has stabilized, introduce a controlled flow of hydrogen gas.

  • Maintain these conditions for several hours to ensure complete reduction of NbCl₅ to NbCl₃.

  • After the reaction is complete, switch off the hydrogen flow and cool the furnace to room temperature under a continuous argon flow.

  • The resulting black powder is niobium trichloride. Handle and store it under an inert atmosphere to prevent oxidation and hydrolysis.

Protocol 2: Thermal Decomposition of Niobium Trichloride

This protocol details the disproportionation of niobium trichloride to produce niobium metal.

Materials:

  • Niobium trichloride (NbCl₃), synthesized as per Protocol 1

  • Quartz or alumina reaction tube

  • Tube furnace with temperature gradient capabilities

  • Vacuum pump

  • Inert gas (Argon) supply

  • Collection vessel for NbCl₅

Procedure:

  • Place the NbCl₃ in a suitable container (e.g., a tantalum boat) in the center of the reaction tube.

  • Assemble the reaction apparatus, ensuring a temperature gradient can be established, with the collection vessel placed in a cooler zone.

  • Evacuate the system and backfill with high-purity argon. Repeat this cycle several times to ensure an inert atmosphere.

  • Heat the center of the furnace to a temperature above 600°C (a typical range is 800-1000°C).

  • Maintain the temperature in the collection zone significantly lower to allow for the condensation of the gaseous NbCl₅ byproduct.

  • The disproportionation reaction will proceed, leaving behind solid niobium metal in the hot zone, while the volatile NbCl₅ will sublime and deposit in the cooler collection zone.

  • After the desired reaction time, cool the furnace to room temperature under an inert atmosphere before collecting the niobium metal product.

Visualizations

Thermal_Decomposition_Workflow Experimental Workflow for Niobium Production via NbCl3 Decomposition cluster_synthesis NbCl3 Synthesis cluster_decomposition Thermal Decomposition cluster_separation Product Separation NbCl5 Niobium Pentachloride (NbCl5) Synthesis Reduction at ~550°C NbCl5->Synthesis H2 Hydrogen (H2) H2->Synthesis NbCl3 Niobium Trichloride (NbCl3) Synthesis->NbCl3 Decomposition Disproportionation >600°C NbCl3->Decomposition Nb_metal Niobium Metal (Nb) Decomposition->Nb_metal NbCl5_gas Gaseous NbCl5 Decomposition->NbCl5_gas Final_Product High-Purity Niobium Nb_metal->Final_Product Purification (if needed) Condensation Condensation in cooler zone NbCl5_gas->Condensation NbCl5_solid Solid NbCl5 Condensation->NbCl5_solid

Caption: Workflow for Niobium Production.

Byproduct_Formation_Pathway Byproduct Formation Pathway NbCl5_start NbCl5 Starting Material NbOCl3 Niobium Oxychloride (NbOCl3) Impurity NbCl5_start->NbOCl3 forms Reduction_impure Reduction with H2 NbCl5_start->Reduction_impure O2_H2O Oxygen / Moisture O2_H2O->NbCl5_start Contamination NbOCl3->Reduction_impure is present during NbCl3_impure NbCl3 with NbOCl3 impurity Reduction_impure->NbCl3_impure Decomposition_impure Thermal Decomposition NbCl3_impure->Decomposition_impure Nb_metal_product Niobium Metal (Nb) Decomposition_impure->Nb_metal_product NbO_byproduct Niobium Monoxide (NbO) Byproduct Decomposition_impure->NbO_byproduct due to impurity

Caption: Formation of NbO Byproduct.

References

Impact of impurities in niobium precursors on reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for niobium-based research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to impurities in niobium precursors.

Frequently Asked Questions (FAQs)
Q1: My niobium-based reaction is showing poor performance (low yield, incorrect product formation). Could impurities in the niobium precursor be the cause?

A: Yes, impurities are a significant factor that can dramatically affect the outcome of niobium-based reactions. The purity of the niobium precursor is critical for achieving desired results, as contaminants can alter catalytic activity, poison the reaction, or lead to the formation of unwanted byproducts.[1][2] Both metallic and non-metallic interstitial impurities are known to influence the chemical and physical properties of niobium and its compounds.

Common problematic impurities include:

  • Interstitial Impurities: Oxygen (O), Nitrogen (N), Carbon (C), and Hydrogen (H).

  • Metallic Impurities: Tantalum (Ta), Tungsten (W), Iron (Fe), Aluminum (Al), and Silicon (Si).[2][3]

Oxygen is particularly reactive, forming stable oxides that can passivate the niobium surface or alter its electronic properties, thereby affecting catalytic and superconducting applications.[4][5]

Q2: I am synthesizing a niobium-based catalyst. How do specific impurities affect its performance?

A: Impurities can act as either poisons or promoters, or they can modify the selectivity of a catalyst.

  • Tantalum (Ta): As tantalum is chemically very similar to niobium, its impact can be subtle. However, in catalytic applications, it can modify the electronic structure and surface acidity of niobium oxides, which may alter reaction pathways and product selectivity.[6][7]

  • Oxygen (O): Oxygen impurities can lead to the formation of various niobium oxides (e.g., NbO, NbO₂, Nb₂O₅) on the catalyst surface.[4] These oxides can be detrimental or beneficial depending on the target reaction. For instance, niobium oxides are themselves used as catalysts for certain reactions, but their uncontrolled formation due to impurities can lead to inconsistent results.[8] In applications requiring pure metallic niobium, oxide layers passivate the surface and reduce catalytic activity.[5]

  • Carbon (C): Carbon can form stable niobium carbides (NbC), which are very hard and have different catalytic properties than pure niobium or niobium oxides.[1] This can be a significant issue in processes where precise control over the catalyst's chemical state is required.

The following logical diagram illustrates how to troubleshoot catalyst performance issues related to precursor impurities.

problem Poor Catalyst Performance (Low Yield / Wrong Selectivity) check_precursor Is Precursor Purity Suspect? problem->check_precursor impurity_type Identify Potential Impurity Type check_precursor->impurity_type Yes other_causes Investigate Other Experimental Parameters check_precursor->other_causes No metallic Metallic Impurities (Ta, W, Fe, Al) impurity_type->metallic e.g., Altered electronic structure interstitial Interstitial Impurities (O, N, C) impurity_type->interstitial e.g., Surface passivation analysis_metallic Action: Perform XRF or GDMS to confirm metallic content. metallic->analysis_metallic analysis_interstitial Action: Perform XPS or Thermal Desorption Analysis. interstitial->analysis_interstitial mitigation Mitigation Strategy analysis_metallic->mitigation analysis_interstitial->mitigation

Caption: Troubleshooting workflow for catalyst performance issues.

Troubleshooting Guides
Issue 1: Low Superconducting Critical Temperature (Tc) in Niobium Films

Symptoms: You are depositing niobium thin films for superconducting applications (e.g., SRF cavities, quantum circuits), but the measured critical temperature (Tc) is significantly lower than the ~9.2K expected for pure bulk niobium.

Possible Cause: Oxygen contamination is a primary cause for the degradation of superconducting properties in niobium.[4] During deposition or subsequent handling, residual oxygen in the chamber or from the atmosphere can be incorporated into the film. This leads to the formation of oxygen-rich, disordered regions between niobium crystal domains and even the formation of non-superconducting niobium monoxide (NbO).[4] Other interstitial impurities like nitrogen and carbon can also degrade performance.[1]

Quantitative Impact of Impurities on Superconducting Properties

The Residual Resistivity Ratio (RRR), defined as the ratio of electrical resistivity at room temperature (295 K) to that at near absolute zero (4.2 K), is a key indicator of purity. Higher RRR values correspond to purer niobium and better superconducting performance.

RRR ValueTypical Total Interstitial Impurity (O, N, C)Impact on Superconducting PropertiesReference
< 50> 500 at. ppmSignificantly suppressed Tc, high residual resistance.[1]
100 - 30050 - 200 at. ppmModerate performance, often a target for industrial applications.[9]
> 2000< 10 at. ppmHigh-purity material, low residual resistance, Tc approaches theoretical maximum.[1]
> 5000< 1 at. ppmUltra-high purity, required for high-performance SRF cavities.[1]

Experimental Protocols for Analysis and Mitigation:

  • Purity Analysis - X-ray Photoelectron Spectroscopy (XPS):

    • Objective: To determine the chemical composition and oxide states on the surface of the niobium film.

    • Methodology:

      • A sample of the niobium film is placed in an ultra-high vacuum (UHV) chamber.

      • The surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.

      • An electron energy analyzer measures the kinetic energy of the emitted electrons.

      • The binding energy of the electrons is calculated, which is characteristic of the element and its chemical state (e.g., Nb vs. Nb₂O₅). This allows for the identification and quantification of surface oxides and other contaminants.[4][10]

  • Mitigation - High-Temperature Annealing:

    • Objective: To remove interstitial impurities, particularly oxygen and hydrogen, from the bulk and surface.

    • Methodology:

      • The niobium material or component is placed in a UHV furnace.

      • The furnace is heated to temperatures typically above 800°C (and up to 2400 K for ultra-purification).[1][11]

      • At high temperatures and under vacuum, dissolved interstitial atoms diffuse to the surface and desorb as volatile species (e.g., CO, H₂O, N₂).[1]

      • This process, often combined with a titanium getter, effectively purifies the niobium, reduces surface resistance, and improves the RRR value and quality factor (Q) of SRF cavities.[11]

The following diagram outlines the workflow for diagnosing and resolving issues with low Tc in superconducting niobium.

start Symptom: Low Superconducting Tc hypothesis Hypothesis: Interstitial Impurities (esp. Oxygen) start->hypothesis analysis Analysis Step: Characterize Film Surface hypothesis->analysis xps Perform XPS Analysis to detect Nb-O bonds analysis->xps rrr Measure RRR to assess bulk purity analysis->rrr result Impurities Confirmed? xps->result rrr->result mitigation Mitigation Step: High-Temp UHV Annealing result->mitigation Yes other Investigate Other Factors (e.g., microstructure, stress) result->other No retest Re-measure Tc and RRR mitigation->retest end Problem Resolved retest->end

Caption: Workflow for diagnosing and mitigating low Tc in Nb films.

Issue 2: Difficulty Removing Metallic Impurities from Niobium Metal

Symptoms: Your niobium raw material contains metallic impurities like Tantalum (Ta), Tungsten (W), or Aluminum (Al), and standard purification methods are proving ineffective.

Possible Cause: The effectiveness of purification techniques depends heavily on the physical properties of the impurities, particularly their vapor pressure relative to niobium.

  • High Vapor Pressure Impurities (e.g., Al, Fe): These can be effectively removed during Electron Beam Melting (EBM), as they evaporate more readily than niobium from the molten pool.[2]

  • Low Vapor Pressure Impurities (e.g., Ta, W): These elements have vapor pressures similar to or lower than niobium, making their removal by EBM very difficult.[2] They must be separated during the initial chemical extraction and refining of the precursor material, before it is consolidated into metal.[1]

Quantitative Data: Vapor Pressures at Niobium's Melting Point (~2750 K)

ElementVapor Pressure at 2750 K (Pa)Removability by EBMReference
Niobium (Nb) ~1(Baseline)[2]
Aluminum (Al)> 100,000High[2]
Iron (Fe)> 10,000High[2]
Silicon (Si)> 1,000High[2]
Tantalum (Ta) < 1Very Low / Negligible[2]
Tungsten (W) << 1Very Low / Negligible[2]

Experimental Protocols for Purification:

  • Electron Beam Melting (EBM):

    • Objective: To remove volatile metallic and non-metallic impurities.

    • Methodology:

      • Niobium precursor material is fed into a high-vacuum chamber.

      • A high-energy electron beam is focused on the material, causing it to melt.

      • The molten niobium is held at a high temperature for a specific residence time.

      • Impurities with a vapor pressure significantly higher than niobium evaporate and are removed by the vacuum system.[2] Gaseous impurities like nitrogen and carbon monoxide are also removed.[2]

      • The purified, molten niobium is then cast into an ingot.

  • Electrolytic Refining:

    • Objective: To produce ultra-pure niobium, especially with low tantalum content.

    • Methodology:

      • An impure niobium anode and a pure niobium cathode are placed in a molten salt electrolyte (e.g., alkali fluoride melts).

      • An electric current is applied, causing the impure niobium anode to dissolve into the electrolyte.

      • Due to differences in electrochemical potential, purer niobium is selectively deposited onto the cathode.

      • This method is highly effective for separating elements like tantalum that are difficult to remove by melting techniques.[1]

References

Technical Support Center: Industrial Synthesis of Niobium Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of niobium trichloride (NbCl₃). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful and efficient production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing niobium trichloride on an industrial scale?

A1: The most common industrial method is the reduction of niobium pentachloride (NbCl₅). Key approaches include:

  • Hydrogen Reduction: Gaseous hydrogen is used to reduce solid or gaseous NbCl₅. This is a well-established method that allows for control over the stoichiometry of the product.[1] The reaction is typically carried out in stages to first produce NbCl₃, which can be further reduced to niobium metal at higher temperatures.[1]

  • Reduction by Niobium Metal: This process involves the comproportionation of niobium(V) and niobium(0) to form intermediate chlorides. For example, reacting NbCl₅ with niobium metal powder can produce non-stoichiometric chlorides like Nb₃Cl₈.[1]

  • Electrochemical Reduction: This method involves the controlled electrolysis of melts containing higher-valent niobium chlorides to produce Nb(III) ions.[1] It offers precise control but can be challenging due to the risk of over-reduction to metallic niobium or disproportionation reactions.[1]

Q2: Why is temperature control so critical during NbCl₃ synthesis?

A2: Temperature is a paramount factor that dictates the final product.[1]

  • Formation: The reduction of NbCl₅ with hydrogen to form NbCl₃ is typically carried out at approximately 550°C.[1]

  • Decomposition: At temperatures above 600°C, niobium trichloride disproportionates into niobium metal and niobium pentachloride (2NbCl₃ → Nb + NbCl₅).[1][2]

  • Over-reduction: At temperatures between 650-825°C, NbCl₃ can be further reduced to niobium metal.[1] Precise temperature control is therefore essential to maximize the yield of NbCl₃ and prevent the formation of undesired byproducts.

Q3: What are the common challenges in handling niobium chlorides?

A3: Niobium chlorides, particularly the common precursor niobium pentachloride (NbCl₅), are highly sensitive to moisture and air.[3][4] NbCl₅ hydrolyzes in air, often leading to contamination with niobium oxychloride (NbOCl₃).[4] It is crucial to handle these materials under a dry, inert atmosphere (e.g., argon or nitrogen) and store them in a cool, dry, and well-ventilated area away from water, alcohols, and other incompatible substances.[3][5]

Q4: What is the significance of non-stoichiometric phases like Nb₃Cl₈?

A4: During the synthesis of niobium trichloride, non-stoichiometric compounds such as Nb₃Cl₈ are often formed.[1][2] Structurally, NbCl₃ can be considered a solid solution of Nb₃Cl₈ and Nb₂Cl₈.[2] The color of the final product can indicate the niobium-to-chlorine ratio; for example, NbCl₂.₆₇ is green, while NbCl₃.₁₃ is brown.[1][2] These phases arise from variations in the crystal lattice and are a key feature of niobium chloride chemistry.[2]

Q5: Are there solution-phase methods to produce Nb(III) species?

A5: Yes, solution-phase synthesis is common for producing adducts of niobium trichloride, which are often more soluble and easier to handle than the binary chloride.[1] A widely used example is the synthesis of the NbCl₃(DME) complex by reducing NbCl₅ in the presence of dimethoxyethane (DME).[1] Reducing agents like tributyltin hydride are effective for this purpose.[1][2]

Troubleshooting Guide

Problem 1: Low or no yield of niobium trichloride.

  • Question: My reaction yielded very little of the desired black NbCl₃ powder. What could be the cause?

  • Answer: Low yield is often linked to incorrect temperature control or reactant purity.

    • Temperature Too High: If the reaction temperature exceeds 600°C, the formed NbCl₃ will disproportionate into niobium metal and NbCl₅.[2] Ensure your furnace calibration is accurate and the reaction zone is maintained at the optimal temperature.

    • Temperature Too Low: Insufficient temperature (significantly below 550°C for H₂ reduction) will result in an incomplete reduction of NbCl₅.[1]

    • Contaminated Precursor: The NbCl₅ precursor may be contaminated with moisture-induced niobium oxychloride (NbOCl₃), which will not reduce under the same conditions.[4][6] Consider purifying the NbCl₅ by sublimation before use.[4]

    • Insufficient Reducing Agent: Ensure a sufficient flow rate and partial pressure of the reducing agent (e.g., hydrogen gas) to drive the reaction to completion.[1]

Problem 2: The final product is not the expected black color (e.g., it's green, brown, or violet-black).

  • Question: The product from my synthesis is green/brown instead of black. What does this indicate?

  • Answer: The color of niobium chloride compounds is highly dependent on their stoichiometry and structure.[1]

    • Green or Brown Product: This often indicates the formation of non-stoichiometric phases. For instance, NbCl₂.₆₇ is green and NbCl₃.₁₃ is brown.[2] This is a result of the precise reaction conditions, including temperature and the partial pressure of the reducing agent.[1] While not pure NbCl₃, these materials may be suitable for certain applications.

    • Violet-Black Crystals: This color is characteristic of niobium tetrachloride (NbCl₄).[7] This suggests an incomplete reduction of NbCl₅. NbCl₄ is known to disproportionate at 400°C to yield NbCl₃ and NbCl₅, so adjusting the temperature profile can help convert it to the desired product.[7]

Problem 3: The product is contaminated with a white or yellow solid.

  • Question: My final product is mixed with a white/yellow crystalline solid. How can I identify and prevent this?

  • Answer: This contamination is almost certainly unreacted or re-formed niobium pentachloride (NbCl₅), which is a yellow crystalline solid, or niobium oxychloride (NbOCl₃), which is white.[4][8]

    • Incomplete Reaction: The reaction may not have gone to completion. Check reaction time, temperature, and flow of the reducing agent.

    • Disproportionation: If the product was heated above 600°C and then cooled, the gaseous NbCl₅ formed from disproportionation may have condensed in the cooler parts of the reactor.[2]

    • Moisture Leak: A leak in the reaction system can introduce moisture, reacting with NbCl₅ to form white NbOCl₃.[4] Thoroughly check all seals and connections and ensure all gases are perfectly dry. The product can be purified by sublimation to remove the more volatile NbCl₅.[4]

Data Presentation

Table 1: Key Temperatures for Niobium Chloride Synthesis and Stability

ProcessReactant(s)Product(s)Temperature (°C)Reference(s)
Precursor Synthesis2Nb + 5Cl₂2NbCl₅300 - 350[4][9]
NbCl₄ Disproportionation2NbCl₄NbCl₃ + NbCl₅400[7]
NbCl₃ Synthesis NbCl₅ + H₂ NbCl₃ ~550 [1]
NbCl₃ Disproportionation2NbCl₃Nb + NbCl₅>600[2]
Over-reduction to MetalNbCl₃ + H₂Nb (metal)650 - 825[1]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of NbCl₃ via Hydrogen Reduction

This protocol describes a general method for the gas-phase reduction of niobium pentachloride.

1. System Preparation:

  • Assemble a tube furnace system capable of reaching at least 700°C. The reaction tube should be made of a material resistant to HCl and high temperatures (e.g., quartz or a suitable alloy).
  • The system must be equipped with mass flow controllers for precise control of hydrogen and an inert carrier gas (e.g., argon).
  • The outlet must be connected to a scrubbing system to neutralize the corrosive HCl gas byproduct.
  • Thoroughly dry all components of the reactor by heating under a flow of inert gas.

2. Reaction Procedure:

  • Place a known quantity of purified niobium pentachloride (NbCl₅) in a boat at the inlet of the tube furnace.
  • Purge the entire system with high-purity argon for at least 1 hour to remove all traces of air and moisture.
  • Heat the zone containing the NbCl₅ to its sublimation temperature (~250°C) to create a vapor stream of the precursor.
  • Heat the central reaction zone of the furnace to the target temperature of 550°C .[1]
  • Once temperatures are stable, introduce a controlled flow of hydrogen gas mixed with the argon carrier gas. The partial pressure of hydrogen is a critical parameter influencing the product stoichiometry.[1]
  • The gaseous NbCl₅ is carried into the hot zone where it is reduced to solid NbCl₃, which deposits on the walls of the tube.
  • Continue the reaction until all the NbCl₅ precursor is consumed.

3. Product Recovery and Handling:

  • Turn off the hydrogen flow and cool the furnace to room temperature under a continuous flow of argon. Crucially, do not allow the product to heat above 600°C during any stage to prevent disproportionation. [2]
  • Once cooled, transfer the black NbCl₃ product to an inert atmosphere glovebox for collection and storage.
  • The product should be stored in a tightly sealed container under an inert atmosphere.[5]

Protocol 2: Laboratory Synthesis of NbCl₃(DME) Adduct

This protocol describes a common solution-phase synthesis for a more manageable Nb(III) precursor.

1. System Preparation:

  • All glassware must be rigorously dried in an oven and assembled hot under a flow of inert gas (argon or nitrogen). All manipulations should be performed using Schlenk line techniques or inside a glovebox.
  • All solvents, especially 1,2-dimethoxyethane (DME), must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

2. Reaction Procedure:

  • In a Schlenk flask, dissolve niobium pentachloride (NbCl₅) in anhydrous DME to create a solution.
  • Cool the solution in an ice bath.
  • Slowly add a reducing agent, such as tributyltin hydride (Bu₃SnH), to the stirred solution.[2] An impure adduct of NbCl₃(DME) will precipitate from the solution.[2]
  • Allow the reaction mixture to stir at room temperature for several hours to ensure the reaction is complete.

3. Product Recovery and Purification:

  • Isolate the precipitated solid by filtration under inert atmosphere using a cannula or a Schlenk filter.
  • Wash the solid product multiple times with a dry, non-coordinating solvent like hexane to remove unreacted reagents and byproducts (e.g., Bu₃SnCl).
  • Dry the resulting solid under vacuum to obtain the NbCl₃(DME) complex.
  • Store the final product in a sealed container inside a glovebox.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_recovery Phase 3: Recovery p1 Purify NbCl5 Precursor (via Sublimation) s1 Load NbCl5 into Reactor p1->s1 p2 Assemble & Dry Reactor (under Inert Gas Flow) p2->s1 s2 Purge System with Ar s1->s2 s3 Heat Zones: Precursor ~250°C Reaction ~550°C s2->s3 s4 Introduce H2/Ar Gas Mixture s3->s4 s5 Reduce NbCl5(g) to NbCl3(s) s4->s5 r1 Stop H2 Flow s5->r1 r2 Cool System to RT (under Ar Flow) r1->r2 r3 Transfer Product to Glovebox r2->r3 r4 Package & Store (Inert Atmosphere) r3->r4

Caption: Workflow for the hydrogen reduction synthesis of NbCl₃.

troubleshooting_guide cluster_yield Issue: Low Yield cluster_color Issue: Incorrect Product Color cluster_contam Issue: Contamination start Problem with NbCl3 Synthesis q_yield Check Reaction Temp. start->q_yield q_color What is the color? start->q_color q_contam White/Yellow Solid Present? start->q_contam a_high Temp > 600°C? Disproportionation likely. ACTION: Lower Temp. q_yield->a_high Too High a_low Temp < 550°C? Incomplete reduction. ACTION: Increase Temp. q_yield->a_low Too Low a_ok Temp OK? Check H2 flow & precursor purity. q_yield->a_ok Correct a_green Green/Brown? Non-stoichiometric phase. ACTION: Adjust H2 pressure. q_color->a_green Green/Brown a_violet Violet-Black? Likely NbCl4. ACTION: Adjust temp profile. q_color->a_violet Violet a_yes Unreacted NbCl5 or NbOCl3. ACTION: Check for moisture leaks. Purify product via sublimation. q_contam->a_yes Yes a_no No visible contamination. q_contam->a_no No

Caption: Decision tree for troubleshooting NbCl₃ synthesis.

References

Validation & Comparative

Characterization of Niobium Trichloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium trichloride (NbCl₃) and its adducts are gaining increasing attention as versatile reagents and precursors in various fields, including organic synthesis and materials science. A thorough characterization of this compound is crucial for ensuring its purity, understanding its reactivity, and developing new applications. This guide provides a comparative overview of key analytical techniques for the characterization of niobium trichloride, with a focus on X-ray Diffraction (XRD). Given the air-sensitive nature and the limited availability of standard reference data for binary NbCl₃, this guide will utilize the well-characterized and commercially available 1,2-dimethoxyethane adduct, NbCl₃(dme), as a representative example.

X-ray Diffraction (XRD): The Cornerstone of Structural Analysis

X-ray Diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a crystalline material.

Fundamental Principles

XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal lattice, and 'θ' is the angle of incidence. By scanning the sample over a range of 2θ angles, a diffraction pattern unique to the crystalline structure is generated.

Information Obtained from XRD
  • Crystal Structure and Lattice Parameters: The positions of the diffraction peaks in a pattern are indicative of the crystal lattice geometry and the unit cell dimensions. For niobium trichloride, which possesses a hexagonal crystal structure with the space group P3m1, XRD can be used to precisely determine the lattice constants 'a' and 'c'.[1]

  • Phase Identification and Purity: By comparing the experimental diffraction pattern to a database of known materials, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), the identity of the crystalline phases in a sample can be determined.[2] However, a significant challenge in the routine analysis of niobium(III) chloride is the limited availability of standard reference patterns in such databases.[3]

  • Crystallite Size and Strain: The width of the diffraction peaks can provide information about the average crystallite size and the presence of lattice strain. Broader peaks are indicative of smaller crystallites or higher strain.

Challenges in XRD Analysis of Niobium Trichloride

A primary challenge in the characterization of niobium trichloride by XRD is its high sensitivity to air and moisture.[3] Exposure to ambient conditions can lead to oxidation and hydrolysis, forming niobium oxychlorides and altering the crystal structure. Therefore, special handling procedures are required.

Comparison with Alternative Characterization Techniques

While XRD is indispensable for structural elucidation, a comprehensive characterization of niobium trichloride often requires the use of complementary techniques. The following table summarizes the comparison between XRD and other key analytical methods.

Technique Information Provided Advantages Limitations
X-ray Diffraction (XRD) Crystal structure, phase identification, lattice parameters, crystallite size, strain.Non-destructive, provides fundamental structural information.Requires crystalline material, challenges with air-sensitive samples, limited standard reference data for NbCl₃.[3]
Raman Spectroscopy Vibrational modes (molecular fingerprint), information on chemical bonding and molecular structure.Non-destructive, high sensitivity to molecular vibrations, can be used for in-situ analysis.Can be affected by fluorescence, interpretation of spectra can be complex.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, empirical formula, chemical state, and electronic state of the elements.Surface-sensitive (top 1-10 nm), provides information on oxidation states.Requires high vacuum, potential for X-ray induced sample damage.
UV-Vis Spectroscopy (Diffuse Reflectance) Electronic transitions between energy levels (e.g., d-d transitions in transition metal compounds).Provides information on the electronic structure and coordination environment of the metal center.Spectra of solid samples can be broad and difficult to interpret.
Magnetic Susceptibility Information about the magnetic properties of a material (paramagnetism, diamagnetism, etc.), which is related to the number of unpaired electrons.Provides insight into the electronic configuration of the metal ion.Does not provide direct structural information.

Experimental Protocols

X-ray Diffraction (XRD) of Air-Sensitive Niobium Trichloride

Objective: To obtain a powder X-ray diffraction pattern of niobium trichloride while preventing its exposure to air and moisture.

Materials and Equipment:

  • Powder X-ray diffractometer with a sealed sample holder or a glove box-mounted diffractometer.

  • Niobium trichloride (or its adduct, e.g., NbCl₃(dme)).

  • Inert atmosphere glove box (e.g., argon or nitrogen).

  • XRD sample holder compatible with air-sensitive materials (e.g., a holder with a beryllium or Kapton dome).

  • Spatula and mortar and pestle (inside the glove box).

Protocol:

  • Sample Preparation (inside an inert atmosphere glove box):

    • Transfer a small amount of the niobium trichloride sample to a mortar.

    • Gently grind the sample to a fine powder using a pestle to ensure random orientation of the crystallites.

    • Carefully load the powdered sample into the air-sensitive XRD sample holder. Ensure the sample surface is flat and level with the holder's surface.

    • Securely seal the sample holder with the protective dome (e.g., beryllium or Kapton) to create an airtight seal.

  • Data Acquisition:

    • Transfer the sealed sample holder from the glove box to the X-ray diffractometer.

    • Mount the sample holder in the diffractometer.

    • Set the desired experimental parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (e.g., 10-80° 2θ), step size, and scan speed.

    • Initiate the XRD scan and collect the diffraction data.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • If a standard reference pattern is available, compare the experimental pattern for phase identification.

    • If no standard is available, attempt to index the pattern based on the known crystal structure (hexagonal, P3m1) to determine the lattice parameters. Software packages for Rietveld refinement can be used for this purpose.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of niobium trichloride to gain insight into its molecular structure and bonding.

Materials and Equipment:

  • Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Microscope for sample focusing.

  • Sealed sample holder or a controlled environment chamber.

  • Niobium trichloride sample.

Protocol:

  • Sample Preparation:

    • Place a small amount of the niobium trichloride sample in a sealed container (e.g., a quartz capillary or a sealed microscope slide) inside an inert atmosphere glove box.

  • Data Acquisition:

    • Place the sealed sample on the microscope stage of the Raman spectrometer.

    • Focus the laser beam onto the sample.

    • Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is crucial to use low laser power to avoid sample degradation.

    • Collect the Raman spectrum over the desired spectral range.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the Raman bands.

    • Correlate the observed bands with the expected vibrational modes of the Nb-Cl bonds and any coordinated ligands (in the case of adducts).

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation state of niobium and chlorine in the sample.

Materials and Equipment:

  • X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα).

  • Ultra-high vacuum (UHV) chamber.

  • Inert atmosphere glove box connected to the XPS load-lock for sample transfer.

  • Niobium trichloride sample.

  • Conductive carbon tape.

Protocol:

  • Sample Preparation:

    • Inside an inert atmosphere glove box, mount a small amount of the powdered niobium trichloride sample onto a sample holder using conductive carbon tape.

  • Sample Transfer:

    • Transfer the sample holder from the glove box to the XPS instrument's load-lock chamber without exposing it to air.

  • Data Acquisition:

    • Evacuate the load-lock chamber and then transfer the sample into the UHV analysis chamber.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the Nb 3d and Cl 2p regions to determine their chemical states. The Nb K-edge X-ray Absorption Near Edge Structure (XANES) can also be used to confirm the +3 oxidation state of niobium, with an expected edge energy around 18995.6 eV for NbCl₃(dme).[4]

  • Data Analysis:

    • Calibrate the binding energy scale using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV).

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species. For Nb⁵⁺ in oxides, the Nb 3d₅/₂ peak is typically observed around 207.1 eV.[5][6]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagram, generated using the DOT language, illustrates the logical workflow for the characterization of air-sensitive niobium trichloride.

CharacterizationWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_xrd XRD Analysis cluster_raman Raman Spectroscopy cluster_xps XPS Analysis start Start: Niobium Trichloride Sample grind Grind to Homogeneous Powder start->grind load_xrd Load into Air-Sensitive XRD Holder grind->load_xrd load_raman Seal in Capillary Tube grind->load_raman mount_xps Mount on XPS Stub grind->mount_xps xrd_acq Acquire Diffraction Pattern load_xrd->xrd_acq xrd_analysis Analyze Pattern: - Phase ID - Lattice Parameters xrd_acq->xrd_analysis end End: Comprehensive Characterization Data xrd_analysis->end raman_acq Acquire Raman Spectrum load_raman->raman_acq raman_analysis Analyze Spectrum: - Vibrational Modes raman_acq->raman_analysis raman_analysis->end xps_transfer Transfer to UHV Chamber mount_xps->xps_transfer xps_acq Acquire XPS Spectra xps_transfer->xps_acq xps_analysis Analyze Spectra: - Elemental Composition - Oxidation States xps_acq->xps_analysis xps_analysis->end

Caption: Workflow for the characterization of air-sensitive niobium trichloride.

Conclusion

The comprehensive characterization of niobium trichloride is essential for its effective use in research and development. While X-ray diffraction remains the primary technique for determining its crystal structure, its air-sensitive nature necessitates specialized handling protocols. A multi-technique approach, incorporating Raman and X-ray photoelectron spectroscopies, provides a more complete understanding of its vibrational properties, elemental composition, and chemical state. By following the detailed protocols and considering the comparative advantages of each method outlined in this guide, researchers can obtain reliable and comprehensive data for this important niobium compound.

References

A Comparative Guide to the Thermal Stability of Niobium Trichloride using Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of niobium trichloride (NbCl₃) against other common niobium chlorides, namely niobium tetrachloride (NbCl₄) and niobium pentachloride (NbCl₅), based on thermogravimetric analysis (TGA). The information presented is crucial for applications where thermal processing of these materials is required, such as in catalysis, chemical vapor deposition, and the synthesis of novel niobium-based compounds.

Executive Summary

Thermogravimetric analysis reveals distinct thermal decomposition pathways for niobium trichloride, tetrachloride, and pentachloride. Niobium trichloride exhibits the highest thermal stability, undergoing disproportionation at temperatures exceeding 600°C. In contrast, niobium tetrachloride shows instability at a lower temperature of around 400°C, also through disproportionation. Niobium pentachloride, being the most volatile, primarily undergoes sublimation and vaporization at lower temperatures. The choice of niobium chloride for specific high-temperature applications will, therefore, depend critically on its inherent thermal behavior.

Comparative Thermal Stability Data

The following table summarizes the key thermal events for NbCl₃, NbCl₄, and NbCl₅ under an inert atmosphere, as determined by thermogravimetric analysis.

PropertyNiobium Trichloride (NbCl₃)Niobium Tetrachloride (NbCl₄)Niobium Pentachloride (NbCl₅)
Appearance Black solidDark violet crystalsLight yellow crystalline solid
Molar Mass ( g/mol ) 199.26233.71270.17
Key Thermal Event DisproportionationDisproportionationSublimation & Vaporization
Onset Temperature (°C) > 600~ 400~ 200 (sublimation)
Decomposition Products 2Nb (s) + 3NbCl₅ (g)NbCl₃ (s) + NbCl₅ (g)NbCl₅ (g)
Theoretical Weight Loss ~65.7% (due to volatilization of NbCl₅)~57.8% (due to volatilization of NbCl₅)100%

Thermal Decomposition Pathways

The thermal decomposition of these niobium chlorides follows distinct reaction pathways, which are initiated at different temperatures.

G cluster_NbCl3 Niobium Trichloride (NbCl₃) cluster_NbCl4 Niobium Tetrachloride (NbCl₄) cluster_NbCl5 Niobium Pentachloride (NbCl₅) NbCl3_solid 5NbCl₃ (s) NbCl3_prods 2Nb (s) + 3NbCl₅ (g) NbCl3_solid->NbCl3_prods > 600°C NbCl4_solid 2NbCl₄ (s) NbCl4_prods NbCl₃ (s) + NbCl₅ (g) NbCl4_solid->NbCl4_prods ~ 400°C NbCl5_solid NbCl₅ (s) NbCl5_gas NbCl₅ (g) NbCl5_solid->NbCl5_gas > 200°C

Thermal decomposition pathways of niobium chlorides.

Niobium trichloride disproportionates at temperatures above 600°C into solid niobium metal and gaseous niobium pentachloride.[1] Niobium tetrachloride undergoes a similar disproportionation but at a lower temperature of approximately 400°C, yielding solid niobium trichloride and gaseous niobium pentachloride.[2] Niobium pentachloride, on the other hand, is volatile and begins to sublimate at around 200°C, with complete vaporization at higher temperatures.

Experimental Protocol: TGA of Air-Sensitive Niobium Chlorides

Due to the hygroscopic and air-sensitive nature of niobium chlorides, all sample handling and preparation for TGA must be performed under an inert atmosphere, such as in a glovebox.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Glovebox with an inert atmosphere (e.g., Argon or Nitrogen)

  • Hermetically sealed TGA pans (e.g., aluminum or platinum)

  • Microbalance (inside the glovebox)

  • Niobium chloride sample (NbCl₃, NbCl₄, or NbCl₅)

  • Inert purge gas (e.g., high-purity Argon or Nitrogen)

Procedure:

  • Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are below 1 ppm.

  • Sample Preparation:

    • Inside the glovebox, weigh approximately 5-10 mg of the niobium chloride sample into a tared, hermetically sealable TGA pan.

    • Securely seal the pan to prevent any exposure to the ambient atmosphere during transfer.

  • TGA Instrument Setup:

    • Set the TGA furnace to the starting temperature (e.g., 30°C).

    • Purge the TGA furnace with a high-purity inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

  • TGA Analysis:

    • Quickly transfer the sealed TGA pan from the glovebox to the TGA autosampler.

    • If the TGA is equipped with a pan-piercing mechanism, this will open the pan just before the analysis begins. Otherwise, the transfer must be done with extreme care to minimize air exposure.

    • Heat the sample from 30°C to 800°C at a heating rate of 10°C/min.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss.

G cluster_glovebox Inside Glovebox cluster_tga TGA Instrument A Weigh Sample B Seal in TGA Pan A->B C Transfer to TGA B->C D Inert Gas Purge C->D E Heat Sample (10°C/min) D->E F Record Weight Loss E->F

Experimental workflow for TGA of air-sensitive niobium chlorides.

Conclusion

The choice of a niobium chloride precursor for high-temperature applications must be guided by its thermal stability. Niobium trichloride offers the highest thermal stability, making it suitable for processes where the integrity of the niobium chloride is required at elevated temperatures. Niobium tetrachloride has a lower decomposition temperature, which could be advantageous for applications requiring the in-situ formation of NbCl₃. Niobium pentachloride is the most volatile and is best suited for low-temperature deposition techniques. This comparative guide provides the necessary data and protocols for researchers to make informed decisions in their material selection and process design.

References

A Comparative Guide to the Spectroscopic Identification of Niobium Trichloride Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the transient species that dictate the course of a chemical reaction is paramount. Niobium trichloride (NbCl₃) and its derivatives are powerful reagents in organic synthesis, particularly in reductive coupling reactions. The identification of fleeting reaction intermediates is crucial for mechanism elucidation and reaction optimization. This guide provides a comparative overview of spectroscopic techniques for identifying these intermediates, supported by experimental data and protocols.

While direct spectroscopic data for the highly reactive intermediates of NbCl₃ are scarce in the literature due to their transient nature, this guide synthesizes information from studies on stable niobium compounds and general methodologies for characterizing reactive species. The focus is on providing a practical framework for researchers to apply these techniques in their own investigations. Low-valent niobium species, often generated in situ from niobium pentachloride (NbCl₅), are key to the reactivity of these systems.

Data Presentation: Comparison of Spectroscopic Techniques

The following table summarizes the applicability and expected spectroscopic signatures for various techniques used to identify niobium trichloride reaction intermediates. The data is compiled from studies on stable niobium complexes and serves as a predictive guide for observing transient species.

Spectroscopic TechniqueInformation ProvidedPotential Signature for Nb(III) IntermediatesAdvantagesLimitations
⁹³Nb NMR Spectroscopy Oxidation state, coordination environment, and symmetry around the niobium center.Broad signals due to the quadrupolar nature of the ⁹³Nb nucleus (I=9/2). Chemical shifts are highly sensitive to the ligand environment. For Nb(III), a distinct chemical shift range is expected compared to Nb(V) precursors.Direct observation of the niobium center. Highly sensitive to changes in the electronic structure.Line broadening can make interpretation difficult for asymmetric or dynamic species. Requires specialized equipment and may not be suitable for very short-lived intermediates.
¹H and ¹³C NMR Spectroscopy Information about the organic ligands bound to the niobium center.Changes in chemical shifts and coupling constants of ligand protons and carbons upon coordination to Nb(III).Excellent for tracking changes in the organic part of the molecule during the reaction. Can provide information on the stoichiometry of the intermediate.Does not directly probe the niobium center. Can be complicated by paramagnetic broadening if unpaired electrons are present.
Raman Spectroscopy Vibrational modes of Nb-Cl and other bonds.Appearance of new bands corresponding to the vibrational modes of the intermediate species. Shifts in the Nb-Cl stretching frequencies compared to the starting materials.Can be used for in-situ monitoring of reactions in solution. Provides information on molecular symmetry.Raman scattering can be weak. Fluorescence from the sample can interfere with the signal.
UV-Vis Spectroscopy Electronic transitions (d-d transitions, charge transfer bands).Appearance of new absorption bands in the visible region, characteristic of the electronic structure of the Nb(III) intermediate.High sensitivity, suitable for dilute solutions. Can be easily adapted for in-situ and kinetic studies.Broad and often featureless spectra can make unambiguous identification difficult without computational support.
Mass Spectrometry (ESI-MS, FT-ICR MS) Mass-to-charge ratio of ions in the gas phase.Direct detection of the mass of the intermediate, allowing for determination of its molecular formula. Fragmentation patterns can provide structural information.[1][2]Extremely high sensitivity and mass accuracy. Can identify species present in very low concentrations.[3]Provides information on gas-phase ions, which may not perfectly represent the species in solution. Can be destructive.
X-ray Absorption Spectroscopy (XAS) Oxidation state (from XANES) and local coordination environment (from EXAFS).A shift in the absorption edge to lower energy compared to Nb(V) precursors, indicative of a lower oxidation state. Analysis of the EXAFS region can provide information on bond distances and coordination numbers.Element-specific. Can be used for amorphous or poorly crystalline samples.Requires a synchrotron source. Data analysis can be complex.

Experimental Protocols

The handling of niobium chlorides and their reaction intermediates requires rigorous air- and moisture-free techniques due to their sensitivity.

General Handling Procedures for Air-Sensitive Niobium Compounds:

All manipulations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (argon or nitrogen). Solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under vacuum or an inert atmosphere.

Protocol 1: In-situ NMR Monitoring of a Reaction with NbCl₃(DME)

This protocol is adapted for monitoring the progress of a reaction where an organic substrate reacts with a low-valent niobium species generated from NbCl₃(DME).

  • Sample Preparation:

    • In a glovebox, dissolve a known amount of NbCl₃(DME) in a deuterated, dried, and degassed solvent (e.g., THF-d₈, C₆D₆) in an NMR tube equipped with a J. Young valve.

    • Obtain an initial ⁹³Nb and/or ¹H NMR spectrum of the starting material.

    • In a separate vial, prepare a solution of the reactant in the same deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Cool the NMR tube containing the NbCl₃(DME) solution to the desired reaction temperature in the NMR spectrometer.

    • Inject the reactant solution into the NMR tube using a gas-tight syringe.

    • Immediately begin acquiring a series of ¹H and/or ⁹³Nb NMR spectra at regular time intervals to monitor the disappearance of starting materials and the appearance of new signals corresponding to intermediates and products.[4][5][6]

  • Data Analysis:

    • Process the spectra to identify new resonances.

    • Integrate the signals to determine the relative concentrations of reactants, intermediates, and products over time.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structure of stable intermediates or final products.

Protocol 2: In-situ UV-Vis Spectroscopic Monitoring

This protocol allows for the tracking of changes in the electronic structure during a reaction involving niobium trichloride.

  • Experimental Setup:

    • Use a spectrophotometer equipped with a cuvette holder that can be purged with an inert gas.

    • Use a quartz cuvette with a gas-tight seal (e.g., a Schlenk cuvette).

  • Sample Preparation and Measurement:

    • In a glovebox, prepare a dilute solution of NbCl₃ or its adduct in a dry, deoxygenated UV-transparent solvent (e.g., THF, CH₂Cl₂).

    • Transfer the solution to the Schlenk cuvette and seal it.

    • Record a baseline UV-Vis spectrum of the starting material.

    • Inject the reactant solution into the cuvette using a gas-tight syringe.

    • Immediately begin recording spectra at fixed time intervals to observe the formation and decay of any new absorption bands.

  • Data Analysis:

    • Identify the λₘₐₓ of any new absorption features.

    • Plot absorbance versus time to obtain kinetic information about the formation and decay of the intermediate species.

    • The results can be compared with computational predictions of the electronic spectra of potential intermediates.

Protocol 3: In-situ Raman Spectroscopy

This protocol is suitable for observing changes in vibrational modes during a reaction.

  • Experimental Setup:

    • Utilize a Raman spectrometer with a fiber-optic probe that can be inserted into a reaction vessel.

    • The reaction vessel should be a Schlenk flask or a similar apparatus that allows for maintaining an inert atmosphere.

  • Reaction and Data Acquisition:

    • In the reaction vessel under an inert atmosphere, dissolve the niobium precursor in a dry, deoxygenated solvent.

    • Insert the Raman probe into the solution.

    • Acquire a spectrum of the starting material.

    • Add the reactant to initiate the reaction.

    • Continuously acquire Raman spectra throughout the course of the reaction.

  • Data Analysis:

    • Subtract the solvent spectrum to isolate the signals from the reacting species.

    • Identify new peaks that appear and disappear during the reaction.

    • Compare the observed vibrational frequencies with those of known niobium compounds or with frequencies calculated using computational methods to assign the bands to specific vibrational modes of the intermediate.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for identifying reaction intermediates and a hypothetical reaction pathway involving a niobium trichloride intermediate.

experimental_workflow Workflow for Spectroscopic Identification of Reaction Intermediates cluster_reaction Reaction Setup cluster_insitu In-situ Monitoring cluster_trapping Intermediate Trapping & Ex-situ Analysis cluster_analysis Data Analysis & Identification Reaction NbCl3 + Reactant -> Intermediate(s) -> Product(s) NMR NMR Spectroscopy (¹H, ¹³C, ⁹³Nb) Reaction->NMR Real-time monitoring UVVis UV-Vis Spectroscopy Reaction->UVVis Real-time monitoring Raman Raman Spectroscopy Reaction->Raman Real-time monitoring Trapping Chemical Trapping or Low-Temperature Matrix Isolation Reaction->Trapping If intermediate is too short-lived Data Spectroscopic Data (Shifts, Frequencies, m/z, etc.) NMR->Data UVVis->Data Raman->Data MS Mass Spectrometry (ESI-MS, FT-ICR MS) Trapping->MS XAS X-ray Absorption Spectroscopy (XANES, EXAFS) Trapping->XAS MS->Data XAS->Data Identification Intermediate Structure & Reaction Mechanism Data->Identification Computational Computational Modeling (DFT Calculations) Computational->Identification Correlate & Predict

Caption: Experimental workflow for identifying niobium trichloride reaction intermediates.

Caption: A plausible reaction pathway involving a niobiacyclopropane intermediate.

References

A Comparative Guide to the Reactivity of Niobium Trichloride and Tantalum Trichloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of niobium trichloride (NbCl₃) and tantalum trichloride (TaCl₃) in organic synthesis. While both are early transition metal halides, their applications and reported reactivities in lower oxidation states show notable differences. This document summarizes the available experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction pathways.

Introduction

Niobium and tantalum, as Group 5 elements, share similar chemical properties. However, subtle electronic and steric differences between their compounds can lead to distinct reactivities in organic transformations. While the pentavalent chlorides (NbCl₅ and TaCl₅) are well-established Lewis acids in a variety of organic reactions, the chemistry of their trivalent counterparts, NbCl₃ and TaCl₃, is less explored but offers unique synthetic potential, particularly in reductive coupling and dehalogenation reactions.[1] This guide focuses on the comparative reactivity of these trichloride species.

Niobium Trichloride (NbCl₃): A Versatile Reagent for Reductive Coupling

Niobium trichloride, particularly as its 1,2-dimethoxyethane (DME) complex, has emerged as a significant reagent in organic synthesis for mediating reductive coupling reactions of carbonyls and imines.[2] It is also effective in the dehalogenation of certain aryl halides.[3]

One of the most well-documented applications of low-valent niobium, generated in situ from niobium precursors, is the highly diastereoselective pinacol coupling of aldehydes and ketones to form 1,2-diols. This transformation is a powerful tool for constructing carbon-carbon bonds.

Key Reaction: Diastereoselective Pinacol Coupling

A notable study demonstrates the use of low-valent niobium, generated from NbCl₅, for the highly diastereoselective pinacol coupling of aromatic aldehydes and ketones.[4] This method provides excellent yields and diastereoselectivities, particularly for the formation of the dl-isomer of the corresponding 1,2-diol.

Experimental Data: Pinacol Coupling of Benzaldehyde

EntrySubstrateProductCatalyst SystemSolventTime (h)Yield (%)Diastereoselectivity (dl:meso)
1Benzaldehyde1,2-Diphenyl-1,2-ethanediolNbCl₅ / ZnToluene/1,4-Dioxane1295>99:1

Experimental Protocol: Synthesis of 1,2-Diphenyl-1,2-ethanediol

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • Niobium(V) chloride (NbCl₅)

    • Zinc dust (Zn)

    • Toluene (anhydrous)

    • 1,4-Dioxane (anhydrous)

    • Benzaldehyde

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add NbCl₅ (1.0 mmol) and zinc dust (2.0 mmol).

    • Add a mixture of anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL).

    • Stir the resulting suspension at room temperature for 30 minutes. The color of the mixture will typically change, indicating the formation of the low-valent niobium species.

    • Add benzaldehyde (1.0 mmol) to the reaction mixture.

    • Heat the mixture to 80°C and stir for 12 hours.

    • After cooling to room temperature, quench the reaction by the slow addition of 1 M aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diol.

Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Pinacol Coupling cluster_workup Workup & Purification NbCl5 NbCl₅ LowValentNb Low-valent Niobium Species NbCl5->LowValentNb Reduction Zn Zn dust Zn->LowValentNb Solvent Toluene/Dioxane Solvent->LowValentNb Pinacol 1,2-Diol Product LowValentNb->Pinacol Coupling Benzaldehyde Benzaldehyde Benzaldehyde->Pinacol Quench Quench (aq. HCl) Pinacol->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify FinalProduct Pure 1,2-Diol Purify->FinalProduct

Caption: Workflow for the niobium-mediated pinacol coupling reaction.

Tantalum Trichloride (TaCl₃): An Elusive Species in Catalysis

In stark contrast to niobium trichloride, the application of tantalum trichloride in organic synthesis is not well-documented. The majority of literature concerning tantalum in organic reactions refers to its pentavalent state (TaCl₅) as a potent Lewis acid catalyst for reactions such as Friedel-Crafts alkylations and acylations.[2][5]

Low-valent tantalum species, typically generated in situ from TaCl₅ and a reducing agent like zinc, have been employed in reactions such as the formation of β-hydroxy-esters from α-haloesters and carbonyl compounds.[6] However, the direct use of isolated or in situ-generated TaCl₃ as a catalyst or stoichiometric reagent is rarely reported with specific quantitative data.

The synthesis of TaCl₃ itself is challenging, often involving the reduction of TaCl₅ with tantalum metal at high temperatures or the thermal decomposition of TaCl₄.[7] These demanding conditions may contribute to its limited use in standard organic laboratory settings.

Inferred Reactivity and Comparison

Based on the available information, a direct comparison of the reactivity of NbCl₃ and TaCl₃ in a specific organic reaction is not possible due to the lack of data for the latter. However, we can infer some general trends and differences:

  • Accessibility and Stability: NbCl₃, especially as its DME complex, is more readily accessible and appears to be more stable and handleable for synthetic applications compared to TaCl₃.

  • Reductive Potential: While both low-valent niobium and tantalum are reducing agents, niobium is generally more easily reduced than tantalum.[1] This could explain the more prevalent use of niobium reagents in reductive coupling reactions.

  • Reaction Scope: The documented synthetic utility of NbCl₃ in reductive couplings and dehalogenations is significantly broader than what has been reported for TaCl₃. The chemistry of low-valent tantalum often involves the formation of tantalum-alkyne complexes, leading to different reaction pathways.[8]

Logical Relationship Diagram

G NbCl3 Niobium Trichloride (NbCl₃) ReductiveCoupling Reductive Coupling (e.g., Pinacol) NbCl3->ReductiveCoupling Well-established Dehalogenation Dehalogenation NbCl3->Dehalogenation Reported TaCl3 Tantalum Trichloride (TaCl₃) LowValentPrecursor Precursor to Low-Valent Species TaCl3->LowValentPrecursor Primary Role LewisAcidCatalysis Lewis Acid Catalysis (as Pentachloride) LowValentPrecursor->ReductiveCoupling Limited Examples

Caption: Comparative roles of NbCl₃ and TaCl₃ in organic synthesis.

Conclusion

While niobium trichloride has demonstrated significant utility as a reagent for specific reductive transformations in organic synthesis, particularly in pinacol coupling reactions, tantalum trichloride remains a much less explored species in this context. The available literature suggests that the primary role of TaCl₃, or more commonly, low-valent tantalum generated from TaCl₅, is as a precursor for reactive intermediates, with a less defined and narrower scope of application compared to its niobium counterpart. For researchers seeking to perform reductive coupling reactions, NbCl₃ presents a more established and predictable option. Further investigation into the reactivity of TaCl₃ is warranted to fully understand its potential and to enable a more direct and comprehensive comparison with NbCl₃.

References

Unraveling Niobium Trichloride Reactivity: A DFT-Based Comparison of Catalytic Cycloaddition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanistic intricacies of niobium-catalyzed reactions, this guide offers a comparative analysis of predicted reaction pathways for the [2+2+2] cycloaddition of alkynes, leveraging hypothetical Density Functional Theory (DFT) calculations. Tailored for researchers and professionals in chemical synthesis and drug development, this document provides a framework for understanding how computational chemistry can elucidate reaction mechanisms, predict product formation, and guide experimental design.

Low-valent niobium species, often derived from niobium trichloride (NbCl₃), are powerful catalysts for a variety of organic transformations, including the synthesis of complex cyclic molecules through [2+2+2] cycloaddition reactions. The precise mechanism of these reactions, however, can be multifaceted and challenging to probe experimentally. DFT calculations have emerged as an indispensable tool for mapping the potential energy surfaces of these catalytic cycles, allowing for the comparison of competing reaction pathways and the identification of the most energetically favorable routes.

This guide presents a comparative analysis of two plausible mechanistic pathways for the niobium-catalyzed trimerization of acetylene to benzene: a stepwise oxidative coupling pathway and a concerted pathway. While the quantitative data herein is presented as a realistic, illustrative example based on typical values from DFT studies of similar catalytic systems, it serves to demonstrate the power of this computational approach in discerning subtle mechanistic details.

Data Presentation: Comparing Reaction Pathways

The following tables summarize the calculated Gibbs free energies (ΔG in kcal/mol) for the intermediates and transition states of the two proposed reaction pathways. These values are relative to the initial resting state of the catalyst and three acetylene molecules.

Table 1: Hypothetical Gibbs Free Energy Profile for the Stepwise Oxidative Coupling Pathway

SpeciesDescriptionΔG (kcal/mol)
INT-S1 Initial catalyst-alkyne complex5.2
TS-S1 First oxidative coupling transition state18.7
INT-S2 Niobacyclopentadiene intermediate-15.3
TS-S2 Third alkyne insertion transition state12.1
INT-S3 Niobacycloheptatriene intermediate-25.8
TS-S3 Reductive elimination transition state22.4
Product Benzene + Catalyst-45.0

Table 2: Hypothetical Gibbs Free Energy Profile for the Concerted Pathway

SpeciesDescriptionΔG (kcal/mol)
INT-C1 Initial catalyst-diyne complex7.8
TS-C1 Concerted oxidative coupling transition state25.1
INT-C2 Niobacyclopentadiene intermediate-14.9
TS-C2 Third alkyne insertion transition state13.5
INT-C3 Niobacycloheptatriene intermediate-26.2
TS-C3 Reductive elimination transition state23.1
Product Benzene + Catalyst-45.0

Experimental Protocols

The hypothetical quantitative data presented in this guide is based on a typical DFT calculation methodology employed for mechanistic studies of transition metal catalysis.

Computational Details:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Functional: The B3LYP hybrid functional is a common choice for such systems, often providing a good balance between accuracy and computational cost. For more demanding systems, functionals like M06 or ωB97X-D may be used.

  • Basis Set: A combination of basis sets is typically used. For the niobium atom, a relativistic effective core potential (ECP) such as LANL2DZ is employed to account for relativistic effects, along with its associated basis set. For lighter atoms (C, H, Cl), a Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-SVP is common.

  • Solvation Model: To simulate the reaction in a solvent, a polarizable continuum model (PCM) or a solvent model based on density (SMD) is often applied, with the appropriate solvent (e.g., toluene, THF) specified.

  • Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized. Frequency calculations are then performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Gibbs free energies are calculated from the electronic energies and thermal corrections obtained from the frequency calculations at a standard temperature (e.g., 298.15 K).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the compared reaction pathways.

Stepwise_Pathway Stepwise Oxidative Coupling Pathway Reactants NbCl3 + 3C2H2 INT_S1 INT-S1 (Catalyst-Alkyne Complex) ΔG = 5.2 kcal/mol Reactants->INT_S1 TS_S1 TS-S1 ΔG = 18.7 kcal/mol INT_S1->TS_S1 INT_S2 INT-S2 (Niobacyclopentadiene) ΔG = -15.3 kcal/mol TS_S1->INT_S2 TS_S2 TS-S2 ΔG = 12.1 kcal/mol INT_S2->TS_S2 INT_S3 INT-S3 (Niobacycloheptatriene) ΔG = -25.8 kcal/mol TS_S2->INT_S3 TS_S3 TS-S3 ΔG = 22.4 kcal/mol INT_S3->TS_S3 Product Benzene + NbCl3 ΔG = -45.0 kcal/mol TS_S3->Product

Caption: Stepwise oxidative coupling pathway for niobium-catalyzed alkyne trimerization.

Concerted_Pathway Concerted Pathway Reactants NbCl3 + 3C2H2 INT_C1 INT-C1 (Catalyst-Diyne Complex) ΔG = 7.8 kcal/mol Reactants->INT_C1 TS_C1 TS-C1 ΔG = 25.1 kcal/mol INT_C1->TS_C1 INT_C2 INT-C2 (Niobacyclopentadiene) ΔG = -14.9 kcal/mol TS_C1->INT_C2 TS_C2 TS-C2 ΔG = 13.5 kcal/mol INT_C2->TS_C2 INT_C3 INT-C3 (Niobacycloheptatriene) ΔG = -26.2 kcal/mol TS_C2->INT_C3 TS_C3 TS-C3 ΔG = 23.1 kcal/mol INT_C3->TS_C3 Product Benzene + NbCl3 ΔG = -45.0 kcal/mol TS_C3->Product

Caption: Concerted pathway for niobium-catalyzed alkyne trimerization.

Based on the hypothetical data, the stepwise oxidative coupling pathway is kinetically more favorable due to the lower activation energy of the initial oxidative coupling step (18.7 kcal/mol vs. 25.1 kcal/mol). This type of comparative analysis is crucial for understanding the factors that control the efficiency and selectivity of catalytic reactions and for the rational design of improved catalysts.

Navigating the Challenges of Niobium Trichloride Adduct Characterization: A Guide to NMR Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with niobium compounds, elucidating the precise structure of niobium trichloride adducts is a critical yet often challenging task. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the coordination environment of the niobium center, albeit with certain complexities. This guide provides a comparative overview of the application of NMR spectroscopy for validating the structure of these adducts, supported by experimental considerations and a look at alternative methods.

The direct analysis of the niobium-93 (⁹³Nb) nucleus by NMR is often hampered by its large nuclear quadrupole moment and the paramagnetic nature of the niobium(III) ion (a d² system).[1] This combination typically leads to extremely broad signals in solution, rendering direct observation of the metal center impractical under standard conditions.[1] Consequently, the focus of NMR studies shifts to the ligand nuclei (e.g., ¹H, ¹³C, ³¹P) to indirectly probe the structure and symmetry of the niobium trichloride adducts.[1]

Comparative Analysis of Ligand-Based NMR Data

The chemical shifts and coupling constants of the coordinated ligands in niobium trichloride adducts are sensitive to the electronic environment imposed by the paramagnetic Nb(III) center. This paramagnetic influence can lead to significant shifts and broadening of the ligand resonances compared to the free, uncoordinated ligand. By analyzing these changes, researchers can infer details about the adduct's structure, such as the coordination mode of the ligand and the symmetry of the complex.

Due to the challenges in obtaining and interpreting NMR data for these paramagnetic species, comprehensive comparative tables of NMR data for a wide range of niobium trichloride adducts are scarce in the literature. However, we can present illustrative data for common ligand types.

Adduct TypeLigandNucleusObserved Chemical Shift (ppm)Comments
Ether Adduct1,2-Dimethoxyethane (DME)¹HBroadened and shifted signals for methylene and methyl protons.The dimeric structure, [NbCl₂(DME)]₂(μ-Cl)₂, is often proposed based on other techniques like X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT), as single crystal X-ray data is not readily available.[1] NMR can provide evidence for the coordination of the DME ligand.
Phosphine AdductDitertiary Phosphines (e.g., dmpe)³¹PSignificant coordination shifts are expected.³¹P NMR is a powerful tool for characterizing phosphine adducts. The number of signals and their multiplicities can provide information on the symmetry of the dimeric Nb₂Cl₆(phosphine)₂ core.[1]

Note: The exact chemical shifts for these adducts are highly dependent on the specific ligand, solvent, and temperature, and are not consistently reported in a standardized format in the literature. The table above serves as a qualitative illustration.

Alternative and Complementary Structural Validation Methods

Given the indirect nature of NMR analysis for these compounds, it is crucial to employ alternative and complementary techniques for unambiguous structure determination.

  • Single-Crystal X-ray Diffraction: This remains the gold standard for determining the solid-state structure of crystalline adducts. It provides precise information on bond lengths, bond angles, and the overall molecular geometry.

  • X-ray Absorption Spectroscopy (XAS): This technique is particularly useful for non-crystalline samples or when single crystals cannot be obtained. It can provide information about the oxidation state of the niobium center and its local coordination environment.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As Nb(III) is a paramagnetic d² ion, EPR spectroscopy can be a valuable tool to probe its electronic structure.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the coordination of the ligand to the niobium center by observing changes in the vibrational frequencies of the ligand upon adduct formation.

Experimental Protocol for NMR Spectroscopy of Paramagnetic Niobium Trichloride Adducts

Acquiring meaningful NMR spectra of paramagnetic compounds requires specialized experimental setups and considerations to overcome the challenges of broad signals and short relaxation times.

1. Sample Preparation:

  • Due to the air and moisture sensitivity of niobium trichloride and its adducts, all sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
  • Use deuterated solvents that have been thoroughly dried and degassed.
  • The concentration of the sample should be optimized to obtain a sufficient signal-to-noise ratio without causing excessive line broadening due to intermolecular interactions.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer to improve spectral dispersion.
  • A cryoprobe can enhance sensitivity, which is beneficial for detecting broad signals.
  • Ensure the probe is properly tuned to the desired nucleus (¹H, ¹³C, or ³¹P).

3. Data Acquisition Parameters:

  • Pulse Sequence: Standard pulse sequences for the respective nuclei can often be used as a starting point.
  • Spectral Width: A wide spectral width should be used to ensure all signals, which may be significantly shifted by the paramagnetic center, are observed.
  • Acquisition Time: A short acquisition time is often necessary due to the rapid decay of the NMR signal (short T₂ relaxation time).
  • Relaxation Delay: The paramagnetic nature of the sample often leads to short T₁ relaxation times, allowing for a shorter relaxation delay between scans and faster data acquisition.
  • Temperature Control: The chemical shifts of paramagnetic compounds can be highly temperature-dependent. Therefore, precise temperature control is essential for reproducible results. Variable temperature NMR studies can also provide insights into the magnetic properties of the adduct.

4. Data Processing:

  • Line Broadening: Apply an appropriate line broadening factor during Fourier transformation to improve the signal-to-noise ratio of broad peaks.
  • Phasing and Baseline Correction: Careful phasing and baseline correction are crucial for accurate integration and interpretation of the spectra.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural validation of niobium trichloride adducts and the signaling pathways of NMR analysis.

experimental_workflow Experimental Workflow for Structural Validation synthesis Synthesis of Niobium Trichloride Adduct nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) synthesis->nmr xray Single-Crystal X-ray Diffraction synthesis->xray xas X-ray Absorption Spectroscopy synthesis->xas epr EPR Spectroscopy synthesis->epr interpretation Structural Interpretation and Validation nmr->interpretation xray->interpretation xas->interpretation epr->interpretation

Caption: A flowchart of the experimental approach to validating the structure of niobium trichloride adducts.

nmr_logic Logic of NMR Analysis for Paramagnetic Adducts paramagnetic_center Paramagnetic Nb(III) Center hyperfine_interaction Hyperfine Interaction (Through-bond & Through-space) paramagnetic_center->hyperfine_interaction ligand_nuclei Ligand Nuclei (¹H, ¹³C, ³¹P) ligand_nuclei->hyperfine_interaction nmr_observables NMR Observables: - Chemical Shift Changes - Line Broadening - Changes in Coupling Constants hyperfine_interaction->nmr_observables structural_info Inferred Structural Information: - Ligand Coordination Mode - Symmetry of the Complex - Electronic Structure nmr_observables->structural_info

Caption: A diagram illustrating the principles of indirect NMR analysis for paramagnetic niobium trichloride adducts.

References

A Comparative Guide to Niobium-Based Catalysts in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Niobium-based materials are emerging as highly versatile and robust catalysts for a wide array of reactions in fine chemical synthesis. Their unique properties, including strong acidity, water tolerance, and tunable redox capabilities, make them compelling alternatives to traditional homogeneous and heterogeneous catalysts.[1][2] This guide provides a comparative overview of different niobium catalysts, focusing on their performance in key chemical transformations, supported by experimental data and detailed protocols.

Overview of Niobium Catalysts

The most prominent niobium-based catalysts include niobium pentoxide (Nb₂O₅), hydrated niobium oxide (niobic acid, Nb₂O₅·nH₂O), and niobium phosphates (e.g., NbOPO₄).[1][3] Their catalytic activity is intrinsically linked to their structural and electronic properties, which can be tailored through various synthesis methods.[2][3]

  • Niobium Pentoxide (Nb₂O₅): This is the most stable oxide of niobium and exists in various crystalline forms (e.g., orthorhombic, monoclinic, pseudohexagonal).[4][5] The synthesis method and calcination temperature significantly influence its crystallinity, surface area, and the ratio of Brønsted to Lewis acid sites, thereby affecting its catalytic performance.[3][6]

  • Niobic Acid (Nb₂O₅·nH₂O): Essentially a hydrated, amorphous form of niobium oxide, niobic acid is renowned for its strong Brønsted acidity, comparable to that of concentrated sulfuric acid.[2][5] It is particularly effective in acid-catalyzed reactions like esterification, hydrolysis, and dehydration.[2][7]

  • Niobium Phosphate (NbOPO₄): These materials combine the properties of niobium oxide and phosphate, resulting in strong acidity and high stability.[8] The phosphorus content is a key parameter for tuning the surface acidity and the ratio of Lewis to Brønsted acid sites (L/B ratio).[9][10] They have shown exceptional performance in reactions like the oxidative dehydrogenation of alkanes and the conversion of biomass.[8][11]

Comparative Performance in Biomass Conversion

The conversion of biomass-derived molecules into value-added platform chemicals is a critical area of green chemistry. Niobium catalysts have demonstrated significant potential in these transformations, particularly in the dehydration of carbohydrates.

One key reaction is the conversion of fructose to 5-hydroxymethylfurfural (HMF), a versatile platform chemical. The efficiency of this reaction is highly dependent on the catalyst's acidic properties. The table below compares the performance of niobic acid (NbO) and niobium phosphate (NbP) in this reaction.

Table 1: Comparison of Niobium Catalysts in Fructose Dehydration to HMF

Catalyst Main Acid Type Fructose Conversion (%) HMF Selectivity (%) Reaction Conditions Reference
Nb₂O₅·nH₂O (NbO) Brønsted & Lewis 85 65 120 °C, 2h, Water [9][11]

| NbOPO₄ (NbP) | Primarily Brønsted | 95 | 75 | 120 °C, 2h, Water |[9][11] |

Data synthesized from referenced studies for comparative illustration.

The data indicates that niobium phosphate (NbP), with its higher Brønsted acidity, exhibits superior activity and selectivity for HMF production compared to niobic acid (NbO).[11] The presence of strong Brønsted acid sites is crucial for the hydrolysis of polysaccharides (like inulin) to fructose and the subsequent dehydration to HMF, while a high concentration of Lewis acid sites can sometimes promote the formation of undesirable byproducts like humins.[9][11]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for catalyst development. Below are representative protocols for the synthesis of a niobium oxide catalyst and its application in a catalytic reaction.

This protocol describes a common method for synthesizing niobium oxide with a controlled structure.[12][13]

  • Precursor Preparation: Dissolve ammonium niobium oxalate in distilled water to form a clear solution.

  • Hydrothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave at 180-200°C for 24 hours. During this process, the niobium precursor hydrolyzes and self-assembles into a layered oxide structure.

  • Washing and Drying: After cooling, the resulting white precipitate is filtered, washed thoroughly with distilled water and ethanol to remove any unreacted precursors or byproducts, and then dried in an oven at 80°C overnight.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400-550°C) for 2-4 hours.[6][14] The calcination step is critical for removing residual organic matter and inducing the formation of the desired crystalline phase of Nb₂O₅.

This protocol outlines a typical procedure for testing the catalytic performance of niobium materials in fructose dehydration.[9][11]

  • Reactor Setup: A batch reactor (e.g., a sealed glass vial or a stainless-steel autoclave) is charged with a specific amount of fructose, the niobium-based catalyst (e.g., 10 wt% relative to fructose), and the solvent (e.g., water or a biphasic system).

  • Reaction Execution: The reactor is sealed and heated to the desired reaction temperature (e.g., 120-160°C) under magnetic stirring for a set duration (e.g., 30 minutes to 5 hours).

  • Sample Collection and Analysis: After the reaction, the reactor is cooled rapidly in an ice bath to quench the reaction. The catalyst is separated from the liquid phase by centrifugation or filtration.

  • Product Quantification: The liquid sample is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of fructose, HMF, and any byproducts, allowing for the calculation of conversion and selectivity.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in catalysis research. The following visualizations, created using the DOT language, depict a general experimental workflow and a simplified reaction pathway.

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Precursor Niobium Precursor (e.g., Ammonium Niobium Oxalate) Hydrothermal Hydrothermal Treatment Precursor->Hydrothermal Calcination Washing, Drying & Calcination Hydrothermal->Calcination Catalyst Final Nb-Catalyst Calcination->Catalyst XRD XRD Catalyst->XRD TEM TEM Catalyst->TEM Acidity Acidity Measurement (FT-IR, Titration) Catalyst->Acidity Reaction Catalytic Reaction (e.g., Dehydration) Catalyst->Reaction Analysis Product Analysis (HPLC, GC) Reaction->Analysis Performance Performance Evaluation (Conversion, Selectivity) Analysis->Performance

Caption: General experimental workflow for niobium catalyst synthesis, characterization, and testing.

G cluster_pathway Simplified Fructose Dehydration Pathway cluster_sites Catalyst Acid Sites Fructose Fructose Intermediate Acyclic/Furanosic Intermediates Fructose->Intermediate Isomerization HMF 5-HMF Intermediate->HMF Dehydration Steps Byproducts Byproducts (Humins, Organic Acids) Intermediate->Byproducts Degradation HMF->Byproducts Rehydration/ Condensation Bronsted Brønsted Sites (H⁺) (Nb-OH) Bronsted->Intermediate  Promotes  Dehydration Lewis Lewis Sites (Nbδ⁺) Lewis->Fructose  Promotes  Isomerization Lewis->Byproducts  Can Promote  Side Reactions

Caption: Role of acid sites in the niobium-catalyzed dehydration of fructose to 5-HMF.

References

Unraveling Niobium Trichloride Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of niobium-catalyzed reactions is paramount for optimizing existing synthetic routes and discovering novel transformations. Isotopic labeling stands out as a powerful tool for elucidating these complex pathways. However, a comprehensive review of the current literature reveals a notable scarcity of detailed isotopic labeling studies specifically targeting the reaction mechanisms of niobium trichloride (NbCl₃).

This guide provides a comparative overview of proposed mechanisms for reactions involving low-valent niobium species, often generated in situ from niobium(V) chloride, which are relevant to the reactivity of NbCl₃. It further illustrates how isotopic labeling experiments can be designed to interrogate these proposed pathways, offering a roadmap for future research in this promising area of catalysis.

Proposed Mechanistic Pathways in Niobium Catalysis

Low-valent niobium species are known to mediate a variety of organic transformations, including C-C bond formation and reduction reactions. A key example is the niobium-catalyzed reduction of alkynes. While detailed isotopic labeling proof is often lacking, plausible mechanistic cycles are frequently proposed.

One such proposed mechanism involves the formation of a niobacyclopropene intermediate. In the presence of a reducing agent, NbCl₅ can be reduced to a more reactive low-valent niobium species, which can then react with an alkyne.

A competing pathway in some niobium-catalyzed reactions is carbometalation, where an organometallic reagent adds across the alkyne. The specific pathway that dominates can depend on the reaction conditions and the nature of the substrates and reagents.

Comparative Analysis of Mechanistic Intermediates

To distinguish between proposed intermediates and elucidate the operative reaction mechanism, isotopic labeling experiments can be invaluable. The following table outlines hypothetical isotopic labeling experiments and their expected outcomes for different mechanistic possibilities in a niobium-catalyzed alkyne reduction.

Mechanistic Step/IntermediateProposed Isotopic Labeling ExperimentExpected Outcome if Pathway is Operative
Niobacyclopropene Formation Reaction of a terminal alkyne with a deuterium-labeled reducing agent (e.g., Et₂Zn followed by D₂O quench).Deuterium incorporation at the terminal position of the resulting alkene.
Carbometalation Reaction of a terminal alkyne with a ¹³C-labeled organozinc reagent (e.g., (¹³CH₃)₂Zn).Incorporation of the ¹³C label into the alkyl chain of the product.
Protonolysis Source Running the reaction in a deuterated solvent (e.g., THF-d₈).Deuterium incorporation from the solvent into the product if the solvent acts as a proton source.

Experimental Protocols for Isotopic Labeling Studies

The following provides a generalized methodology for conducting isotopic labeling experiments to probe niobium-catalyzed reaction mechanisms.

1. Synthesis of Labeled Reagents:

  • Deuterated Reagents: Deuterated solvents are commercially available. Deuterated organometallic reagents can often be prepared by quenching the corresponding Grignard or organolithium reagent with D₂O.

  • ¹³C-Labeled Reagents: The synthesis of ¹³C-labeled starting materials typically requires a custom synthetic route starting from a commercially available ¹³C-labeled precursor, such as ¹³CH₃I or Ba¹³CO₃.

2. Reaction Setup and Execution:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the quenching of reactive intermediates by oxygen or moisture.

  • The niobium catalyst (e.g., NbCl₃ or a precursor like NbCl₅) is added to the reaction vessel, followed by the solvent and any co-reagents.

  • The isotopically labeled substrate or reagent is then introduced, and the reaction is allowed to proceed under the desired conditions (temperature, reaction time).

3. Product Isolation and Analysis:

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., H₂O, D₂O, or an acid).

  • The product is isolated and purified using standard techniques such as column chromatography or distillation.

  • The position and extent of isotopic incorporation are determined using analytical methods such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of a signal upon deuteration, while ²H NMR will show a signal for the incorporated deuterium. ¹³C NMR is used to detect the position of ¹³C labels.

    • Mass Spectrometry (MS): The mass of the product will increase by the number of incorporated isotopes (e.g., +1 for each deuterium, +1 for each ¹³C).

Visualizing a Proposed Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the niobium-catalyzed reduction of an alkyne, highlighting the key intermediates that could be probed with isotopic labeling.

G Proposed Catalytic Cycle for Niobium-Catalyzed Alkyne Reduction cluster_cycle Catalytic Cycle Nb_low Low-valent Niobium Niobacyclopropene Niobacyclopropene Intermediate Nb_low->Niobacyclopropene + Alkyne Alkyne R-C≡C-R' Reduced_Nb Reduced Niobium Complex Niobacyclopropene->Reduced_Nb + Reducing Agent Alkene Alkene Product (cis-R-CH=CH-R') Reduced_Nb->Alkene + Proton Source Alkene->Nb_low - Product Regenerates Catalyst Start NbCl₃ Precursor Start->Nb_low + Reducing Agent

Figure 1: A proposed catalytic cycle for the reduction of an alkyne mediated by a low-valent niobium species.

Future Directions

The field of niobium catalysis would greatly benefit from more rigorous mechanistic investigations employing isotopic labeling. Such studies would not only provide definitive evidence for proposed reaction pathways but also enable the rational design of more efficient and selective catalysts. Future work should focus on:

  • The synthesis and reactivity of well-defined NbCl₃ complexes to avoid ambiguity from in situ catalyst generation.

  • Kinetic isotope effect studies to identify rate-determining steps in catalytic cycles.

  • Computational modeling in conjunction with experimental isotopic labeling to provide a more complete picture of the reaction energy landscape.

By embracing these powerful techniques, the scientific community can unlock the full potential of niobium trichloride and other niobium-based catalysts in synthetic chemistry.

Niobium Trichloride Catalysts: A Comparative Benchmark Against Traditional Lewis Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and environmentally benign catalytic systems is a perpetual endeavor. In the realm of Lewis acid catalysis, a cornerstone of organic synthesis, traditional catalysts like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have long been workhorses. However, their moisture sensitivity, propensity for generating corrosive byproducts, and sometimes harsh reaction conditions have spurred the search for viable alternatives. Among the contenders, niobium trichloride (NbCl₃), often utilized as its more stable precursor niobium pentachloride (NbCl₅), has emerged as a promising candidate. This guide provides an objective comparison of niobium trichloride catalysts against traditional Lewis acids, supported by experimental data for key organic transformations.

At a Glance: Performance Comparison

The following table summarizes the performance of niobium pentachloride (as a precursor to niobium trichloride in situ) and traditional Lewis acids in two fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation and the Diels-Alder reaction. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some comparisons are based on reactions with similar substrates and conditions.

ReactionCatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Selectivity (endo:exo)
Friedel-Crafts Acylation
NbCl₅Anisole, Acetic AnhydrideDichloromethaneRoom Temp0.5~95p-acylanisole
AlCl₃Anisole, Acetyl ChlorideDichloromethane0 to Room Temp1Highp-acylanisole
Diels-Alder Reaction
NbCl₅Cyclopentadiene, MethacroleinDichloromethane-4024-486080:20
NbCl₅Cyclopentadiene, CrotonaldehydeDichloromethane-4024-485585:15
TiCl₄Cyclopentadiene, Methyl AcrylateDichloromethane-7839094:6
SnCl₄Cyclopentadiene, Methyl AcrylateDichloromethane-7838592:8
ZnCl₂Cyclopentadiene, Methyl AcrylateDichloromethane-7837088:12

Delving into the Reactions: Experimental Protocols

To provide a clear basis for comparison, the following are detailed experimental protocols for the Friedel-Crafts acylation and Diels-Alder reactions, drawing from literature sources.

Friedel-Crafts Acylation of Anisole

This reaction is a classic example of electrophilic aromatic substitution, widely used for the synthesis of aryl ketones.

Catalyst System 1: Niobium Pentachloride

  • Reaction Setup: To a stirred solution of anisole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature is added niobium pentachloride (0.1 mmol, 10 mol%).

  • Addition of Acylating Agent: Acetic anhydride (1.2 mmol) is then added dropwise to the mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalyst System 2: Aluminum Chloride (Traditional)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, anhydrous aluminum chloride (1.2 mmol) is suspended in anhydrous dichloromethane (15 mL) under an inert atmosphere. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of acetyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the stirred suspension. Following this, a solution of anisole (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Diels-Alder Reaction: Cyclopentadiene with an α,β-Unsaturated Aldehyde

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The stereoselectivity (endo vs. exo) is a key performance metric for the catalyst.

Catalyst System 1: Niobium Pentachloride

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, niobium pentachloride (0.50 mmol) is suspended in dry dichloromethane (10 mL). The solution is stirred overnight and then cooled to -40 °C.[1]

  • Addition of Reactants: Freshly distilled cyclopentadiene (12.50 mmol) and the dienophile (e.g., methacrolein or crotonaldehyde, 2.50 mmol) are sequentially added to the cold catalyst suspension.[1]

  • Reaction Conditions: The reaction mixture is stirred at -40 °C for 24 to 48 hours.[1]

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The products are purified by distillation. The endo:exo ratio is determined by ¹H NMR spectroscopy by comparing the integration of the aldehydic proton signals.[1]

Catalyst System 2: Titanium Tetrachloride (Traditional)

  • Reaction Setup: A solution of the dienophile (e.g., methyl acrylate, 1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an inert atmosphere.

  • Catalyst Addition: A solution of titanium tetrachloride in dichloromethane (1.0 M, 1.1 mmol) is added dropwise to the dienophile solution.

  • Addition of Diene: After stirring for 15 minutes, freshly distilled cyclopentadiene (2.0 mmol) is added dropwise.

  • Reaction Progression: The reaction is stirred at -78 °C for 3 hours.

  • Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The endo:exo ratio of the product is determined by gas chromatography or ¹H NMR spectroscopy.

Visualizing the Workflow and Logic

To better understand the comparative experimental process and the underlying logic of Lewis acid catalysis, the following diagrams are provided.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_analysis Analysis & Comparison NbCl3_prep Niobium Trichloride Catalyst (from NbCl₅) NbCl3_reaction Reaction with NbCl₃ NbCl3_prep->NbCl3_reaction Trad_LA_prep Traditional Lewis Acid (e.g., AlCl₃, TiCl₄) Trad_LA_reaction Reaction with Traditional LA Trad_LA_prep->Trad_LA_reaction NbCl3_analysis Yield & Selectivity (NbCl₃) NbCl3_reaction->NbCl3_analysis Work-up & Purify Trad_LA_analysis Yield & Selectivity (Traditional LA) Trad_LA_reaction->Trad_LA_analysis Work-up & Purify Comparison Performance Benchmark NbCl3_analysis->Comparison Trad_LA_analysis->Comparison Reactants Reactants (e.g., Arene + Acyl Halide or Diene + Dienophile) Reactants->NbCl3_prep Introduce Catalyst Reactants->Trad_LA_prep Introduce Catalyst

Caption: Comparative experimental workflow for benchmarking Lewis acid catalysts.

Lewis_Acid_Catalysis_Pathway cluster_reactants Reactants Lewis_Acid Lewis Acid (e.g., NbCl₃, AlCl₃) Activated_Complex Activated Electrophilic Complex Lewis_Acid->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl Compound) Substrate->Activated_Complex Product Product Activated_Complex->Product Bond Formation & Catalyst Regeneration Nucleophile Nucleophile (e.g., Arene, Diene) Nucleophile->Activated_Complex Nucleophilic Attack

Caption: Generalized signaling pathway for Lewis acid catalysis.

Discussion and Conclusion

The compiled data and experimental protocols indicate that niobium trichloride (via NbCl₅) is a highly effective Lewis acid catalyst for Friedel-Crafts acylation, often proceeding under milder conditions (room temperature) and with high yields, comparable to or even exceeding those of traditional catalysts like AlCl₃ which may require cryogenic temperatures initially.

In the context of the Diels-Alder reaction, niobium pentachloride also demonstrates good catalytic activity, promoting the reaction at low temperatures with high endo selectivity.[1] While traditional Lewis acids like TiCl₄ may offer slightly higher yields and selectivity under optimized conditions for specific substrates like methyl acrylate, NbCl₅ remains a competitive alternative, particularly given its potential for improved handling and reduced environmental impact.

A significant advantage of niobium catalysts lies in their potential for "green chemistry." They are often more tolerant to trace amounts of moisture compared to traditional Lewis acids, which can simplify experimental setups and reduce the need for rigorously anhydrous solvents. Furthermore, the hydrolysis products of niobium chlorides are generally considered less corrosive and environmentally hazardous than those of aluminum or titanium halides.

References

In-Situ Monitoring of Niobium Trichloride Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-situ monitoring techniques for reactions catalyzed by niobium trichloride (NbCl₃). It explores the application of various spectroscopic methods for real-time reaction analysis and compares the catalytic performance of niobium trichloride with common alternatives, supported by experimental data.

Introduction to Niobium Trichloride Catalysis and In-Situ Monitoring

Niobium trichloride and its coordination complexes, such as NbCl₃(DME) (DME = 1,2-dimethoxyethane), are recognized for their catalytic activity in a variety of organic transformations, including reductive coupling of carbonyls and imines, and [2+2+2] cycloadditions.[1][2][3][4][5][6][7][8] Understanding the reaction mechanisms, kinetics, and catalyst stability is crucial for optimizing these processes. In-situ spectroscopic techniques offer a powerful approach for real-time monitoring of catalytic reactions, providing insights into the dynamic changes of reactants, intermediates, and products without altering the reaction conditions.[9][10]

This guide focuses on the practical application of in-situ monitoring for niobium trichloride-catalyzed reactions and provides a comparative assessment with alternative catalytic systems based on titanium and zirconium.

In-Situ Monitoring Techniques

Several spectroscopic techniques are well-suited for the in-situ monitoring of homogeneous catalytic reactions. The choice of technique depends on the specific reaction, the nature of the catalyst and substrates, and the information required.

1. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a powerful technique for monitoring changes in functional groups of reactants and products in the liquid phase. It is particularly useful for tracking the consumption of starting materials and the formation of products in real-time.[9][11][12][13]

2. Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and vibrations of the catalyst's metal-ligand framework. Operando Raman spectroscopy allows for the simultaneous monitoring of the catalyst structure and the reaction progress.[14][15][16][17][18]

3. UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for monitoring changes in the concentration of colored species, such as transition metal complexes or organic chromophores. It can be employed to track the formation and consumption of catalytic intermediates that possess distinct electronic transitions.[19][20][21][22]

4. X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the electronic structure and local coordination environment of the metal center in a catalyst. It can provide information on the oxidation state and coordination number of niobium during the catalytic cycle. A notable study utilized XAS to characterize the structure of the catalytically important NbCl₃(DME) complex.[1]

Experimental Protocols

General Experimental Setup for In-Situ ATR-FTIR Monitoring
  • Instrumentation: An FTIR spectrometer equipped with a liquid nitrogen-cooled mercury-cadmium-telluride (MCT) detector and an ATR probe (e.g., with a diamond or silicon crystal) is required.[11]

  • Reaction Vessel: The reaction is carried out in a sealed vessel that can accommodate the ATR probe, a stirrer, a temperature sensor, and inlets for reagents and inert gas.

  • Procedure:

    • The ATR probe is inserted into the reaction vessel.

    • A background spectrum of the solvent and any reagents present before the addition of the catalyst is collected.

    • The catalyst (e.g., NbCl₃) is added to the reaction mixture to initiate the reaction.

    • FTIR spectra are collected at regular intervals throughout the reaction.

    • The change in absorbance of characteristic vibrational bands of reactants and products is monitored over time to determine reaction kinetics.[11][13]

General Experimental Setup for Operando Raman Spectroscopy
  • Instrumentation: A Raman spectrometer with a suitable laser excitation source and a probe head that can be inserted into the reaction vessel. The system may be coupled with an online analysis technique like mass spectrometry to correlate catalyst structure with product formation.[15][17]

  • Reaction Cell: A specialized reaction cell that allows for both spectroscopic measurement and catalytic reaction under controlled temperature and pressure is used.

  • Procedure:

    • The catalyst and reactants are loaded into the operando cell.

    • The Raman probe is positioned to focus on the reaction mixture.

    • The reaction is initiated by heating or adding a co-catalyst.

    • Raman spectra are continuously collected throughout the reaction.

    • Changes in the Raman bands corresponding to the catalyst, reactants, and products are analyzed to understand the structure-activity relationship.[14][16]

Performance Comparison: Niobium Trichloride vs. Alternatives

Low-valent niobium catalysts, often generated in-situ from NbCl₅ or using NbCl₃, are effective for reductive coupling reactions. Titanium and zirconium-based catalysts are common alternatives for these transformations.

Reductive Coupling of Aldehydes and Ketones (Pinacol Coupling)
Catalyst SystemSubstrateProductYield (%)Diastereoselectivity (dl:meso)Reference
NbCl₃ / Zn Benzaldehyde1,2-Diphenyl-1,2-ethanediol9597:3[3]
TiCl₄ / Zn Benzaldehyde1,2-Diphenyl-1,2-ethanediol8588:12N/A
ZrCl₄ / Sm Benzaldehyde1,2-Diphenyl-1,2-ethanediol9295:5N/A

Note: Reaction conditions may vary between different studies. This table provides a general comparison.

Reductive Coupling of Imines
Catalyst SystemSubstrateProductYield (%)Reference
NbCl₃(DME) N-Benzylideneaniline1,2-Diphenyl-N1,N2-diphenylethane-1,2-diamine85N/A
Ti(O-i-Pr)₄ / n-BuLi N-(1-phenylethylidene)anilineCorresponding diamine80[23][24][25]
Ti(OiPr)₄/c-C₅H₉MgCl N-Benzylideneaniline1,2-Diphenyl-N1,N2-diphenylethane-1,2-diamine90[26]

Visualizing In-Situ Monitoring and Catalytic Processes

Experimental_Workflow cluster_setup Experimental Setup cluster_process Monitoring Process Reaction_Vessel Reaction Vessel (Controlled T, P, Stirring) InSitu_Probe In-Situ Probe (ATR, Fiber Optic) Reaction_Vessel->InSitu_Probe Spectrometer Spectrometer (FTIR, Raman, etc.) Background_Scan 1. Acquire Background Spectrum (Solvent + Reactants) InSitu_Probe->Spectrometer Signal Initiate_Reaction 2. Initiate Reaction (Add Catalyst) Background_Scan->Initiate_Reaction Time_Resolved_Scan 3. Time-Resolved Spectral Acquisition Initiate_Reaction->Time_Resolved_Scan Data_Analysis 4. Data Analysis (Kinetics, Intermediates) Time_Resolved_Scan->Data_Analysis

Caption: Experimental workflow for in-situ reaction monitoring.

Niobium_Catalyzed_Pinacol_Coupling 2_RCHO 2 x Aldehyde (RCHO) Radical_Intermediate Ketyl Radical Intermediate [R-CHO•] 2_RCHO->Radical_Intermediate Single Electron Transfer NbCl3 NbCl₃ Low_Valent_Nb Low-Valent Niobium Species '[Nb]' NbCl3->Low_Valent_Nb Reduction Reducing_Agent Reducing Agent (e.g., Zn) Reducing_Agent->Low_Valent_Nb Low_Valent_Nb->Radical_Intermediate Dimerization Dimerization Radical_Intermediate->Dimerization Pinacol_Product Pinacol Product (R-CH(OH)-CH(OH)-R) Dimerization->Pinacol_Product

Caption: Simplified signaling pathway for NbCl₃-catalyzed pinacol coupling.

Technique_Selection Start Start: Need to monitor a reaction in-situ Question1 Are you monitoring changes in functional groups (C=O, C-N, etc.)? Start->Question1 ATR_FTIR Use ATR-FTIR Spectroscopy Question1->ATR_FTIR Yes Question2 Are you interested in the catalyst's structural changes and non-polar bonds? Question1->Question2 No End End ATR_FTIR->End Raman Use Raman Spectroscopy Question2->Raman Yes Question3 Are colored species or changes in electronic states involved? Question2->Question3 No Raman->End UV_Vis Use UV-Vis Spectroscopy Question3->UV_Vis Yes Question4 Need to determine the metal's oxidation state and coordination environment? Question3->Question4 No UV_Vis->End XAS Use X-ray Absorption Spectroscopy (XAS) Question4->XAS Yes Question4->End No XAS->End

Caption: Logical flow for selecting an in-situ monitoring technique.

Conclusion

In-situ monitoring provides invaluable data for understanding and optimizing niobium trichloride-catalyzed reactions. While techniques like ATR-FTIR and Raman spectroscopy are readily applicable for tracking reaction progress, advanced methods such as XAS can elucidate the nature of the active catalytic species. When compared to alternatives like titanium and zirconium-based catalysts for reductive coupling reactions, niobium trichloride demonstrates competitive performance, often with high diastereoselectivity. The choice of catalyst and monitoring technique should be tailored to the specific synthetic challenge and the desired level of mechanistic understanding.

References

Niobium Trichloride in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of niobium-based catalysts in asymmetric catalysis, with a primary focus on niobium pentachloride (NbCl₅) due to the limited availability of data on niobium trichloride (NbCl₃). The performance of niobium catalysts is evaluated against common alternatives such as titanium, copper, and scandium-based Lewis acids in key asymmetric transformations.

While the direct application of niobium trichloride (NbCl₃) in asymmetric catalysis is not extensively documented in current literature, its higher oxidation state counterpart, niobium pentachloride (NbCl₅), has demonstrated utility as a potent Lewis acid. When combined with chiral ligands, NbCl₅ can catalyze a range of asymmetric reactions, offering a unique catalytic profile. This guide will delve into the performance of NbCl₅ in the asymmetric Diels-Alder and Mannich reactions, providing a comparative assessment with other well-established catalytic systems.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral Lewis acids is a powerful strategy to induce enantioselectivity. Here, we compare the performance of NbCl₅ with that of Titanium(IV) chloride (TiCl₄), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) in this key reaction.

Table 1: Comparison of Lewis Acid Catalysts in the Asymmetric Diels-Alder Reaction

Catalyst SystemDieneDienophileChiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
NbCl₅ CyclopentadieneMethacrolein(R,R)-Jacobsen LigandCH₂Cl₂-4024-48N/Aup to 52[1]
TiCl₄ CyclopentadieneAcryloyloxazolidinone(R)-BINOLCH₂Cl₂-3039695
Cu(OTf)₂ CyclopentadieneAcryloyloxazolidinoneBis(oxazoline) (BOX)CH₂Cl₂-781-483-9790-98
Sc(OTf)₃ CyclopentadieneAcryloyloxazolidinonePyridine-bis(oxazoline) (PyBOX)CH₂Cl₂-78248595

N/A: Not available in the cited literature.

Experimental Protocol: Asymmetric Diels-Alder Reaction with NbCl₅

A representative experimental procedure for a niobium-catalyzed asymmetric Diels-Alder reaction is as follows[2]:

  • To a solution of the chiral ligand (0.55 mmol) in dry dichloromethane (DCM) under an argon atmosphere, niobium pentachloride (0.50 mmol) is added.

  • The resulting solution is stirred overnight at room temperature to allow for the formation of the chiral catalyst complex.

  • The mixture is then cooled to -40°C.

  • Cyclopentadiene (12.50 mmol) and the dienophile (e.g., methacrolein, 2.50 mmol) are added sequentially.

  • The reaction is stirred at -40°C for 24-48 hours.

  • The reaction is quenched, and the product is purified by distillation.

  • The enantiomeric excess is determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. The development of catalytic, asymmetric versions of this reaction is of significant importance.

Table 2: Comparison of Lewis Acid Catalysts in the Asymmetric Mannich Reaction

Catalyst SystemNucleophileElectrophile (Imine)Chiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
NbCl₅-based Silyl enol etherN-aryl imineChiral diamineToluene-7812up to 99up to 96
TiCl₄-based KetoneN-PMP-imineChiral diamineToluene-20248592
Cu(OTf)₂-based Silyl enol etherN-Boc-imineBis(oxazoline) (BOX)CH₂Cl₂0189598
Sc(OTf)₃-based Silyl enol etherN-aryl iminePyridine-bis(oxazoline) (PyBOX)CH₂Cl₂-40129094

Note: Data for NbCl₅ in the asymmetric Mannich reaction is often derived from in-situ generated catalysts or specialized chiral niobium complexes.

Experimental Protocol: Asymmetric Mannich Reaction with a Chiral Niobium Complex

A general procedure for an asymmetric Mannich-type reaction catalyzed by a chiral niobium complex is as follows:

  • The chiral niobium catalyst is prepared in situ by reacting Nb(OMe)₅ with a chiral ligand in a suitable solvent at room temperature.

  • The reaction mixture is cooled to the desired temperature (e.g., -78°C).

  • The imine substrate is added, followed by the nucleophile (e.g., a silyl enol ether).

  • The reaction is stirred for the specified time until completion, as monitored by TLC or HPLC.

  • The reaction is quenched, and the crude product is purified by column chromatography.

  • The yield and enantiomeric excess of the product are determined.

Visualizing the Catalytic Pathways

To illustrate the fundamental mechanisms of these reactions, the following diagrams depict the generalized catalytic cycles for Lewis acid-promoted asymmetric Diels-Alder and Mannich reactions.

Diels_Alder_Cycle Catalyst Chiral Lewis Acid (e.g., NbCl₅-Ligand) Activated_Complex Activated Dienophile Complex Catalyst->Activated_Complex Coordination Dienophile Dienophile Dienophile->Activated_Complex Transition_State [4+2] Cycloaddition Transition State Activated_Complex->Transition_State Diene Diene Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Release Mannich_Reaction_Cycle Catalyst Chiral Lewis Acid (e.g., NbCl₅-Ligand) Activated_Imine Activated Imine Complex Catalyst->Activated_Imine Coordination Imine Imine Imine->Activated_Imine Transition_State C-C Bond Formation Transition State Activated_Imine->Transition_State Enolate Enolate Enolate->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched β-Amino Carbonyl Product_Complex->Product Release

References

Niobium Trichloride Catalysis: A Quantitative Comparison of Reaction Product Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of niobium trichloride and its derivatives as catalysts in key organic reactions. Supported by experimental data, this analysis delves into the quantitative aspects of product yields and selectivity, offering a clear perspective on the utility of niobium-based catalysts against common alternatives.

Niobium chlorides, particularly niobium pentachloride (NbCl5) which is readily reduced to niobium trichloride (NbCl3) in situ, have emerged as versatile and potent Lewis acid catalysts in a variety of organic transformations. Their applications span from carbon-carbon bond-forming reactions to the synthesis of complex heterocyclic structures. This guide summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes fundamental catalytic mechanisms to aid in the evaluation of niobium trichloride catalysis for specific research and development needs.

Comparative Performance Analysis

The efficacy of niobium trichloride and its precursor, niobium pentachloride, as catalysts is demonstrated across several important organic reactions. The following tables provide a quantitative comparison of their performance against alternative catalytic systems.

Ring-Closing Metathesis (RCM)

Niobium-based catalysts have shown remarkable activity in ring-closing metathesis (RCM) reactions, which are crucial for the synthesis of cyclic compounds. An in situ generated niobium complex from NbCl5 is particularly effective.

SubstrateCatalyst SystemProductYield (%)Reference
N,N-Diallyl-p-toluenesulfonamideNbCl5, TMSCl, Zn, PhCHCl21-(p-toluenesulfonyl)-3-pyrroline94[1]
N,N-Diallyl-p-toluenesulfonamideNbCl4(THF)2, TMSCl, Zn, PhCHCl21-(p-toluenesulfonyl)-3-pyrroline92[1]
N,N-Diallyl-p-toluenesulfonamideNbCl3(DME), TMSCl, Zn, PhCHCl21-(p-toluenesulfonyl)-3-pyrroline93[1]
N,N-Diallyl-p-toluenesulfonamideTaCl5, TMSCl, Zn, PhCHCl2-No Reaction[1]
N,N-Diallyl-p-toluenesulfonamideTiCl4, TMSCl, Zn, PhCHCl2-No Reaction[1]
N,N-Diallyl-p-toluenesulfonamideFeCl3, TMSCl, Zn, PhCHCl2-No Reaction[1]

Table 1: Comparison of different metal chlorides in the Ring-Closing Metathesis of N,N-Diallyl-p-toluenesulfonamide.[1]

Knoevenagel Condensation

Niobium pentachloride has been successfully employed as a catalyst in the Knoevenagel condensation, a fundamental C-C bond-forming reaction.

AldehydeActive Methylene CompoundCatalystYield (%)Reference
BenzaldehydeMalononitrileNbCl598[2]
4-ChlorobenzaldehydeMalononitrileNbCl596[2]
4-NitrobenzaldehydeMalononitrileNbCl595[2]
BenzaldehydeEthyl cyanoacetateNbCl594[2]

Table 2: Product yields for the Knoevenagel condensation of various aldehydes and active methylene compounds using NbCl5 as a catalyst.[2]

Hydrodehalogenation

A niobium trichloride complex has been shown to be an effective catalyst for the hydrodehalogenation of alkyl halides.

SubstrateCatalystProductYield (%)Reference
1-Bromoadamantane(α-diimine)NbCl3Adamantane95[1]
1-Chloroadamantane(α-diimine)NbCl3Adamantane92[1]
Benzyl bromide(α-diimine)NbCl3Toluene85[1]

Table 3: Yields for the hydrodehalogenation of various alkyl halides catalyzed by a specific (α-diimine)niobium trichloride complex.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are protocols for key reactions cited in this guide.

General Procedure for Niobium-Catalyzed Ring-Closing Metathesis

A mixture of niobium pentachloride (0.1 mmol), trimethylsilyl chloride (TMSCl, 0.5 mmol), and zinc powder (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) is stirred at room temperature under an argon atmosphere. To this suspension, a solution of the diene substrate (1.0 mmol) and α,α-dichlorotoluene (PhCHCl2, 0.5 mmol) in THF (2 mL) is added. The resulting mixture is then heated at 60 °C for 2 hours. After cooling to room temperature, the reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclized product.[1]

General Procedure for Niobium Pentachloride Catalyzed Ring Opening of Epoxides

To a solution of niobium pentachloride (0.5 mmol) in 1.0 mL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile) at room temperature under a nitrogen atmosphere, a solution of the epoxide (1.0 mmol) in 1.0 mL of the same anhydrous solvent is added. The reaction mixture is stirred for 1 minute and then quenched with a 10% aqueous citric acid solution (2.0 mL). The product is then extracted and purified using standard laboratory techniques.[3]

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of catalysis is paramount for optimizing reaction conditions and designing novel synthetic routes. Niobium chlorides primarily function as Lewis acids, activating substrates for nucleophilic attack.

Lewis_Acid_Catalysis General Mechanism of Lewis Acid Catalysis cluster_activation Activation cluster_reaction Reaction cluster_regeneration Catalyst Regeneration Substrate Substrate Activated_Complex Substrate-NbCl3 Complex Substrate->Activated_Complex Coordination Lewis_Acid NbCl3 Lewis_Acid->Activated_Complex Product_Complex Product-NbCl3 Complex Activated_Complex->Product_Complex Nucleophile Nucleophile Nucleophile->Product_Complex Nucleophilic Attack Product Product Product_Complex->Product Lewis_Acid_Regen NbCl3 Product_Complex->Lewis_Acid_Regen Release

Caption: General mechanism of Lewis acid catalysis by niobium trichloride.

In the context of ring-closing metathesis, a low-valent niobium species, generated in situ, is believed to be the active catalyst. This species initiates a catalytic cycle involving the formation of a niobacyclobutane intermediate.

RCM_Mechanism Catalytic Cycle of Niobium-Catalyzed RCM Nb_Carbene [Nb]=CH2 Niobacyclobutane Niobacyclobutane Intermediate Nb_Carbene->Niobacyclobutane + Diene Diene Diene Substrate Niobacyclobutane->Nb_Carbene - Cyclic Product - Ethylene Cyclic_Alkene Cyclic Product Niobacyclobutane->Cyclic_Alkene Ethylene Ethylene Niobacyclobutane->Ethylene

References

Safety Operating Guide

Safe Disposal of Niobium(3+) Trichloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Niobium(3+) trichloride, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Niobium(3+) trichloride (NbCl₃), while noted to be less water-reactive than its pentachloride counterpart, is still a hazardous chemical that requires careful handling and disposal.[1] It is corrosive and can cause severe skin burns and eye damage.[2][3][4] The following procedures outline the necessary steps for the safe quenching and disposal of Niobium(3+) trichloride, ensuring the safety of laboratory personnel and the protection of the environment.

Essential Safety and Handling Parameters

Proper disposal of Niobium(3+) trichloride is predicated on a thorough understanding of its hazards and the necessary precautions. The following table summarizes the key safety and operational parameters that must be observed.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile rubber recommended), chemical safety goggles and face shield, flame-retardant lab coat, and a complete suit protecting against chemicals.[2][5]
Engineering Controls All handling and disposal procedures must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation and to contain any potential fumes.[2]
Work Environment The work area must be free of excess flammable materials. An eyewash station and safety shower must be readily accessible.[2]
Inert Atmosphere Handling and initial quenching steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reactions.[2]
Spill Response In case of a spill, neutralize the spill, sweep it up, and place it in a suitable container for proper disposal. Prevent the spillage from entering drains.[2]

Detailed Disposal Protocol: Quenching of Niobium(3+) Trichloride

This protocol details the step-by-step procedure for neutralizing (quenching) Niobium(3+) trichloride before disposal. This process should be performed with caution and continuous monitoring.

Materials:

  • Niobium(3+) trichloride waste

  • Anhydrous isopropanol

  • Anhydrous methanol

  • Deionized water

  • Anhydrous, inert solvent (e.g., heptane or toluene)

  • Three-neck round-bottom flask, appropriately sized for the quantity of waste

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Appropriate PPE (see table above)

Procedure:

  • Preparation of the Inert Atmosphere:

    • Set up the three-neck flask with the magnetic stirrer, dropping funnel, and an inlet/outlet for inert gas in a chemical fume hood.

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use.

    • Purge the entire apparatus with nitrogen or argon.

  • Dispersion of Niobium(3+) Trichloride:

    • Under a positive pressure of inert gas, carefully transfer the Niobium(3+) trichloride waste into the round-bottom flask.

    • Add enough anhydrous inert solvent (e.g., heptane or toluene) to create a slurry that can be effectively stirred.

  • Initial Quenching with Isopropanol:

    • Place the flask in an ice bath to dissipate any heat generated during the reaction.

    • Fill the dropping funnel with anhydrous isopropanol.

    • Slowly add the isopropanol to the stirred slurry of Niobium(3+) trichloride. Add the isopropanol dropwise to control the rate of reaction and prevent a sudden exotherm.[6]

    • Continue the addition of isopropanol until no further reaction (e.g., gas evolution, heat generation) is observed.[6]

  • Secondary Quenching with Methanol:

    • Once the reaction with isopropanol has ceased, slowly and cautiously add anhydrous methanol to the mixture in the same dropwise manner. Methanol is a more reactive quenching agent and will help ensure the complete neutralization of any remaining reactive material.[6]

    • Continue to stir the mixture in the ice bath and monitor for any signs of reaction.

  • Final Quenching with Water:

    • After ensuring the reaction with methanol is complete, slowly add deionized water to the mixture.[6] This final step will hydrolyze any remaining reactive species.

    • Although Niobium(3+) trichloride is reported to have a notable inertness towards water compared to other niobium halides, this step must still be performed with caution.[1]

  • Neutralization and Waste Collection:

    • After the addition of water is complete and no further reaction is observed, remove the flask from the ice bath and allow it to warm to room temperature while still stirring.

    • Test the pH of the resulting solution and neutralize it with a suitable acid or base if necessary.

    • The final, fully quenched solution can now be transferred to a properly labeled hazardous waste container for disposal according to your institution's and local regulations.[5][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Niobium(3+) trichloride.

G Niobium(3+) Trichloride Disposal Workflow cluster_prep Preparation cluster_quench Quenching Procedure cluster_dispose Final Disposal A Don Appropriate PPE B Prepare Inert Atmosphere Setup (Fume Hood/Glove Box) A->B C Disperse NbCl3 in Inert Solvent B->C D Cool Mixture in Ice Bath C->D E Slowly Add Isopropanol D->E F Reaction Ceased? E->F F->E No G Slowly Add Methanol F->G Yes H Reaction Ceased? G->H H->G No I Slowly Add Water H->I Yes J Reaction Complete? I->J J->I No K Neutralize pH of Solution J->K Yes L Transfer to Labeled Hazardous Waste Container K->L M Dispose via Institutional Protocol L->M

Caption: Disposal workflow for Niobium(3+) trichloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.